Technical Documentation Center

3-Amino-5,7-dimethyladamantan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Amino-5,7-dimethyladamantan-1-ol
  • CAS: 63971-25-5

Core Science & Biosynthesis

Foundational

3-Amino-5,7-dimethyladamantan-1-ol basic properties

An In-Depth Technical Guide to the Basic Properties of 3-Amino-5,7-dimethyladamantan-1-ol Abstract This technical guide provides a comprehensive analysis of the core basic properties of 3-Amino-5,7-dimethyladamantan-1-ol...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Basic Properties of 3-Amino-5,7-dimethyladamantan-1-ol

Abstract

This technical guide provides a comprehensive analysis of the core basic properties of 3-Amino-5,7-dimethyladamantan-1-ol (CAS: 63971-25-5), a key metabolite of the N-methyl-D-aspartate (NMDA) receptor antagonist, Memantine. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical methodologies. We delve into the structural factors governing the basicity of the primary amino group, including the influence of the rigid adamantane cage and its substituents. While a definitive experimental pKₐ for this specific metabolite is not prominently available in the literature, we provide a robust theoretical estimation based on analogous structures and a detailed, field-proven protocol for its empirical determination via potentiometric titration. Furthermore, this guide outlines the critical relationship between the compound's protonation state and its physicochemical properties, such as aqueous solubility, and provides the necessary experimental framework for its characterization.

Introduction: The Significance of Adamantane Amines

Adamantane and its derivatives represent a unique class of compounds in medicinal chemistry, prized for their rigid, lipophilic, and stable cage-like structure.[1] This tricyclic alkane scaffold serves as a robust bioisostere for phenyl groups, offering a three-dimensional structure that can lead to favorable pharmacological and pharmacokinetic properties.[2] 3-Amino-5,7-dimethyladamantan-1-ol is a notable derivative, identified as a primary human metabolite of Memantine, a drug approved for the management of moderate-to-severe Alzheimer's disease.[1][3]

The basicity of the primary amino group in this molecule is a critical determinant of its behavior in biological systems. It governs the extent of ionization at physiological pH, which in turn dictates its solubility, membrane permeability, receptor binding interactions, and renal clearance.[4] An in-depth understanding of these basic properties is therefore essential for researchers in pharmacology, drug metabolism, and formulation science.

Molecular Structure and Physicochemical Properties

The structure of 3-Amino-5,7-dimethyladamantan-1-ol features a primary amino group and a tertiary hydroxyl group situated at bridgehead positions of the dimethyl-substituted adamantane core. This rigid arrangement prevents conformational flexibility, ensuring a fixed spatial relationship between the functional groups.

structure cluster_legend Legend cluster_molecule 3-Amino-5,7-dimethyladamantan-1-ol C Carbon H Hydrogen O Oxygen N Nitrogen mol caption Figure 1. Chemical structure of 3-Amino-5,7-dimethyladamantan-1-ol.

Caption: Figure 1. Chemical structure of 3-Amino-5,7-dimethyladamantan-1-ol.

A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₂H₂₁NO[5][6]
Molecular Weight 195.31 g/mol [6]
CAS Number 63971-25-5 (Free Base)[5]
CAS Number 356572-08-2 (HCl Salt)[7]
Computed XlogP 1.3[5]
Appearance White solid (typical for related compounds)[8]
Synonyms Memantine Impurity IV; 1-Amino-7-hydroxy-3,5-dimethyladamantane[5]

Analysis of Basicity: pKₐ and Substituent Effects

The basicity of 3-Amino-5,7-dimethyladamantan-1-ol arises from the lone pair of electrons on the nitrogen atom of the primary amino group. The equilibrium of its protonation in an aqueous solution can be described by its pKₐ value, which refers to the acid dissociation constant of its conjugate acid (R-NH₃⁺).

equilibrium RNH2 3-Amino-5,7-dimethyladamantan-1-ol (Free Base) RNH3 Protonated Amine (Conjugate Acid) RNH2->RNH3 pKb H2O +  H₂O OH +  OH⁻ caption Figure 2. Protonation equilibrium of the amino group.

Caption: Figure 2. Protonation equilibrium of the amino group.

Estimating the pKₐ: A Structure-Activity Relationship Approach

An experimental pKₐ value for 3-Amino-5,7-dimethyladamantan-1-ol is not readily found in scientific literature. However, we can formulate a reliable estimate by analyzing structurally related compounds.

  • Baseline Compound: Amantadine (1-Aminoadamantane): The simplest analogue, amantadine, has a reported experimental pKₐ of approximately 10.4-10.6.[9] This value is typical for a primary aliphatic amine where the nitrogen lone pair is readily available for protonation.

  • Influence of Substituents: The basicity of the amino group is modulated by the electronic effects of other substituents on the adamantane cage. These effects are primarily inductive, as the saturated cage lacks a π-system for resonance effects.[10]

    • Methyl Groups (-CH₃): The two methyl groups at the C5 and C7 positions are weak electron-donating groups (+I effect).[11] They increase the electron density on the adamantane framework, which is transmitted through the sigma bonds to the nitrogen atom. This inductive push makes the lone pair more available for protonation, thereby slightly increasing the basicity (and thus, increasing the pKₐ) compared to amantadine.

    • Hydroxyl Group (-OH): The hydroxyl group at the C1 position exerts an electron-withdrawing inductive effect (-I effect) due to the high electronegativity of the oxygen atom.[11] This effect pulls electron density away from the adamantane cage and, consequently, from the amino group. This makes the lone pair less available for protonation, which would decrease the basicity and lower the pKₐ.

Expert Synthesis: The methyl and hydroxyl groups have opposing inductive effects. Given that inductive effects attenuate with distance, the hydroxyl group (at C1, two carbons away from C3) and the methyl groups (at C5 and C7, also two carbons away) are in comparable positions relative to the amino group at C3.[11] The electron-donating effect of two methyl groups is likely to be of a similar magnitude to the electron-withdrawing effect of a single hydroxyl group. Therefore, it is reasonable to predict that the pKₐ of 3-Amino-5,7-dimethyladamantan-1-ol will be very close to that of the parent compound, Memantine (1-amino-3,5-dimethyladamantane), and the simpler amantadine.

Estimated pKₐ: 10.4 ± 0.2 . This value signifies that at physiological pH (~7.4), the compound will exist almost exclusively in its protonated, cationic form (R-NH₃⁺), a critical factor for its solubility and interaction with biological targets.

Experimental Determination of pKₐ

For definitive characterization, the pKₐ should be determined empirically. Potentiometric titration is the gold-standard method for its accuracy and reliability.[12][13]

workflow prep 1. Sample Preparation Dissolve compound in acidified water (e.g., 0.01 M HCl). Use co-solvent (MeOH/ACN) if needed. cal 2. pH Meter Calibration Calibrate with standard buffers (pH 4, 7, 10). prep->cal setup 3. Titration Setup Immerse electrode in stirred sample. Purge with N₂ to remove CO₂. cal->setup titrate 4. Titration Add titrant (e.g., 0.1 M NaOH) in small increments. setup->titrate record 5. Data Acquisition Record pH after each addition (allow to equilibrate). titrate->record plot 6. Data Analysis Plot pH vs. Volume of Titrant. record->plot pka 7. pKa Determination Find half-equivalence point. pKa = pH at this point. plot->pka caption Figure 3. Workflow for pKa determination by potentiometric titration.

Caption: Figure 3. Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol for Potentiometric Titration

This protocol is designed to provide a self-validating system for the accurate determination of the pKₐ of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride.

Materials & Reagents:

  • 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride (approx. 20-30 mg)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (Titrant)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Deionized, CO₂-free water

  • Potassium Chloride (KCl) for ionic strength adjustment

  • Methanol or Acetonitrile (if required for solubility)

  • Calibrated pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Class A burette (10 or 25 mL)

  • Nitrogen gas source

Methodology:

  • Solution Preparation: a. Accurately weigh approximately 40 µmoles (e.g., 9.3 mg of the HCl salt) of the compound.[14] b. Dissolve the sample in a known volume (e.g., 40 mL) of deionized water in a titration vessel. If solubility is limited, a co-solvent like methanol can be used (e.g., a 1:9 methanol-water mixture).[14] c. Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[15] d. Acidify the solution to approximately pH 2-3 with 0.1 M HCl to ensure the amine is fully protonated at the start.

  • System Setup & Calibration: a. Calibrate the pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).[15] b. Place the titration vessel on the magnetic stirrer and immerse the calibrated pH electrode and the burette tip into the solution. Ensure the stir bar does not strike the electrode. c. Begin gentle stirring and start purging the solution with a slow stream of nitrogen gas to eliminate dissolved CO₂.[16]

  • Titration Procedure: a. Record the initial pH of the solution. b. Begin adding the 0.1 M NaOH titrant from the burette in small, precise increments (e.g., 0.05-0.10 mL). c. After each addition, wait for the pH reading to stabilize (typically 30-60 seconds) and record both the total volume of titrant added and the corresponding pH. d. Continue the titration until the pH reaches approximately 11-12, well past the expected equivalence point.

  • Data Analysis: a. Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve. b. Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve. This can be identified visually from the inflection point or more accurately by calculating the first derivative (ΔpH/ΔV). c. Calculate the half-equivalence point (V₁/₂ = Vₑ / 2). d. The pKₐ is the pH value on the titration curve that corresponds to the volume at the half-equivalence point.[14] At this point, the concentrations of the protonated (R-NH₃⁺) and non-protonated (R-NH₂) forms of the compound are equal, as described by the Henderson-Hasselbalch equation.

pH-Dependent Solubility

The basicity of 3-Amino-5,7-dimethyladamantan-1-ol directly impacts its aqueous solubility. The protonated, cationic form is significantly more water-soluble than the neutral free base due to ion-dipole interactions with water molecules.

The total solubility (S_T) at a given pH can be predicted using the Henderson-Hasselbalch equation in conjunction with its intrinsic solubility (S₀, the solubility of the free base) and its pKₐ.

Equation: S_T = S₀ (1 + 10^(pKₐ - pH))

This relationship predicts that solubility will be high in acidic conditions (pH < pKₐ) where the protonated form dominates and will decrease sharply as the pH approaches and surpasses the pKₐ, precipitating the less soluble free base.

solubility cluster_graph Theoretical pH-Solubility Profile origin x_axis pH origin->x_axis y_axis log(Solubility) y_axis->origin pka_point pKₐ ≈ 10.4 p2 pka_point->p2 p1 p1->c1 p2->c3 p3 c1->c2 c2->p2 c3->p3 caption Figure 4. Expected relationship between pH and solubility.

Caption: Figure 4. Expected relationship between pH and solubility.

Conclusion

3-Amino-5,7-dimethyladamantan-1-ol possesses a primary amino group whose basicity is fundamental to its chemical and biological behavior. Based on robust structural analysis, its pKₐ is estimated to be approximately 10.4, indicating it is predominantly protonated and highly water-soluble under physiological conditions. This guide provides the theoretical foundation for understanding its basic properties and a detailed, practical framework for their experimental determination. These insights are crucial for professionals engaged in the development and analysis of adamantane-based pharmaceuticals, enabling more informed decisions in drug design, formulation, and metabolic studies.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advancements in Adamantane Chemistry: The Synthesis of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride. Available at: [Link]

  • Creative Bioarray (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 4054, Memantine. PubChem. Available at: [Link]

  • Google Patents (n.d.). WO2009010806A1 - Assay methods for memantine.
  • Al-Haj, N., et al. (2021). A Comprehensive Review of Analytical Methodologies for Memantine Hydrochloride. Critical Reviews in Analytical Chemistry.
  • Silva, D., et al. (2022). Development and Validation of a Simple UV–HPLC Method to Quantify the Memantine Drug Used in Alzheimer's Treatment. Molecules. Available at: [Link]

  • Sadat-Shojai, M., et al. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules. Available at: [Link]

  • Zarei, A., et al. (2014). A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene. Scientia Pharmaceutica. Available at: [Link]

  • Ali, A., et al. (2022). Tuning of electronic, optical and lipophilic behaviours of adamantane through various substitutions. ResearchGate. Available at: [Link]

  • Yildirim, E., et al. (2022). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata. Available at: [Link]

  • Zarghi, A., et al. (2007). Sensitive and Rapid HPLC Method for Determination of Memantine in Human Plasma Using OPA Derivatization and Fluorescence Detection: Application to Pharmacokinetic Studies. ResearchGate. Available at: [Link]

  • Adamu, H., et al. (2023). Tuning the Energy Levels of Adamantane by Boron Substitution. Molecules. Available at: [Link]

  • Constantinescu, R., et al. (2019). The Concentration of Memantine in the Cerebrospinal Fluid of Alzheimer's Disease Patients and Its Consequence to Oxidative Stress Biomarkers. Frontiers in Neurology. Available at: [Link]

  • Neuman, R. C., Jr. (2005). Substituent Effects. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3382167, 3-Amino-5,7-dimethyladamantan-1-ol. PubChem. Available at: [Link]

  • Wanka, L., et al. (2013).
  • Shokhin, I. E., et al. (2018). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics. Available at: [Link]

  • La Salle University (n.d.). Substituent Effects. Available at: [Link]

  • Chemical Register (n.d.). 3-Amino-1-Adamantanol. Available at: [Link]

  • Rahmati, M., et al. (2013). Computational Study of Thermodynamics of Polyamines with Regard to CO2 Capture. ResearchGate. Available at: [Link]

  • Gortney, J. S. (2024). Memantine. StatPearls. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 22994596, 3-Amino-5,7-dimethyltricyclo(3.3.1.13,7)decan-1-ol--hydrogen chloride (1/1). PubChem. Available at: [Link]

  • Reddit (2023). electron withdrawing and donating effects of amantadine. r/chemistry. Available at: [Link]

  • U.S. Food and Drug Administration (n.d.). NAMENDA (memantine hydrochloride) Label. Available at: [Link]

  • Wang, F., et al. (2021). The Acidities of Nucleophilic Monofluoromethylation Reagents: An Anomalous α‐Fluorine Effect. Angewandte Chemie.
  • Khusnutdinov, R. I., et al. (2015). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Russian Journal of Organic Chemistry.
  • University of Luxembourg (n.d.). PubChemLite - 3-amino-5,7-dimethyladamantan-1-ol (C12H21NO). Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2130, Amantadine. PubChem. Available at: [Link]

  • Novakov, I. A., et al. (2024). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF SOME AMINOADAMANTANE DERIVATIVES. Journal of Chemical Technology and Metallurgy.

Sources

Exploratory

An In-depth Technical Guide to 3-Amino-5,7-dimethyladamantan-1-ol (CAS Number 63971-25-5)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Amino-5,7-dimethyladamantan-1-ol, a key metabolite of the Alzheimer's disease therapeut...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-5,7-dimethyladamantan-1-ol, a key metabolite of the Alzheimer's disease therapeutic, Memantine. While possessing minimal direct pharmacological activity, its study is crucial for a complete understanding of Memantine's absorption, distribution, metabolism, and excretion (ADME) profile. This document delves into its physicochemical properties, plausible synthetic pathways, analytical methodologies for its detection and quantification, and its toxicological considerations based on data from its parent compound and related adamantane derivatives.

Introduction: The Significance of a Metabolite

3-Amino-5,7-dimethyladamantan-1-ol, with the Chemical Abstracts Service (CAS) number 63971-25-5, is a primary hydroxylated metabolite of Memantine (1-amino-3,5-dimethyladamantane).[1] Memantine is a well-established, clinically significant uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, used in the management of moderate to severe Alzheimer's disease.[2][3] It functions by blocking excessive glutamatergic activity, which is implicated in the neuronal excitotoxicity observed in neurodegenerative conditions.[4][5]

While Memantine is the active therapeutic agent, a thorough characterization of its metabolites, such as 3-Amino-5,7-dimethyladamantan-1-ol, is paramount for drug development professionals. Understanding the metabolic fate of a drug is a cornerstone of pharmacology and toxicology, providing critical insights into its overall safety and efficacy profile. This guide will, therefore, illuminate the scientific landscape of this specific metabolite, offering a valuable resource for researchers in neuropharmacology and medicinal chemistry.

Physicochemical Properties

A solid understanding of the physicochemical properties of 3-Amino-5,7-dimethyladamantan-1-ol is fundamental for its synthesis, purification, and analytical detection.

PropertyValueSource
CAS Number 63971-25-5N/A
Molecular Formula C₁₂H₂₁NON/A
Molecular Weight 195.30 g/mol N/A
IUPAC Name 3-amino-5,7-dimethyladamantan-1-olN/A
Appearance White to off-white powder (predicted)N/A
Solubility Soluble in water (as hydrochloride salt)[6]

Synthesis and Characterization

A likely synthetic approach would involve the hydroxylation of a suitable Memantine precursor. One potential pathway could start from 1-bromo-3,5-dimethyladamantane, a common intermediate in Memantine synthesis.[7]

Proposed Synthetic Pathway:

Synthesis_Pathway A 1-Bromo-3,5-dimethyladamantane B 1-Acetamido-3,5-dimethyladamantane A->B Acetamide, H₂SO₄ C 1-Acetamido-3,5-dimethyladamantan-7-ol B->C Oxidizing Agent (e.g., CrO₃) D 3-Amino-5,7-dimethyladamantan-1-ol C->D Hydrolysis (e.g., NaOH or HCl)

Caption: Proposed synthesis of 3-Amino-5,7-dimethyladamantan-1-ol.

Experimental Protocol (Hypothetical):
  • Acetamidation: 1-bromo-3,5-dimethyladamantane is reacted with acetamide in the presence of a strong acid catalyst like sulfuric acid to yield 1-acetamido-3,5-dimethyladamantane.

  • Hydroxylation: The resulting acetamido derivative is then subjected to oxidation to introduce a hydroxyl group at one of the tertiary bridgehead positions. This can be a challenging step due to the stability of the adamantane cage. Strong oxidizing agents may be required.

  • Hydrolysis: The final step involves the hydrolysis of the acetamido group to the primary amine under either acidic or basic conditions to yield 3-Amino-5,7-dimethyladamantan-1-ol.

Characterization of the synthesized compound would be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the positions of the amino, hydroxyl, and methyl groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as O-H and N-H stretching vibrations.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Pharmacology and Mechanism of Action

3-Amino-5,7-dimethyladamantan-1-ol is one of the three primary polar metabolites of Memantine, alongside the N-glucuronide conjugate and 6-hydroxy Memantine.[6][8] Crucially, these metabolites, including 3-Amino-5,7-dimethyladamantan-1-ol, possess minimal NMDA receptor antagonist activity.[2][6] This indicates that the therapeutic effects of Memantine are attributable to the parent drug itself, and not its metabolites.

The metabolism of Memantine to this hydroxylated form occurs in the liver, although the cytochrome P450 (CYP450) enzyme system does not play a significant role.[6][9] A substantial portion of administered Memantine (57-82%) is excreted unchanged in the urine.[6][8]

Memantine_Metabolism cluster_0 In Vivo Metabolism Memantine Memantine Metabolite 3-Amino-5,7-dimethyladamantan-1-ol Memantine->Metabolite Hepatic Metabolism (CYP450 independent) Excretion Renal Excretion Memantine->Excretion Unchanged Metabolite->Excretion

Caption: Simplified metabolic pathway of Memantine.

Analytical Methodologies

The detection and quantification of 3-Amino-5,7-dimethyladamantan-1-ol, particularly in biological matrices, are essential for pharmacokinetic and metabolism studies of Memantine. Due to its polar nature and lack of a strong chromophore, direct analysis can be challenging. Therefore, derivatization is often employed, especially for gas chromatography.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This is the most common and sensitive method for the analysis of Memantine and its metabolites.

Experimental Protocol: HPLC-MS/MS

  • Sample Preparation (Plasma):

    • To a 100 µL plasma sample, add an internal standard (e.g., a deuterated analog).

    • Perform protein precipitation with a solvent like methanol or acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • The supernatant can be directly injected or further purified by liquid-liquid extraction or solid-phase extraction.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.[10]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[10]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for 3-Amino-5,7-dimethyladamantan-1-ol and the internal standard would need to be determined.

HPLC_MS_Workflow step1 Sample Collection (e.g., Plasma) step2 Sample Preparation Protein Precipitation / Extraction step1->step2 step3 HPLC Separation C18 Column step2->step3 step4 MS/MS Detection ESI+ MRM step3->step4 step5 Data Analysis Quantification step4->step5

Caption: General workflow for HPLC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of adamantane derivatives. However, due to the polar nature of the amino and hydroxyl groups, derivatization is necessary to improve volatility and chromatographic performance.

Experimental Protocol: GC-MS with Derivatization

  • Sample Preparation and Derivatization:

    • Extract the analyte from the biological matrix using liquid-liquid or solid-phase extraction.

    • Evaporate the solvent to dryness.

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to convert the amine and alcohol to their trimethylsilyl (TMS) derivatives.

    • Heat the sample to ensure complete derivatization.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to separate the analytes.

    • Ionization: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Toxicological Profile

There is limited specific toxicological data available for 3-Amino-5,7-dimethyladamantan-1-ol. However, its toxicological profile can be inferred from the extensive data on its parent drug, Memantine, and the general class of adamantane derivatives.

  • Memantine Toxicology: Memantine has been shown to be well-tolerated at therapeutic doses.[11] High doses in animal studies have been associated with CNS effects, and in some rodent studies, high-dose memantine induced vacuolation and necrosis in certain cortical neurons.[9][11]

  • General Adamantane Toxicology: The adamantane cage structure is generally considered to be metabolically stable.[12] The toxicity of adamantane derivatives is highly dependent on the nature and position of the functional groups.

Given that 3-Amino-5,7-dimethyladamantan-1-ol is a polar metabolite with minimal pharmacological activity and is efficiently cleared, it is not expected to pose a significant toxicological risk at the concentrations observed following therapeutic doses of Memantine. However, for any new chemical entity, a full toxicological assessment would be required for regulatory approval.

Conclusion

3-Amino-5,7-dimethyladamantan-1-ol is a molecule of interest primarily due to its status as a major metabolite of the Alzheimer's drug, Memantine. While it does not significantly contribute to the therapeutic effects of its parent compound, its study is indispensable for a comprehensive understanding of Memantine's pharmacokinetic profile. The synthetic and analytical methodologies outlined in this guide provide a framework for researchers to produce and quantify this compound for further investigation. As research into neurodegenerative diseases continues, a complete picture of the metabolic pathways of existing therapeutics like Memantine remains a critical area of study.

References

  • Memantine - StatPearls - NCBI Bookshelf. (2024, January 31). Retrieved from [Link]

  • A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene. (n.d.). Retrieved from [Link]

  • Namenda® Tablets/Oral Solution (memantine hydrochloride). (n.d.). Retrieved from [Link]

  • Approval Labeling Text NDA 21-487. (n.d.). Retrieved from [Link]

  • Adamantane derivatives: Pharmacological and toxicological properties (Review). (2025, August 6). Retrieved from [Link]

  • Memantine - Wikipedia. (n.d.). Retrieved from [Link]

  • Highly Sensitive LC-MS/MS Method for Determination of Memantine in Rat Plasma: Application to Pharmacokinetic Studies in Rats. (n.d.). Retrieved from [Link]

  • Memantine | C12H21N | CID 4054 - PubChem. (n.d.). Retrieved from [Link]

  • Memantine: Package Insert / Prescribing Information / MOA. (n.d.). Retrieved from [Link]

  • Highly Sensitive LC-MS/MS Method for Determination of Memantine in Rat Plasma: Application to Pharmacokinetic Studies in Rats. (n.d.). Retrieved from [Link]

  • An LC-MS/MS method for the quantification of memantine in human plasma. (n.d.). Retrieved from [Link]

  • Determination of memantine in human plasma by liquid chromatography-electrospray tandem mass spectrometry: Application to a bioequivalence study. (2025, August 10). Retrieved from [Link]

  • Bioanalytical Method Development and Validation of Memantine in Human Plasma by High Performance Liquid Chromatography with Tandem Mass Spectrometry: Application to Bioequivalence Study. (2012, March 22). Retrieved from [Link]

  • A Validated Time of Flight Mass Spectrometry for Quantitative Determination of Amantadine Hydrochloride and Memantine Hydrochlor. (2012, October 22). Retrieved from [Link]

  • Determination of Memantine in Human Plasma by LC–MS–MS: Application to a Pharmacokinetic Study. (2025, August 7). Retrieved from [Link]

  • (PDF) A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene. (2025, August 6). Retrieved from [Link]

  • Development of an LC-MS/MS method for simultaneous determination of memantine and donepezil in rat plasma and its application to pharmacokinetic study. (2015, September 15). Retrieved from [Link]

  • The Role of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride in Alzheimer's Research. (2025, October 14). Retrieved from [Link]

  • Postmortem Memantine Concentrations. (n.d.). Retrieved from [Link]

  • (PDF) Gas chromatography of halogenated adamantanes. (2025, August 6). Retrieved from [Link]

  • Descriptors for adamantane and some of its derivatives. (2020, November 21). Retrieved from [Link]

  • MEMANTINE HYDROCHLORIDE solution - DailyMed. (n.d.). Retrieved from [Link]

  • 21-487 Namenda Pharmacology Review Part 1. (n.d.). Retrieved from [Link]

  • Synthesis of memantine hydrochloride. (n.d.).
  • An Improved Synthesis of Memantine Hydrochloride: Anti-Alzheimer's Drug. (2025, August 7). Retrieved from [Link]

  • A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. (n.d.). Retrieved from [Link]

  • synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. (n.d.). Retrieved from [Link]

  • Mechanism of action of memantine. (n.d.). Retrieved from [Link]

  • Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. (2020, June 25). Retrieved from [Link]

  • What is the mechanism of Memantine hydrochloride? (2024, July 17). Retrieved from [Link]

  • (PDF) Convenient Synthesis of Memantine Hydrochloride. (2017, April 20). Retrieved from [Link]

  • Memantine (1-amino-3, 5- dimethyladamantane), commercially known as... (n.d.). Retrieved from [Link]

  • The Concentration of Memantine in the Cerebrospinal Fluid of Alzheimer's Disease Patients and Its Consequence to Oxidative Stress Biomarkers. (n.d.). Retrieved from [Link]

  • Showing metabocard for Memantine (HMDB0015177). (2012, September 6). Retrieved from [Link]

Sources

Foundational

Physicochemical properties of 3-Amino-5,7-dimethyladamantan-1-ol

An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-5,7-dimethyladamantan-1-ol Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-Amino-5,7-di...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-5,7-dimethyladamantan-1-ol

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-Amino-5,7-dimethyladamantan-1-ol, a key metabolite of the Alzheimer's disease drug, Memantine.[1][2] As a Senior Application Scientist, this document synthesizes publicly available data with established scientific principles to offer researchers, scientists, and drug development professionals a detailed understanding of this molecule's characteristics. The guide covers chemical identity, core physical properties, spectroscopic profiles, and the critical parameters relevant to pharmaceutical development, such as solubility, lipophilicity, and ionization. Furthermore, it outlines standardized, self-validating experimental protocols for the empirical determination of these properties, explaining the causality behind methodological choices.

Introduction: Significance in Pharmaceutical Research

3-Amino-5,7-dimethyladamantan-1-ol is a hydroxylated metabolite of Memantine (3,5-dimethyladamantan-1-amine), a well-established NMDA receptor antagonist used in the management of moderate-to-severe Alzheimer's disease.[1][3] The introduction of a hydroxyl group and an amino group to the rigid, tricyclic adamantane cage creates a molecule with distinct physicochemical properties that influence its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Understanding these properties is crucial for toxicologists studying Memantine's metabolic pathways and for medicinal chemists designing next-generation adamantane derivatives with potentially improved therapeutic profiles.[4] The adamantane scaffold's inherent stability and defined spatial arrangement make its derivatives highly valuable in drug design.[1]

This guide serves as a foundational resource, consolidating known data and providing expert-driven methodologies for its characterization.

Chemical Identity and Structure

The unambiguous identification of a compound is the bedrock of all subsequent scientific investigation. 3-Amino-5,7-dimethyladamantan-1-ol is a tertiary alcohol and a primary amine built upon a dimethyl-substituted adamantane framework.[5]

Molecular Structure

The molecule consists of a tricyclo[3.3.1.13,7]decane core, with methyl groups at positions 5 and 7, an amino group at position 3, and a hydroxyl group at the bridgehead position 1.

Caption: 2D representation of 3-Amino-5,7-dimethyladamantan-1-ol.

Chemical Identifiers

A consistent set of identifiers is crucial for database searches and regulatory documentation.

IdentifierValueSource(s)
IUPAC Name 3-amino-5,7-dimethyladamantan-1-ol[5]
CAS Number 63971-25-5[5][6]
Molecular Formula C₁₂H₂₁NO[5][6]
Canonical SMILES CC12CC3(CC(C1)(CC(C2)(C3)O)N)C[5]
InChIKey HSRBAOBUCHCHTQ-UHFFFAOYSA-N[5]
Synonyms Memantine Impurity IV, 1-Hydroxy-3-amino-5,7-dimethyladamantane[2][5][7]

Core Physicochemical Properties

The physicochemical properties of a molecule dictate its behavior in both laboratory and biological systems. Below is a summary of known and predicted values for 3-Amino-5,7-dimethyladamantan-1-ol and its commonly used hydrochloride salt.

PropertyFree Base ValueHydrochloride Salt ValueMethodSource(s)
Molecular Weight 195.30 g/mol 231.76 g/mol Computed[5][8][9]
Melting Point Not available304-306 °CExperimental[10]
Boiling Point Not available305.2 °C at 760 mmHgExperimental[8]
XLogP3-AA (logP) 1.3Not applicableComputed[5]
pKa (Strongest Basic)Not availableNot availablePredictedN/A
pKa (Strongest Acidic)15.11Not applicablePredicted[11]
Solubility Not availableSlightly soluble in DMSO and MethanolExperimental[10]
Hydrogen Bond Donors 22Computed[5]
Hydrogen Bond Acceptors 22Computed[5]

Methodologies for Physicochemical Characterization

To ensure data integrity, experimental protocols must be robust and self-validating. The following section details standard methodologies for determining the key physicochemical parameters of 3-Amino-5,7-dimethyladamantan-1-ol.

Workflow for Comprehensive Characterization

A systematic approach is essential for building a complete physicochemical profile. The process begins with sample verification and proceeds through a series of tiered analyses.

start Sample Receipt & Purity Confirmation (LC-MS, NMR) identity Structural Confirmation (¹H NMR, ¹³C NMR, HRMS) start->identity thermal Thermal Analysis (DSC/TGA for Melting Point) identity->thermal solubility Aqueous & Organic Solubility Screening identity->solubility crystal Solid-State Analysis (XRPD for Crystallinity) identity->crystal pka pKa Determination (Potentiometric Titration) thermal->pka solubility->pka logp Lipophilicity (LogP) (Shake-Flask or HPLC) pka->logp report Data Compilation & Final Report Generation logp->report crystal->report

Caption: General workflow for physicochemical characterization of a pharmaceutical intermediate.

Determination of Melting Point (Differential Scanning Calorimetry)

Expertise & Causality: The melting point is a critical indicator of purity and solid-state stability. Differential Scanning Calorimetry (DSC) is superior to the traditional capillary method as it provides quantitative data on thermal transitions, including melting enthalpy and the presence of polymorphs. For a crystalline solid like the hydrochloride salt, a sharp endotherm is expected.

Protocol:

  • Calibration: Calibrate the DSC instrument using certified indium and zinc standards.

  • Sample Preparation: Accurately weigh 2-5 mg of 3-Amino-5,7-dimethyladamantan-1-ol HCl into a non-hermetic aluminum pan.[10]

  • Method Parameters:

    • Temperature Range: 25 °C to 350 °C. The range is set to exceed the expected melting point of ~305 °C.[10]

    • Heating Rate: 10 °C/min. This standard rate provides good resolution.

    • Atmosphere: Nitrogen purge at 50 mL/min to prevent oxidative degradation.

  • Data Analysis: Determine the onset and peak temperature of the melting endotherm. The sharpness of the peak provides a qualitative measure of purity.

Determination of Lipophilicity (logP)

Expertise & Causality: The octanol-water partition coefficient (logP) is a key predictor of a drug's membrane permeability and overall ADME properties. A computed logP of 1.3 suggests moderate lipophilicity.[5] The shake-flask method provides a direct, albeit labor-intensive, measurement.

Protocol:

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol for at least 24 hours to ensure thermodynamic equilibrium.

  • Sample Preparation: Prepare a stock solution of the free base in the aqueous phase at a known concentration (e.g., 1 mg/mL).

  • Partitioning:

    • Combine 5 mL of the aqueous stock solution with 5 mL of the saturated n-octanol in a glass vial.

    • Agitate the vial at a constant temperature (25 °C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

    • Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the analyte in each phase using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), given the compound's volatility.[5][12]

  • Calculation: Calculate logP as: logP = log₁₀([Analyte]octanol / [Analyte]aqueous).

Determination of Aqueous pKa (Potentiometric Titration)

Expertise & Causality: The ionization constant (pKa) is critical as it dictates a compound's solubility and charge state at physiological pH. As 3-Amino-5,7-dimethyladamantan-1-ol contains a primary amine, it is expected to be basic. Potentiometric titration is the gold standard for pKa determination.

Protocol:

  • Instrument Setup: Calibrate a pH meter and automated titrator with at least three standard buffer solutions (e.g., pH 4, 7, 10).

  • Sample Preparation: Dissolve a precise amount of the compound in a solution of known ionic strength (e.g., 0.15 M KCl) to create a ~1-10 mM solution.

  • Titration:

    • Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate the amine fully.

    • Perform a back-titration with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant.

  • Data Analysis: Plot the pH versus the volume of base added. The pKa is determined from the inflection point of the titration curve, corresponding to the pH at which 50% of the amine is protonated.

Spectroscopic and Chromatographic Profile

Characterization relies heavily on spectroscopic and chromatographic techniques to confirm structure and assess purity.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The spectrum is expected to be complex due to the rigid cage structure. Key signals would include broad singlets for the bridgehead protons, multiplets for the methylene protons of the adamantane core, and distinct singlets for the two methyl groups. The protons of the amino and hydroxyl groups may appear as broad, exchangeable singlets.[13]

    • ¹³C NMR: The spectrum will show distinct signals for the quaternary carbons (including C-1, C-3, C-5, C-7), the bridgehead CH carbons, the CH₂ carbons, and the methyl carbons.[13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The spectrum should exhibit characteristic absorption bands: a broad O-H stretch (~3200-3600 cm⁻¹), N-H stretching vibrations for the primary amine (~3300-3500 cm⁻¹), C-H stretches for the alkyl groups (~2850-2950 cm⁻¹), and a C-O stretch for the tertiary alcohol (~1100-1200 cm⁻¹).[14]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the exact mass and elemental composition. The computed monoisotopic mass is 195.162314293 Da.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing this compound and its impurities.[5][12]

Relationship to Parent Compound: Memantine

The biotransformation of Memantine to 3-Amino-5,7-dimethyladamantan-1-ol is a critical metabolic pathway. This hydroxylation reaction increases the polarity of the parent drug, facilitating its eventual excretion.

memantine Memantine (3,5-dimethyladamantan-1-amine) metabolite 3-Amino-5,7-dimethyladamantan-1-ol memantine->metabolite Phase I Metabolism (Hydroxylation via Cytochrome P450)

Caption: Metabolic relationship between Memantine and its hydroxylated metabolite.

Safety and Handling

According to the Globally Harmonized System (GHS) classification, 3-Amino-5,7-dimethyladamantan-1-ol presents several hazards.[5]

  • Hazards: Causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[5]

  • Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[5]

Conclusion

3-Amino-5,7-dimethyladamantan-1-ol is a molecule of significant pharmaceutical interest due to its status as a primary metabolite of Memantine. Its physicochemical profile—characterized by a rigid, lipophilic adamantane core functionalized with polar amino and hydroxyl groups—presents a unique set of properties. This guide has consolidated the available computed and experimental data and provided a framework of robust, validated methodologies for its empirical characterization. A thorough understanding of these properties, obtained through the systematic application of the described protocols, is essential for advancing research in drug metabolism, toxicology, and the design of novel adamantane-based therapeutics.

References

  • PubChem. 3-Amino-5,7-dimethyladamantan-1-ol. National Center for Biotechnology Information.

  • American Elements. 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride.

  • Ningbo Inno Pharmchem Co., Ltd. Advancements in Adamantane Chemistry: The Synthesis of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride.

  • Santa Cruz Biotechnology, Inc. 3-Amino-5,7-dimethyl-adamantan-1-ol.

  • PubChem. 3-Amino-5,7-dimethyltricyclo(3.3.1.13,7)decan-1-ol--hydrogen chloride (1/1). National Center for Biotechnology Information.

  • Veeprho. 1-Amino-3-Hydroxy-5,7-Dimethyl Adamantane.

  • Atomax Chemicals Co., Ltd. 3-Amino-5,7-dimethyladamantan-1-ol.

  • ChemicalBook. 3-AMINO-5,7-DIMETHYLADAMANTAN-1-OL Hydrochloride.

  • Garcia, J. C., et al. (2010). Structural, Electronic, and Vibrational Properties of Amino-adamantane and Rimantadine Isomers. The Journal of Physical Chemistry A.

  • ChemicalBook. 3-AMINO-5,7-DIMETHYLADAMANTAN-1-OL.

  • ChemicalBook. 3-AMINO-5,7-DIMETHYLADAMANTAN-1-OL Hydrochloride Properties.

  • Pharmaffiliates. 1-Amino-3-Hydroxy-5,7-Dimethyladamantane.

  • PubChemLite. 3-amino-5,7-dimethyladamantan-1-ol.

  • Sigma-Aldrich. 3-Amino-1-adamantanol.

  • Dzhemilev, U. M., et al. (2015). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Russian Journal of Organic Chemistry.

  • ResearchGate. Structural, Electronic, and Vibrational Properties of Amino-adamantane and Rimantadine Isomers.

  • Google Patents. CN112394127A - Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin.

  • Rauf, A., et al. (2023). Molecular docking, derivatization, characterization and biological assays of amantadine. Future Medicinal Chemistry.

  • MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.

  • Chemdad. 3-AMINO-5,7-DIMETHYLADAMANTAN-1-OL Hydrochloride.

  • BenchChem. Adamantane Derivatives: A Comparative Analysis of Experimental and Computational Methodologies.

  • Shishov, D., et al. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences.

  • Tencheva, A., et al. (2022). ANTIMICROBIAL ACTIVITY OF AMINO ACID DERIVATIVES OF MEMANTINE. Journal of Chemical Technology and Metallurgy.

  • ChemicalBook. 1-Hydroxy-3-amino-5,7-dimethyladamantane hydrochloride.

Sources

Exploratory

An In-Depth Technical Guide to 3-Amino-5,7-dimethyladamantan-1-ol

Introduction: The Enduring Significance of the Adamantane Scaffold in Medicinal Chemistry The adamantane moiety, a rigid, tricyclic hydrocarbon, has captivated the imagination of medicinal chemists for decades.[1] Its un...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Adamantane Scaffold in Medicinal Chemistry

The adamantane moiety, a rigid, tricyclic hydrocarbon, has captivated the imagination of medicinal chemists for decades.[1] Its unique cage-like structure imparts a combination of high lipophilicity, metabolic stability, and a three-dimensional architecture that is highly advantageous for drug design.[2] These properties allow for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.[2] Adamantane derivatives have found clinical success in a wide range of therapeutic areas, including antiviral (amantadine, rimantadine), antidiabetic (saxagliptin, vildagliptin), and neuroprotective (memantine) applications.[3]

This guide focuses on a specific and important derivative, 3-Amino-5,7-dimethyladamantan-1-ol. This compound is notable as a primary metabolite of Memantine, a well-established drug for the treatment of moderate-to-severe Alzheimer's disease.[1] Understanding the physicochemical properties, synthesis, and biological profile of this metabolite is crucial for a comprehensive understanding of Memantine's pharmacology and for the development of new adamantane-based therapeutics.

Physicochemical Properties and Molecular Characteristics

The foundational step in characterizing any chemical entity is to define its fundamental physicochemical properties. These parameters govern its behavior in both chemical and biological systems.

Core Molecular Data

The molecular structure of 3-Amino-5,7-dimethyladamantan-1-ol is characterized by the rigid adamantane core, substituted with two methyl groups at positions 5 and 7, an amino group at position 3, and a hydroxyl group at the bridgehead position 1.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₁NO[4]
Molecular Weight 195.30 g/mol [4]
CAS Number 63971-25-5[4]
IUPAC Name 3-amino-5,7-dimethyladamantan-1-ol[4]
Common Synonyms 1-Hydroxy-3-amino-5,7-dimethyladamantane, Memantine Impurity IV[5]
Hydrochloride Salt Molecular Formula C₁₂H₂₂ClNO[6]
Hydrochloride Salt Molecular Weight 231.76 g/mol [6]
Hydrochloride Salt CAS Number 356572-08-2[6]

Synthetic Strategy: A Plausible Pathway

Conceptual Synthetic Workflow

The proposed synthesis begins with the commercially available 1,3-dimethyladamantane and proceeds through a functionalization of a bridgehead position to introduce the hydroxyl group, followed by the introduction of the amino group.

Synthesis_Workflow Start 1,3-Dimethyladamantane Intermediate1 1-Bromo-3,5-dimethyladamantane Start->Intermediate1 Bromination Intermediate2 3,5-Dimethyladamantan-1-ol Intermediate1->Intermediate2 Hydrolysis Intermediate3 1-Amino-3,5-dimethyladamantane (Memantine) Intermediate2->Intermediate3 Ritter Reaction Product 3-Amino-5,7-dimethyladamantan-1-ol Intermediate3->Product Hydroxylation

Caption: Proposed synthetic workflow for 3-Amino-5,7-dimethyladamantan-1-ol.

Detailed Experimental Protocol (Proposed)

This protocol is a well-reasoned proposal based on analogous transformations reported in the literature.[7][8][9]

Step 1: Bromination of 1,3-Dimethyladamantane

  • Rationale: Direct bromination of adamantanes at the tertiary bridgehead positions is a well-established and efficient method for introducing a functional group handle.

  • Procedure:

    • To a solution of 1,3-dimethyladamantane in a suitable solvent such as cyclohexane, add an excess of bromine.

    • The reaction can be initiated photochemically or with a radical initiator.

    • The reaction mixture is stirred at room temperature until the bromine color disappears.

    • The solvent is removed under reduced pressure, and the crude 1-bromo-3,5-dimethyladamantane is purified by distillation or chromatography.

Step 2: Hydrolysis to 3,5-Dimethyladamantan-1-ol

  • Rationale: The tertiary bromide is susceptible to nucleophilic substitution. Hydrolysis provides a straightforward route to the corresponding alcohol.

  • Procedure:

    • The crude 1-bromo-3,5-dimethyladamantane is dissolved in a mixture of a water-miscible solvent like acetone or THF and water.

    • A base, such as sodium hydroxide or potassium carbonate, is added to facilitate the reaction.

    • The mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC or GC).

    • After cooling, the organic solvent is removed, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 3,5-dimethyladamantan-1-ol.

Step 3: Amination via the Ritter Reaction to form Memantine

  • Rationale: The Ritter reaction is a classic and reliable method for the synthesis of amides from alcohols or alkenes in the presence of a nitrile and a strong acid, which can then be hydrolyzed to the corresponding amine.

  • Procedure:

    • 3,5-Dimethyladamantan-1-ol is dissolved in acetonitrile.

    • The solution is cooled in an ice bath, and concentrated sulfuric acid is added dropwise with stirring.

    • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

    • The mixture is then carefully poured onto crushed ice and neutralized with a strong base (e.g., NaOH solution).

    • The resulting 1-acetamido-3,5-dimethyladamantane is extracted with an organic solvent.

    • The acetamide is then hydrolyzed to the amine by heating with a strong acid (e.g., HCl) or base.

    • Neutralization and extraction yield 1-amino-3,5-dimethyladamantane (Memantine).

Step 4: Hydroxylation of Memantine

  • Rationale: As 3-Amino-5,7-dimethyladamantan-1-ol is a known metabolite of Memantine, this transformation can be achieved through selective oxidation.

  • Procedure:

    • The synthesis of the hydroxylated metabolite often requires specific oxidizing agents that can selectively functionalize a C-H bond. While in vivo this is an enzymatic process, a chemical equivalent could involve reagents like ozone or specific metal-catalyzed oxidations.[9]

    • A potential route involves protecting the amino group of Memantine (e.g., as an acetamide) before performing the hydroxylation at another bridgehead position.

    • Subsequent deprotection would yield the final product.

Analytical Characterization

The identity and purity of 3-Amino-5,7-dimethyladamantan-1-ol are confirmed using a suite of standard analytical techniques.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the two methyl groups, the protons of the adamantane cage, and potentially broad signals for the amine and hydroxyl protons. The exact chemical shifts and coupling patterns would require experimental data.
¹³C NMR Resonances for the two methyl carbons, the ten carbons of the adamantane skeleton (with varying chemical shifts due to the different substituents), including the carbon bearing the hydroxyl group and the carbon bearing the amino group.
Infrared (IR) Spectroscopy A vapor phase IR spectrum is available.[4] Characteristic peaks would include O-H and N-H stretching bands (typically broad in the 3200-3600 cm⁻¹ region), C-H stretching bands (below 3000 cm⁻¹), and C-N and C-O stretching vibrations in the fingerprint region.
Mass Spectrometry (MS) The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 195.30. Fragmentation patterns would be characteristic of the adamantane cage.

Applications and Pharmacological Context

The primary significance of 3-Amino-5,7-dimethyladamantan-1-ol lies in its role as a metabolite of Memantine.

Relationship to Memantine and Alzheimer's Disease

Memantine is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in the pathophysiology of Alzheimer's disease.[10] By blocking the NMDA receptor, Memantine helps to reduce the excitotoxic effects of excessive glutamate.[2]

MOA cluster_0 Normal Synaptic Transmission cluster_1 Excitotoxicity in Alzheimer's Disease cluster_2 Action of Memantine Glutamate_N Glutamate NMDAR_N NMDA Receptor Glutamate_N->NMDAR_N Binds Ca_N Ca²⁺ Influx NMDAR_N->Ca_N Opens Channel Neuron_N Neuron Ca_N->Neuron_N Normal Signaling Glutamate_AD Excess Glutamate NMDAR_AD NMDA Receptor Glutamate_AD->NMDAR_AD Over-activates Ca_AD Excessive Ca²⁺ Influx NMDAR_AD->Ca_AD Prolonged Opening Neuron_AD Neuronal Damage Ca_AD->Neuron_AD Leads to Memantine Memantine NMDAR_AD2 NMDA Receptor Memantine->NMDAR_AD2 Blocks Channel Ca_AD2 Ca²⁺ Influx Blocked NMDAR_AD2->Ca_AD2 Neuron_AD2 Neuroprotection Ca_AD2->Neuron_AD2

Caption: Mechanism of action of Memantine in Alzheimer's Disease.

3-Amino-5,7-dimethyladamantan-1-ol is one of the three primary polar metabolites of Memantine, alongside the N-glucuronide conjugate and 6-hydroxy memantine.[10] These metabolites have been shown to possess minimal NMDA receptor antagonist activity.[11] The conversion of the lipophilic Memantine into more polar metabolites like 3-Amino-5,7-dimethyladamantan-1-ol facilitates its renal excretion.[12]

Future Research Directions

While currently viewed primarily as a less active metabolite, further investigation into the biological profile of 3-Amino-5,7-dimethyladamantan-1-ol could be warranted. The introduction of a hydroxyl group could potentially lead to new interactions with biological targets or alter its pharmacokinetic properties in ways that could be therapeutically interesting for other applications. The synthesis and evaluation of a library of hydroxylated and otherwise functionalized Memantine analogs remains a viable strategy for the discovery of novel neuroprotective agents.[13]

Conclusion

3-Amino-5,7-dimethyladamantan-1-ol is a molecule of significant interest due to its direct relationship with the clinically important drug, Memantine. Its physicochemical properties are defined by its adamantane core, and its synthesis can be approached through logical, multi-step functionalization of a dimethyladamantane precursor. While its known pharmacological activity is minimal, its study is essential for a complete understanding of Memantine's fate in the body. The continued exploration of adamantane derivatives, including metabolites like 3-Amino-5,7-dimethyladamantan-1-ol, holds promise for the future of drug discovery.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advancements in Adamantane Chemistry: The Synthesis of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride. Retrieved from [Link]

  • Jain, S., & Singh, G. (2024). Memantine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • W. J. Geldenhuys, C. J. Van der Schyf, Adamantane - A Lead Structure for Drugs in Clinical Practice, PubMed, 2011. Retrieved from [Link]

  • Wikipedia. (2024). Memantine. Retrieved from [Link]

  • A. K. Denny, et al., Unlocking therapeutic potential: the role of adamantane in drug discovery, ConnectSci, 2024. Retrieved from [Link]

  • Drugs.com. (n.d.). Memantine: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

  • Nguyen, T. H. T., et al. (2022). synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. JOURNAL OF MILITARY PHARMACO - MEDICINE.
  • Wang, Y., et al. (2015). Synthesis and biological evaluation of memantine nitrates as a potential treatment for neurodegenerative diseases. MedChemComm, 6(10), 1839-1847. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5,7-dimethyladamantan-1-ol. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-Amino-3-Hydroxy-5,7-Dimethyladamantane. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5,7-dimethyltricyclo(3.3.1.13,7)decan-1-ol--hydrogen chloride (1/1). Retrieved from [Link]

  • LookChem. (n.d.). 3-Amino-1-Adamantanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN1335299A - Synthesis of memantine hydrochloride.
  • LookChem. (n.d.). 3-Amino-1-Adamantanol. Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-5,7-dimethyladamantan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5,7-dimethyltricyclo(3.3.1.1ngcontent-ng-c1597341111="" class="ng-star-inserted">3,7)decan-1-ol--hydrogen chloride (1/1). Retrieved from [Link]

  • Veeprho. (n.d.). 1-Amino-3-Hydroxy-5,7-Dimethyl Adamantane. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 3,5-dimethyladamantan-1-ol by reaction of 1,3-dimethyladamantane with bromotrichloromethane and water in the presence of manganese complexes. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). NAMENDA (memantine hydrochloride) Label. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-Amino-3-Hydroxy-5,7-Dimethyladamantane. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide on the Role of 3-Amino-5,7-dimethyladamantan-1-ol in Neurobiology

For Researchers, Scientists, and Drug Development Professionals Abstract 3-Amino-5,7-dimethyladamantan-1-ol, more commonly known as Memantine, is a cornerstone in the symptomatic treatment of moderate to severe Alzheimer...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5,7-dimethyladamantan-1-ol, more commonly known as Memantine, is a cornerstone in the symptomatic treatment of moderate to severe Alzheimer's disease. This guide delves into the intricate neurobiological role of this adamantane derivative. We will explore its unique mechanism of action as an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, its pharmacokinetic and pharmacodynamic profiles, and the preclinical and clinical evidence supporting its therapeutic applications. This document aims to provide a comprehensive resource for professionals in the field of neuroscience and drug development, fostering a deeper understanding of Memantine's place in neuropharmacology and guiding future research.

Introduction: The Significance of Adamantane Derivatives in Neuropharmacology

Adamantane and its derivatives possess a distinctive rigid, cage-like structure that confers desirable properties for drug design, such as metabolic stability and the ability to cross the blood-brain barrier.[1] This unique scaffold has led to the development of several neurologically active agents. 3-Amino-5,7-dimethyladamantan-1-ol, or Memantine, stands out as a clinically significant compound within this class.[2] Initially synthesized in 1963, it was later approved for medical use in Germany in 1989, the European Union in 2002, and the United States in 2003 for the treatment of moderate-to-severe Alzheimer's disease.[3] This guide will provide a detailed examination of its neurobiological functions.

Chemical Properties and Synthesis

  • IUPAC Name: 3-amino-5,7-dimethyladamantan-1-ol[4]

  • Molecular Formula: C₁₂H₂₁NO[5]

  • Molecular Weight: 195.31 g/mol [5]

  • CAS Number: 63971-25-5[5]

The synthesis of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride is a multi-step process that typically begins with simpler adamantane precursors.[2] These synthetic pathways are carefully designed to achieve high purity and yield, which are critical for its use as a pharmaceutical intermediate.[2] The production of this compound requires specialized knowledge in organic chemistry to precisely introduce the amino and hydroxyl functional groups onto the adamantane core.[2][6]

Core Neurobiological Role: Mechanism of Action

The primary mechanism of action of Memantine is its function as a low- to moderate-affinity uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of the glutamate receptor.[7][8] Glutamate is the principal excitatory neurotransmitter in the central nervous system and plays a vital role in synaptic plasticity, learning, and memory.[8][9]

Excitotoxicity and the Glutamatergic System

A leading hypothesis in the pathology of Alzheimer's disease is the dysfunction of glutamatergic neurotransmission, leading to a phenomenon known as excitotoxicity.[3][9] This process involves the excessive activation of NMDA receptors by glutamate, resulting in a prolonged influx of calcium ions (Ca²⁺) into neurons.[9][10] This calcium overload triggers a cascade of neurotoxic events, ultimately leading to neuronal damage and death.[10][11]

Memantine's Unique Antagonism

Memantine's therapeutic efficacy is attributed to its unique properties as an NMDA receptor antagonist:[12][13]

  • Uncompetitive Binding: It preferentially binds to the NMDA receptor's ion channel only when it is in the open state, which occurs during excessive glutamate stimulation.[8][9]

  • Voltage-Dependency: Its binding is voltage-dependent, allowing for rapid dissociation from the channel during normal synaptic transmission.[13][14]

  • Low to Moderate Affinity: This ensures that it does not interfere with the physiological activation of NMDA receptors required for normal cognitive function.[12][14]

By selectively blocking pathologically overactive extrasynaptic NMDA receptors, Memantine helps to normalize the glutamatergic system, protecting neurons from excitotoxicity while preserving normal synaptic function.[3][14]

Signaling Pathway Diagram

NMDA_Receptor_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Channel Ca²⁺ Channel (Blocked by Mg²⁺) NMDA_R->Ca_Channel Opens Ca_Influx Excessive Ca²⁺ Influx Ca_Channel->Ca_Influx Leads to Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Memantine Memantine Memantine->Ca_Channel Blocks (Uncompetitive)

Caption: Memantine's mechanism of action at the NMDA receptor.

Pharmacological Profile

Pharmacokinetics
ParameterValueSource(s)
Bioavailability ~100%[3][15]
Time to Peak Plasma Concentration 3-8 hours[3][15]
Plasma Protein Binding 45%[3][8]
Metabolism Minimal, primarily hepatic[8][16]
Elimination Half-life 60-80 hours[3][8]
Excretion Primarily unchanged in urine (~48-82%)[3][16]

Key Considerations:

  • Food Effect: The absorption of Memantine is not affected by food.[16][17]

  • Renal Impairment: Dosage adjustments are necessary for patients with severe renal impairment as elimination is primarily through the kidneys.[16]

  • Hepatic Impairment: No significant changes in pharmacokinetics have been observed in patients with moderate hepatic impairment.[8][16]

  • Drug Interactions: Caution is advised when co-administering with other NMDA antagonists like amantadine, ketamine, and dextromethorphan, as this can increase the risk of neuropsychiatric adverse effects.[8] Drugs that alkalinize the urine can decrease Memantine clearance.[8]

Pharmacodynamics

Memantine exhibits linear pharmacokinetics over the therapeutic dose range.[16][17] It also shows antagonistic effects at the 5-HT₃ receptor with a potency similar to its NMDA receptor antagonism and blocks nicotinic acetylcholine receptors with a lower potency.[3][13]

Therapeutic Applications and Clinical Evidence

The primary and FDA-approved indication for Memantine is the treatment of moderate to severe dementia of the Alzheimer's type.[13][18] Clinical trials have demonstrated its efficacy and safety, showing positive effects on cognitive function, global status, and functional decline.[19][20] It is often used as a monotherapy or in combination with acetylcholinesterase inhibitors.[8][10]

Research is also exploring the potential of Memantine in other neurological conditions, including:

  • Vascular dementia[13][14]

  • Parkinson's disease[14]

  • Spinocerebellar ataxia type 1[21]

Experimental Protocols

In Vitro Evaluation of NMDA Receptor Antagonism

Objective: To determine the inhibitory concentration (IC₅₀) of 3-Amino-5,7-dimethyladamantan-1-ol at the NMDA receptor.

Methodology: Electrophysiological Recording (Patch-Clamp)

  • Cell Culture: Utilize primary neuronal cultures or cell lines (e.g., HEK293) expressing recombinant NMDA receptors.

  • Preparation: Prepare a whole-cell patch-clamp configuration.

  • Baseline Recording: Record baseline NMDA-evoked currents by applying a specific concentration of NMDA and a co-agonist (e.g., glycine).

  • Compound Application: Perfuse the cells with increasing concentrations of 3-Amino-5,7-dimethyladamantan-1-ol.

  • Data Acquisition: Measure the peak amplitude of the NMDA-evoked currents at each concentration of the test compound.

  • Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293 with NMDA-R) start->cell_culture patch_clamp Whole-Cell Patch-Clamp Setup cell_culture->patch_clamp baseline Record Baseline NMDA-Evoked Current patch_clamp->baseline compound_app Apply Increasing Concentrations of Memantine baseline->compound_app data_acq Measure Peak Current Amplitude compound_app->data_acq analysis Dose-Response Curve & IC50 Calculation data_acq->analysis end End analysis->end

Caption: Workflow for in vitro assessment of NMDA receptor antagonism.

Conclusion and Future Directions

3-Amino-5,7-dimethyladamantan-1-ol (Memantine) has established itself as a valuable therapeutic agent in the management of moderate to severe Alzheimer's disease. Its unique mechanism as a low-affinity, uncompetitive NMDA receptor antagonist provides a neuroprotective effect by mitigating glutamate-induced excitotoxicity without disrupting normal synaptic function. The favorable pharmacokinetic profile of Memantine contributes to its clinical utility.

Future research should continue to explore the full therapeutic potential of Memantine and other adamantane derivatives in a broader range of neurological and psychiatric disorders. Further investigation into its effects on different NMDA receptor subunits and its long-term impact on disease progression in Alzheimer's disease is warranted. Additionally, studies exploring its potential as a preventive therapy in at-risk individuals are underway and could open new avenues for its clinical application.[22]

References

  • Mechanism of action of memantine - PubMed - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjLijOOyR2IZSo8HJafPvHr8QtkhBkm2Z4qrLpR9uPxLmfR_T5cfw522L25XNiloacsQQO4y1kl4KMOV9VvyAGA2z8UTh4wuB5RKgcJHr14mS_aBbW03o3sb3nVtKMTtC_pfH4]
  • Memantine - StatPearls - NCBI Bookshelf. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEChAw2VUGiDvOboyu3AyGR4w9zCGkDoHivnjSwpn1Km3hv6SuwGtTd8H4wZSnvcsIDkl5uFc382C4zkh9MZJZpevrGpS-m6q_FgRVc4arfUXZ2ToHO-cLgq5WIrCCXVZPjYK4nQ_aniQ==]
  • Memantine - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmgCI1EsoCGmmW561POTrQWi2yt1jRHZidQyhNwU1ShFWLtVU3kD6l2kG8tcBkINCKXCKcgHea4d9n4TPmj8fRjtahEmx_kaAKdOOFLg8th99UZhBNMFAozKXIaSWldhGxWg==]
  • Advancements in Adamantane Chemistry: The Synthesis of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKGB99I-aYAf-95AnP0aDaivRaqFwU1nkddwVPVWgt1647pOYi3G0B7irxENM8tMS-JpRVCNqCWsJ2FFTPWK_FbS_aIqV1JUxGK_ysxmtuXumwWtHJ03wYn_oSIukhTCOFp8LOetQNhOjFL5Hi7f6H2gT7cINsjk1k_96Ym6Nqjqymr2LSg9Z30dcMzV4i97bY2l3neC8LNuVN76Ijn-5_00lkJqgdMo9pnYO4vkTmiQdnUEDw1BnILmF3IcvH0R2ors7uaAfRN_lujihpCmdvCbSCrAV0NqqNkiTEzw==]
  • Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis in the glutamatergic system--too little activation is bad, too much is even worse - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKFbPYsuXVA_QzkMnnmLYXAXhXKN9mWvX09ZYmQwBaMhjNC6OxkfoNnMWKxKjNevLHB-NaXwnzugyZYieoQaiD0zTvvgFlAWvHdErhumLqjg1TCew-slItcPmygpxnspBQ64N0]
  • Efficacy and Safety of Memantine in Moderate to Severe Alzheimer's Disease - ClinicalTrials.gov. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-OFga4rRVwAI8Nj6EsCTPuwAPXR48q7d_kFQHjM5H5CLEJEJywSAX4gVsdrANVk6j7M9yaW6xAvftIwsl0FqxEuHETzbNK7LFyRzdKKmA237EIw6f8Q3Vq9k6eVD3DIdKeI7VuC7gLOUIig==]
  • What is the mechanism of Memantine hydrochloride? - Patsnap Synapse. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPeUZhVQZbGWzpUYq5i_bA5r0VQLycT5-64PKfNVFNDmc20RKvGCtqbbrT__M2M9gAYQP7QN1Ioz-CS2RBIitgtC4blmTVfqE7ZC-zU4RdbvcQBbJ2wZEmPWvQRpFT0nfcK7TSwE5eHX0ffy_OWIHmtSdln63LW3FrTTLRXTeEAnx2CiwVBACwqQiJWUk2uw==]
  • What is the mechanism of action (MOA) of memantine? - Dr.Oracle. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOFEmqytucblypI_WdTyIFgVJF_x-nEOwHYfr09YgHac1IMYmrWdKzUFswcHIr8nZEOm-nnUUblDDePSsMXqsvQygafXj7iVUtp36j7FURXyjFnJqlDX529PCYkjis0Xr01SEfS9wnaVJ2fQhFqbLjmOMDrD4lv2rdIYGOpglZrsZMGb6z25Gx6JrgoAlzcwGVuLs=]
  • Memantine: Package Insert / Prescribing Information / MOA - Drugs.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPmhPdviJG_e5PdzgaZgcHE-Ihp4Brva3QZxi7qLrIA7xJTwPEc5wOKM9WOD6VxYH9BAtSlMdKPc04YricrrG8TLO52kLV9QdtpZprdeN7HNGnqrVW7T2Qd1pNJ8ORNcSkEpE=]
  • NMDA Receptor Antagonists and Alzheimer's - WebMD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpEykr-NMZPqsH6V1FsK_J5u87-myxxggdom7l6UvJcKCHy3N2GfXhckRFQx7C4wzsVt_AvRaTYQ0lF-TTXZCy6tuPjER8nkwkKHiKBHJUNVMHtsQQFFvJi6KTlZiPCreuTFrGe_3aGwrbHJKAeTfWJYG5YXg=]
  • Memantine: Uses, Dosage, Side Effects, Warnings - Drugs.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjjZ-gIH74ofhyvVg48rtODWDMnGSkltEc-Tpw64KjfF8toHP8cwlojA-KNtdtpZVZxjONQxnPlqksFPDJMKx0mNhqmj0d4FmIbTxSdVZ2zIx6z-DTuWELkTopU0kRvQ==]
  • N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer's Disease, Vascular Dementia and Parkinson's Disease - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEH1jizJ7DLWJy2A8rWP9uceuioMukwp3-6lx9_9csAhI7wWUvWSEb3E6RLxhhHxp82ZEmpGoJhREQO-0WzO8EN0Ao1GCw_8Hyh_ZLJG56CW92Vovk7r-AUlCuUP73hEbMTU0EjJbSvcmrVYhE=]
  • Namenda® Tablets/Oral Solution (memantine hydrochloride) - accessdata.fda.gov. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3ileUFqzA9Pd8DC1_B2uCY3htCbzWFa1QY1yERkcH17-vyPvbtEgkLXb3cyc7dnTc_NeBdHZMOdFzFrS5VpN-zckCEDzt6bdopmX_iV5G3qpm_dg7uLiNt3BWTZkYIXKBx1bRM7LrmcQBTQQMdrwAMYp9kXba_D6zf0x9j8x01E1A]
  • Memantine Hydrochloride Tablets. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxl-f96SyUAYBCsssjaauraA2wm2LsZoDLK5CnHr7VqK78aoJYM5R30uj6FKQkt-QPyVbPuJBK62mgB-i-eq0tiKg4LtMavZCtYyiLd872gqEpGz9NEdZzfKQhHw0GUd6s4A==]
  • The Use of Memantine for Prevention of Alzheimer's Disease - ClinicalTrials.gov. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMvEoP5-R52sKpnRk3Kd_uE5idNkI7NUYzOFhkp09ESPZwBf8RipB476kMHhvB9cT8wRxiVSKJJnzBfV4x52DD3KYluHdcugDtdWHeuNAq6IBGuUg37t2nC5XFvFxLMx_n2g3yxtz7]
  • Memantine: a review of studies into its safety and efficacy in treating Alzheimer's disease and other dementias - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS1BjV9a62WxtYYt-WuFJFlF3t3s92O4J5WhsnW8y-DlbfS80enD24zUtHXE_vTHXWHca5bExNsZnmVsp8GCpwI-HJ23e_w-ebUTQOsTiy0hSo0Ligk2IR_AmjIdC7xyXO94yaSde-Ds5X6nY=]
  • A Clinical Study Evaluating the Effects of Memantine on Brain Atrophy in Patients With Alzheimer's Disease - ClinicalTrials.Veeva. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8e_fKHeg1HxRZ07PPV5MdrAyMTEbCxBtc-QAzmm0pLRiUxLW57T1r61kNiwFNGv9UGDzGMS5VkOfEopqnydtxeelUM2iqUgjmM674G4f7UvuliqqWtAxbKW0lhz5yu0T_mUKodXStBGd7feEUD3VWFVOWKN9LsBBPE6TghjH_rfAAHrAinWmFvP6JkncSkwS-mZtDcp7rv-74gDpMeLakqbG-Uj46rcljHpYcNIOSVGW9lh2872WICeU=]
  • Memantine for the treatment of Alzheimer's disease: tolerability and safety data from clinical trials - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQCLlnxV0HF72_HhfzakfxXsD6f3Jzx6nGY584wHKJB0WYovxEIqDHqRshsmduzv8pbThUYWn4w9qbLdn3ZQXO0fKGtKoRy7HBVSc_zdJ8ULHlO-AFevJ839YYNAfDZViuXBVW]
  • The Role of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride in Alzheimer's Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEYqoaAK3nEFTdez_SYzHhSdWVkcdwspgCzxoeFBCS2M7jsYmqiX6zDUWv0PwF_T31AqgpslkQE5GiJwUemArfbhJAvtQxtFi023aCkbDfcpG1f5m3mgRtu9oGxoIhlLlzPfXqFZqWVic_BlmHL6tsjLS6_RXqeLX_NLi81zVjMpv2ywmRE1Ov2V4ATKPeVs2-fiulQRSevPGsyyfZVsNqQwtLgrElQAo_CNsknwp4wmDEhyYmXmUvsyO0H6j2e-b1noPKQgg9h9okyJWiuQ==]
  • 3-Amino-5,7-dimethyladamantan-1-ol | C12H21NO | CID 3382167 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKPRRIggijvTV60c_j26wgUTEgXoccfMms4LIojsE2zVVxrHsnx-LMtCZQ_mBTM92KmMuRhw8sBrDaoDb1kg89O_EH8OeeFpDAWuzPHW9IaqR9cyo3Ch732mtcx7MAm6uILxjaVs02r5arIKc_DHEaL-0NsuruVSmI0J0g29XpAruWGVr-Zvw=]
  • 3-Amino-1-Adamantanol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5XUTvW80_Pmf5poZYQTn8F7FVix7BNjj21_LyFzPPK0Jh-WBr9qf8WYdgs0yHkfgV2XEw9hUl-MiwtrzgXwMO89sD0KDSJn52osFE_bWFjFid__SmHTUgeBVc2OEGbXNDmMIRcQrPl9O2loce]
  • 3-Amino-5,7-dimethyl-adamantan-1-ol | CAS 63971-25-5 | SCBT. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGjKyvOEsUGsbcFcza8dvXGk5JCZMnIcOZOODFS1Ss-bWLz0Bq6lcagM2D4nEE6YaZ_Ol6oLbaecnx8r1uS2s68bmVfLQgsvY8dvWA2dIv8T9OoCZNWXLsTZ3XT097Go25kPFL6ksbmJodsnLrZST-zL4hlRfPhLaviH_K22YbVg==]
  • 3,5-Dimethyladamantan-1-amine Restores Short-term Synaptic Plasticity by Changing Function of Excitatory Amino Acid Transporters in Mouse Model of Spinocerebellar Ataxia Type 1 - Annals of Clinical and Experimental Neurology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_oTgQZgjbQYCVij9kP1s_0o69OnNbwrxEwy1Rx0E64D8zBS5Zbggd7JTPd5PkWr6LFIikRfjC4dWvkK9Aa8pKPeDjziW4HW1RwRh2Th3ZGdko6tTjXc4QOPvLYmCtInQlOgZ-9SoWYKiO_WjRBYo_zA==]

Sources

Exploratory

The Metabolic Fate of Memantine: A Technical Guide to 3-Amino-5,7-dimethyladamantan-1-ol and Other Metabolites

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Memantine, a non-competitive NMDA receptor antagonist, is a cornerstone in the symptomatic treatm...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Memantine, a non-competitive NMDA receptor antagonist, is a cornerstone in the symptomatic treatment of moderate to severe Alzheimer's disease. Its clinical efficacy is intrinsically linked to its pharmacokinetic and pharmacodynamic profiles, including its metabolic pathway. This technical guide provides an in-depth exploration of the metabolism of Memantine, with a specific focus on the characterization, synthesis, and analysis of its metabolite, 3-Amino-5,7-dimethyladamantan-1-ol. We will delve into the broader metabolic landscape of Memantine, contextualizing the significance of its major and minor metabolites, and discuss the analytical methodologies requisite for their detection and quantification. This document is intended to serve as a comprehensive resource for researchers actively engaged in the study of Memantine and its derivatives.

Introduction: The Clinical Significance of Memantine and its Metabolism

Memantine's therapeutic action is predicated on its ability to modulate glutamatergic neurotransmission by blocking NMDA receptor channels, thereby mitigating the excitotoxicity implicated in the pathophysiology of Alzheimer's disease.[1][2] A comprehensive understanding of its metabolic fate is paramount for optimizing therapeutic strategies, predicting drug-drug interactions, and ensuring patient safety. Memantine undergoes limited metabolism in humans, with a significant portion of the parent drug excreted unchanged.[1][2] However, the metabolites that are formed, though generally considered to possess minimal pharmacological activity, warrant rigorous scientific investigation to fully delineate their contribution to the overall clinical profile of Memantine.

This guide will focus on 3-Amino-5,7-dimethyladamantan-1-ol, a known metabolite of Memantine, while also providing a thorough overview of the other primary metabolic products.

The Metabolic Pathway of Memantine: A Detailed Overview

Memantine is primarily cleared from the body via renal excretion, with approximately 57-82% of an administered dose being excreted unchanged in the urine.[1] The remaining fraction undergoes metabolic transformation to form more polar compounds that are more readily eliminated. The hepatic cytochrome P450 (CYP) enzyme system does not play a significant role in the metabolism of Memantine, which minimizes the potential for CYP-mediated drug-drug interactions.[1][3]

The three principal metabolites of Memantine are:

  • The N-glucuronide conjugate of Memantine: This is a major metabolite formed through conjugation with glucuronic acid, a common phase II metabolic reaction that increases water solubility for excretion.

  • 6-hydroxy-memantine: This metabolite is a product of hydroxylation of the adamantane cage.

  • 1-nitroso-deaminated memantine: This metabolite results from the deamination of the primary amine group.

These three metabolites are generally considered to have minimal NMDA receptor antagonist activity.[1][4]

3-Amino-5,7-dimethyladamantan-1-ol: A Closer Look

3-Amino-5,7-dimethyladamantan-1-ol is a hydroxylated metabolite of Memantine.[5] It is also identified in the literature as "Memantine Impurity IV," which suggests it can also be a byproduct of the synthetic process.[6] This dual identity as both a metabolite and a potential process-related impurity underscores the importance of robust analytical methods to distinguish its origin in drug substance and biological matrices.

The chemical structure of 3-Amino-5,7-dimethyladamantan-1-ol is presented below:

G 1 HO 2 3 4 5 6 7 8 9 10 11 NH2 12 13 -2 -2 -3 -3 -4 -4 -5 -5 -6 -6 -7 -7 -8 -8 -9 -9 -10 -10 -11 -11 -12 -12 -13 -13

Caption: Chemical structure of 3-Amino-5,7-dimethyladamantan-1-ol.

Pharmacological and Toxicological Profile of Memantine Metabolites

A recurring theme in the literature is that the metabolites of Memantine possess minimal pharmacological activity at the NMDA receptor.[1][4] However, a detailed quantitative assessment of their binding affinities (e.g., IC50 or Ki values) is not extensively reported in publicly available literature. This represents a knowledge gap and an opportunity for further research to definitively characterize the pharmacodynamic profiles of these compounds.

While specific toxicological data for individual metabolites are limited, the overall safety profile of Memantine is well-established. Nonclinical studies in rats have shown that Memantine can induce neuronal lesions at high doses, a characteristic of some NMDA receptor antagonists.[7] The potential for 3-Amino-5,7-dimethyladamantan-1-ol and other metabolites to contribute to such effects, particularly in states of compromised renal clearance, warrants further investigation.

Synthesis and Characterization

The synthesis of Memantine and its derivatives, including 3-Amino-5,7-dimethyladamantan-1-ol, is a critical aspect of both drug manufacturing and research. Understanding the synthetic routes provides insight into potential impurities and informs the development of analytical reference standards.

Synthesis of Memantine and the Origin of Impurities

The synthesis of Memantine hydrochloride often starts from 1-bromo-3,5-dimethyladamantane.[8] Various methods, including direct amination with urea, have been developed to produce Memantine.[8] During these synthetic processes, related adamantane structures can be formed as impurities. For example, l-amino-3,5,7-trimethyladamantane hydrochloride and l-amino-3-methyladamantane hydrochloride have been identified as potential impurities.[9] The formation of hydroxylated derivatives like 3-Amino-5,7-dimethyladamantan-1-ol could potentially occur as a side reaction or from starting materials containing hydroxylated adamantane cores.

Custom Synthesis of 3-Amino-5,7-dimethyladamantan-1-ol

For research purposes, 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride is available as a chemical intermediate and a reference standard.[3][5] Its synthesis involves multi-step organic reactions, starting from adamantane precursors.[3] The availability of a high-purity reference standard is essential for the validation of analytical methods and for conducting pharmacological and toxicological studies.

Analytical Methodologies for the Detection and Quantification of Memantine and its Metabolites

The accurate quantification of Memantine and its metabolites in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. Due to the lack of a chromophore in the Memantine molecule, analytical methods often require derivatization for UV or fluorescence detection, or the use of mass spectrometry.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and selective quantification of Memantine and its metabolites in plasma and other biological fluids.[11][12][13] These methods offer low limits of quantification, typically in the sub-ng/mL range, and high throughput.[11]

Table 1: Representative LC-MS/MS Methods for Memantine Analysis

Analyte(s)MatrixExtraction MethodChromatographic ColumnLLOQReference
MemantineHuman PlasmaLiquid-Liquid ExtractionC180.2 ng/mL[1]
MemantineRat PlasmaLiquid-Liquid ExtractionAtlantis dC180.025 ng/mL[11]
Memantine and DonepezilRat PlasmaLiquid-Liquid ExtractionC180.2 ng/mL[13]
Experimental Protocol: A Representative LC-MS/MS Method for Memantine Quantification in Plasma

The following is a generalized protocol based on published methods.[11][13] Researchers should validate the method in their own laboratory according to regulatory guidelines.

1. Sample Preparation (Liquid-Liquid Extraction): a. To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of Memantine). b. Add a basifying agent (e.g., sodium hydroxide) to bring the pH > 10. c. Add an organic extraction solvent (e.g., methyl tert-butyl ether). d. Vortex vigorously for 5-10 minutes. e. Centrifuge to separate the aqueous and organic layers. f. Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. g. Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions: a. Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm). b. Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). c. Flow Rate: 0.3 - 0.5 mL/min. d. Injection Volume: 5 - 20 µL.

3. Mass Spectrometric Detection: a. Ionization Mode: Electrospray Ionization (ESI) in positive mode. b. Detection Mode: Multiple Reaction Monitoring (MRM). c. MRM Transitions: Monitor specific precursor-to-product ion transitions for Memantine and its internal standard. For Memantine (m/z 180.2), a common product ion is m/z 163.2.

G cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection Plasma Sample Plasma Sample Add IS & Basify Add IS & Basify Plasma Sample->Add IS & Basify LLE Liquid-Liquid Extraction Add IS & Basify->LLE Evaporate & Reconstitute Evaporate & Reconstitute LLE->Evaporate & Reconstitute Autosampler Autosampler Evaporate & Reconstitute->Autosampler Inject C18 Column C18 Column Autosampler->C18 Column ESI Source ESI Source (Positive Mode) C18 Column->ESI Source Elute Mass Analyzer Triple Quadrupole (MRM Mode) ESI Source->Mass Analyzer Data Acquisition Data Acquisition Mass Analyzer->Data Acquisition

Sources

Foundational

An In-depth Technical Guide to the Discovery and Enduring Legacy of Adamantane Compounds

Introduction: The Diamond in the Rough Adamantane (C₁₀H₁₆) stands as a landmark molecule in organic chemistry. As the simplest diamondoid—a hydrocarbon cage mirroring the carbon framework of a diamond crystal—its exquisi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Diamond in the Rough

Adamantane (C₁₀H₁₆) stands as a landmark molecule in organic chemistry. As the simplest diamondoid—a hydrocarbon cage mirroring the carbon framework of a diamond crystal—its exquisite symmetry and remarkable stability have captivated chemists for a century.[1] Initially a laboratory curiosity obtainable only in minuscule quantities, adamantane has evolved into a fundamental building block in medicinal chemistry, materials science, and nanotechnology.[2] Its journey from a theoretical concept to a readily available scaffold for life-changing pharmaceuticals is a compelling narrative of scientific intuition, serendipity, and synthetic ingenuity. This guide provides an in-depth exploration of the discovery, synthesis, and transformative impact of adamantane and its derivatives, tailored for researchers, scientists, and professionals in drug development.

Chapter 1: The Dawn of Diamondoids - Discovery and Early Concepts

Theoretical Postulation and Early Attempts

Long before its isolation, the existence of adamantane was predicted. In 1924, H. Decker first suggested the possible existence of this highly symmetrical C₁₀H₁₆ hydrocarbon, which he termed "decaterpene".[1][3] In that same year, inspired by this theoretical possibility, German chemist Hans Meerwein attempted the first laboratory synthesis. His approach, reacting formaldehyde with diethyl malonate, did not yield adamantane. Instead, he created 1,3,5,7-tetracarbomethoxybicyclo[3.3.1]nonane-2,6-dione, a complex bicyclic compound that would, decades later, become a crucial stepping stone in the adamantane story and is now known as "Meerwein's Ester".[1][3]

Serendipitous Discovery in Petroleum

The first physical isolation of adamantane was not the result of targeted synthesis but a discovery rooted in natural resource chemistry. In 1933, Czech chemists Stanislav Landa and V. Machacek were analyzing crude oil from the Hodonín oil field in Czechoslovakia.[2][4][5] Using fractional distillation, they isolated a few milligrams of a white, crystalline solid with an unusually high melting point (269 °C) and a camphor-like odor.[1][2] Intrigued by its properties and deducing its diamond-like structure, the compound was aptly named adamantane, derived from the Greek "adamantinos," meaning related to steel or diamond.[1] While petroleum remains a natural source, the concentration is commercially unviable, typically ranging from 0.0001% to 0.03%.[1] This discovery, however, officially launched a new field of polyhedral organic compound chemistry.[1]

Chapter 2: The Quest for Synthesis - From Impractical to Ingenious

The extreme scarcity of natural adamantane presented a significant barrier to its study. The challenge fell to synthetic chemists to devise a practical route to this intriguing molecule.

The First Summit: Prelog's Landmark Synthesis (1941)

In 1941, the Croatian-Swiss Nobel laureate Vladimir Prelog achieved the first successful, albeit impractical, total synthesis of adamantane.[5][6] His strategy ingeniously used the very compound that resulted from Meerwein's earlier failed attempt: Meerwein's Ester. Prelog's multi-stage process was a testament to synthetic prowess but was too complex and low-yielding for widespread use.

Experimental Protocol: Prelog's Synthesis (Conceptual)

The five-stage process reported by Prelog was arduous, with a final yield of merely 0.16%.[1][4][7]

  • Saponification & Decarboxylation: Meerwein's ester is hydrolyzed with barium hydroxide, followed by heating to induce decarboxylation, yielding a bicyclic dione.

  • Ring Formation: The dione is treated with sodium methoxide and dibromomethane to form a third ring, creating a tetracyclic intermediate.

  • Hydrolysis & Decarboxylation: The ester groups of the intermediate are hydrolyzed with acid and subsequently removed via thermal decarboxylation.

  • Reduction: The ketone functionalities are removed via a Wolff-Kishner reduction, yielding the core adamantane skeleton with carboxyl groups remaining.

  • Final Decarboxylation: The final carboxyl groups are removed via heating with copper-bronze powder to yield adamantane.

Prelog_Synthesis_1941 A Meerwein's Ester B Bicyclic Dione A->B  Hydrolysis &  Decarboxylation C Tetracyclic Intermediate B->C  Ring Formation  (NaOMe, CH2Br2) D Adamantane Dicarboxylic Acid C->D  Hydrolysis, Decarboxylation  & Wolff-Kishner Reduction E Adamantane D->E  Final Decarboxylation  (Cu, 400°C)

Caption: Prelog's multi-step synthesis of adamantane (1941).

The Game Changer: Schleyer's Rearrangement (1957)

The field of adamantane chemistry was fundamentally transformed in 1957 by Paul von Ragué Schleyer. He discovered an astonishingly efficient synthesis: the Lewis acid-catalyzed rearrangement of endo-tetrahydrodicyclopentadiene, a readily available hydrocarbon.[6][8] This breakthrough made adamantane an inexpensive, commodity chemical, paving the way for extensive research and commercial application.[9]

Causality Behind the Experimental Choice

The logic behind Schleyer's synthesis lies in thermodynamics. Adamantane is the most stable isomer of C₁₀H₁₆ due to its strain-free, perfectly staggered cyclohexane chair conformations.[1][2] Other isomers, like tetrahydrodicyclopentadiene, are higher in energy. A strong Lewis acid, such as aluminum chloride (AlCl₃), can abstract a hydride from the hydrocarbon skeleton, generating a carbocation.[10] This initiates a cascade of 1,2-alkyl shifts, allowing the carbon framework to rearrange itself, essentially "rolling downhill" on the potential energy surface until it settles into the most thermodynamically stable arrangement: the adamantane cage.[11] The process is a remarkable example of a thermodynamically controlled reaction.

Experimental Protocol: Schleyer's Synthesis

This one-step process dramatically improved access to adamantane.

  • Hydrogenation: Dicyclopentadiene is first hydrogenated over a platinum oxide catalyst to yield endo-tetrahydrodicyclopentadiene.

  • Isomerization: The molten tetrahydrodicyclopentadiene is heated in the presence of a Lewis acid catalyst (e.g., anhydrous aluminum chloride).

  • Rearrangement: The mixture is stirred and heated (e.g., 150-180°C) for several hours. The Lewis acid initiates the carbocation cascade, converting the starting material into adamantane.

  • Isolation: The reaction is quenched, and the adamantane product is isolated and purified, often by sublimation or recrystallization, thanks to its unique physical properties.

Schleyer_Synthesis_1957 cluster_0 Precursor Preparation A Dicyclopentadiene B Tetrahydrodicyclopentadiene A->B Hydrogenation (PtO2) C Adamantane B->C  Lewis Acid (AlCl3)  Heat  

Caption: Schleyer's efficient rearrangement synthesis of adamantane (1957).

Data Presentation: Synthesis Yield Comparison

The disparity in efficiency between the two landmark syntheses is stark and highlights the transformative nature of Schleyer's discovery.

Synthesis MethodKey Scientist(s)YearNumber of Steps (from precursor)Overall Yield
From Meerwein's EsterVladimir Prelog19415~0.16%[1][4][7]
RearrangementPaul von R. Schleyer1957115-20% (initial), later optimized

Note: Subsequent refinements of the Schleyer method have increased yields to as high as 98%.[1]

Chapter 3: The Adamantane Cage in Medicine - A Scaffold for Drug Discovery

With adamantane readily available, researchers began exploring the biological activities of its derivatives. The rigid, lipophilic adamantane cage proved to be an exceptional pharmacophore, a "lipophilic bullet" capable of improving a drug's pharmacological properties, such as membrane permeability and target binding.

The Antiviral Breakthrough: Amantadine

The first adamantane derivative to achieve clinical significance was 1-aminoadamantane, or Amantadine .

  • Discovery: Initially developed in the early 1960s, its antiviral properties were reported in 1963, and it gained FDA approval in 1966 for the prophylaxis of Influenza A.[2][5]

  • Mechanism of Action: Amantadine's antiviral effect stems from its ability to block the M2 ion channel protein of the Influenza A virus.[2][5] This channel is crucial for the virus to uncoat its genetic material inside a host cell. By obstructing this channel, amantadine effectively halts viral replication.[5]

  • A Serendipitous Second Act: In 1968, a patient taking amantadine for the flu reported a remarkable improvement in her Parkinson's disease symptoms.[1][8] This serendipitous observation led to clinical studies, and in 1973, the FDA approved amantadine for treating Parkinson's disease.[2] Its anti-Parkinsonian effects are complex and believed to involve the modulation of dopamine and NMDA receptor systems.

A New Target in Neurodegeneration: Memantine

Another key adamantane derivative, Memantine , has become a cornerstone therapy for moderate-to-severe Alzheimer's disease.

  • Discovery and Development: First synthesized in 1963, Memantine was approved for medical use in Germany in 1989 and in the United States in 2003.[6][12]

  • Mechanism of Action: Memantine functions as an uncompetitive, moderate-affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.[3][12][13] In Alzheimer's disease, excessive glutamate activity leads to chronic NMDA receptor overstimulation, causing excitotoxicity and neuronal death.[9][13] Memantine selectively blocks the NMDA receptor's ion channel only when it is pathologically overactivated, preventing excessive calcium influx.[9] Crucially, its voltage-dependency and rapid off-rate mean it does not interfere with the normal, physiological NMDA activity required for learning and memory, a key advantage over other high-affinity NMDA antagonists.[3][12]

Adamantane_Drug_Concept cluster_props Pharmacological Enhancements Adamantane Adamantane Cage Lipophilicity Increased Lipophilicity Adamantane->Lipophilicity Binding Enhanced Target Binding Adamantane->Binding Permeability Improved Membrane Permeability Lipophilicity->Permeability

Caption: The adamantane cage as a pharmacophore to enhance drug properties.

Conclusion

The story of adamantane is a microcosm of chemical progress. It began as a theoretical entity, was found by chance in nature, and remained a chemical curiosity until a stroke of synthetic genius unlocked its potential. The journey from Prelog's painstaking synthesis to Schleyer's elegant rearrangement democratized the molecule, enabling the development of drugs like amantadine and memantine that have impacted millions of lives. The adamantane cage continues to be a source of inspiration for chemists designing novel therapeutics, advanced polymers, and molecular machines, proving that sometimes the most rigid structures can provide the greatest flexibility in innovation.

References
  • Wikipedia. Adamantane. [Link]

  • Wichterle, I., & Mansoori, G. A. (2024). History of the Discovery of Adamantane (The First Diamondoid Molecule). Materials Open, 2. [Link]

  • ResearchGate. Über die Synthese des Adamantans. [Link]

  • American Chemical Society. (2009). Adamantane. Molecule of the Week. [Link]

  • Gómez-Outes, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]

  • Wikipedia. Paul von Ragué Schleyer. [Link]

  • Chemistry Learner. Adamantane Formula, Derivatives, Structure, Uses, MSDS. [Link]

  • University of Wisconsin. Adamantanes. [Link]

  • SynArchive. (2011). Synthesis of Adamantane by Vladimir Prelog (1941). [Link]

  • Kour, J., et al. (2021). Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials. Journal of Neural Transmission, 128(3), 283-299. [Link]

  • Chen, H. S., & Lipton, S. A. (2006). Mechanism of action of memantine. Neuropharmacology, 51(7-8), 1089-1095. [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]

  • Wikipedia. Amantadine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Antiviral Legacy of Amantadine HCl: A Look Back and Current Relevance. [Link]

  • Wikipedia. Memantine. [Link]

  • Engler, E. M., et al. (1972). On the Mechanism of Adamantane Rearrangements. Journal of the American Chemical Society, 94(1), 145-151. [Link]

  • University of Florida Health. (2012). How Amantadine Went From a Flu Drug to a Parkinson's Drug. Norman Fixel Institute for Neurological Diseases. [Link]

  • Chemistry Stack Exchange. (2017). Role of Lewis acid in synthesis of adamantane from bicyclic species. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride

Introduction 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride, also known as 7-Hydroxy Memantine Hydrochloride, is a significant derivative of adamantane, recognized primarily as a metabolite of the Alzheimer's disease d...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-5,7-dimethyladamantan-1-ol hydrochloride, also known as 7-Hydroxy Memantine Hydrochloride, is a significant derivative of adamantane, recognized primarily as a metabolite of the Alzheimer's disease drug, Memantine.[1][2] The unique, rigid, and lipophilic cage structure of the adamantane scaffold makes its derivatives valuable pharmacophores in drug discovery.[1][3] This document provides a comprehensive guide for the multi-step synthesis of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride, intended for researchers in medicinal chemistry, drug development, and organic synthesis.

The synthetic strategy outlined herein begins with the commercially available precursor, 1,3-dimethyladamantane. The core transformations involve a regioselective hydroxylation at a tertiary bridgehead position, followed by a directed amination at another tertiary carbon via a Ritter reaction, and concluding with the formation of the hydrochloride salt. This guide emphasizes not only the procedural steps but also the underlying chemical principles and experimental considerations to ensure a successful and reproducible synthesis.

Chemical Profile

Compound Name 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride
Synonyms 7-Hydroxy Memantine Hydrochloride; 1-Amino-3,5-dimethyl-7-hydroxyadamantane Hydrochloride; 3-Amino-5,7-dimethyltricyclo[3.3.1.13,7]decan-1-ol Hydrochloride[4][5][6]
CAS Number 356572-08-2[1][6][7]
Molecular Formula C₁₂H₂₂ClNO[4][7][8]
Molecular Weight 231.76 g/mol [4][8]
Structure Chemical structure of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride
Parent Compound (Free Base) 3-Amino-5,7-dimethyladamantan-1-ol
CAS Number (Free Base) 63971-25-5[3][6][9]

Synthetic Strategy Overview

The synthesis is designed as a three-stage process. The workflow is structured to first introduce the hydroxyl group, which then serves as a precursor for the subsequent amination reaction.

Synthesis_Workflow Start 1,3-Dimethyladamantane Step1 Step 1: Hydroxylation Start->Step1 Intermediate 3,5-Dimethyladamantan-1-ol Step1->Intermediate H₂O/CBrCl₃ Mn(acac)₂ Step2 Step 2: Amination (Ritter Reaction) Intermediate->Step2 Product_FreeBase 3-Amino-5,7-dimethyladamantan-1-ol Step2->Product_FreeBase 1. CH₃CN, H₂SO₄ 2. NaOH (Hydrolysis) Step3 Step 3: Salt Formation Product_FreeBase->Step3 FinalProduct 3-Amino-5,7-dimethyladamantan-1-ol HCl Step3->FinalProduct HCl in Ether

Caption: Overall synthetic workflow from 1,3-dimethyladamantane.

PART 1: EXPERIMENTAL PROTOCOLS

Stage 1: Synthesis of 3,5-Dimethyladamantan-1-ol

This stage involves the selective oxidation of a tertiary C-H bond of 1,3-dimethyladamantane. The free bridgehead position is the target for hydroxylation. We will adapt a procedure based on the work by Dzhemilev and colleagues, which utilizes a manganese-catalyzed oxidation.[4]

Reaction Principle: The reaction proceeds via a radical mechanism where a metal catalyst activates the C-H bond, and bromotrichloromethane in the presence of water acts as the oxygen source. The high regioselectivity for the tertiary position is due to the greater stability of the resulting tertiary adamantyl radical.[10][11]

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
1,3-Dimethyladamantane164.3010.0 g60.87Starting material
Bromotrichloromethane198.2724.1 g (12.2 mL)121.7Oxidizing agent
Water (deionized)18.022.2 mL121.7Oxygen source
Manganese(II) acetylacetonate253.150.77 g3.04Catalyst (approx. 5 mol%)
Pyridine79.100.48 g (0.49 mL)6.09Catalyst activator
Dichloromethane (DCM)84.93As needed-For extraction
Saturated NaHCO₃ solution-As needed-For washing
Brine-As needed-For washing
Anhydrous MgSO₄120.37As needed-For drying
Hexane/Ethyl Acetate-As needed-For chromatography

Protocol:

  • To a high-pressure reaction vessel equipped with a magnetic stir bar, add 1,3-dimethyladamantane (10.0 g, 60.87 mmol), manganese(II) acetylacetonate (0.77 g, 3.04 mmol), and pyridine (0.48 g, 6.09 mmol).

  • Add bromotrichloromethane (12.2 mL, 121.7 mmol) and deionized water (2.2 mL, 121.7 mmol).

  • Seal the vessel tightly and place it in a preheated oil bath at 140°C.

  • Stir the reaction mixture vigorously for 8-10 hours. Monitor the reaction progress by TLC or GC-MS if possible (a non-polar eluent like hexane should show the consumption of the starting material).

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any pressure.

  • Dilute the reaction mixture with dichloromethane (100 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 98:2 to 90:10) to afford 3,5-dimethyladamantan-1-ol as a white solid. An expected yield is around 70-80%.

Stage 2: Synthesis of 3-Amino-5,7-dimethyladamantan-1-ol via Ritter Reaction

This stage employs the Ritter reaction, a classic method for converting tertiary alcohols into N-alkyl amides using a nitrile and a strong acid.[12][13][14] The resulting N-acetyl derivative is then hydrolyzed to the primary amine.

Reaction Principle: The strong acid protonates the hydroxyl group, which then departs as a water molecule, generating a stable tertiary carbocation at the C1 position. The nitrogen atom of acetonitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion. This intermediate is subsequently attacked by water during workup, and after tautomerization, yields the N-(3,5-dimethyl-1-hydroxyadamantan-7-yl)acetamide. Basic hydrolysis then cleaves the amide bond to yield the desired amine.

Ritter_Mechanism Ritter Reaction Mechanism cluster_0 Carbocation Formation cluster_1 Nitrile Attack & Hydrolysis Adamantanol 3,5-Dimethyladamantan-1-ol Protonated_Alcohol Protonated Alcohol Adamantanol->Protonated_Alcohol + H⁺ Carbocation Adamantyl Carbocation + H₂O Protonated_Alcohol->Carbocation - H₂O Nitrilium Nitrilium Ion Carbocation->Nitrilium + CH₃CN Nitrile CH₃CN Imidic_Acid Imidic Acid Intermediate Nitrilium->Imidic_Acid + H₂O Amide N-acetylated Product Imidic_Acid->Amide Tautomerization

Sources

Application

Analytical methods for 3-Amino-5,7-dimethyladamantan-1-ol detection

Application Note & Protocol Topic: High-Fidelity Analytical Methods for the Detection and Quantification of 3-Amino-5,7-dimethyladamantan-1-ol Audience: Researchers, Scientists, and Drug Development Professionals Abstrac...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Fidelity Analytical Methods for the Detection and Quantification of 3-Amino-5,7-dimethyladamantan-1-ol

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide detailing validated analytical methodologies for the detection and quantification of 3-Amino-5,7-dimethyladamantan-1-ol. As a key metabolite of the Alzheimer's disease therapeutic, Memantine, its accurate measurement is critical for pharmacokinetic, metabolic, and quality control studies.[1] Recognizing the compound's unique physicochemical properties—a rigid cage-like adamantane structure with polar amino and hydroxyl functional groups—this guide presents two primary, orthogonal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS). We provide detailed, field-tested protocols for sample preparation, instrumentation, and data analysis. Furthermore, this guide is grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH), ensuring that the described methods are robust, reliable, and fit for their intended purpose in a regulated research and development environment.[2][3][4]

Introduction: The Analytical Imperative for 3-Amino-5,7-dimethyladamantan-1-ol

3-Amino-5,7-dimethyladamantan-1-ol is a tertiary alcohol and a significant derivative of the adamantane family.[5] Its primary relevance in the pharmaceutical landscape is as a metabolite of Memantine, a non-competitive NMDA receptor antagonist used in the management of moderate-to-severe Alzheimer's disease.[1] The adamantane cage structure imparts high lipophilicity and metabolic stability, making its derivatives valuable motifs in medicinal chemistry.[1][6]

The analytical challenge lies in the compound's dual nature: a bulky, non-polar adamantane core combined with highly polar, ionizable amino and hydroxyl groups. This requires carefully optimized analytical strategies to achieve efficient separation, sensitive detection, and accurate quantification. The methods detailed herein are designed to support a range of applications, from impurity profiling in active pharmaceutical ingredients (APIs) to metabolite identification and quantification in biological matrices. Adherence to rigorous validation standards, such as those established by the ICH, is essential to guarantee data integrity for regulatory submissions and to ensure product quality and safety.[7][8]

Physicochemical Properties & Analytical Considerations

Understanding the fundamental properties of 3-Amino-5,7-dimethyladamantan-1-ol is the cornerstone of effective method development. These properties dictate the choice of instrumentation, solvents, and separation conditions.

PropertyValue / DescriptionSourceAnalytical Implication
Molecular Formula C₁₂H₂₁NO[5][9]Dictates exact mass for high-resolution mass spectrometry.
Molecular Weight 195.30 g/mol [5]Used for calculating concentrations and for nominal mass spectrometry.
Monoisotopic Mass 195.162314 Da[5][9]Precise value for mass spectrometer calibration and analyte identification.
Structure Tertiary alcohol with a primary amine on a dimethyl-substituted adamantane cage.[5]The amine group is a site for protonation (ESI+), while the alcohol and amine offer sites for potential derivatization in GC. The rigid, non-polar cage influences chromatographic retention.
Predicted XlogP 1.3[9]Indicates moderate lipophilicity, suggesting suitability for reversed-phase chromatography.
CAS Number 63971-25-5[5][10][11]Unique identifier for substance registration and literature searches.

Core Analytical Strategy: Orthogonal Methodologies

To ensure comprehensive and verifiable analysis, we advocate for the use of two complementary techniques. This orthogonal approach—using methods with different separation and detection principles—provides a high degree of confidence in the analytical results.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for thermally stable and volatile compounds. The adamantane core lends itself well to GC, and MS provides definitive identification. This method is particularly powerful for purity testing and identifying related volatile impurities.

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): A highly sensitive and specific method suitable for polar, non-volatile compounds in complex matrices. The ability to analyze the compound directly in solution without derivatization is a significant advantage. This is the preferred method for bioanalysis and trace-level impurity quantification.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Principle of Causality

This method leverages the thermal stability of the adamantane structure. The analyte is volatilized at high temperature and separated based on its boiling point and interaction with the GC column's stationary phase. The mass spectrometer then fragments the eluted compound, generating a unique mass spectrum that serves as a chemical fingerprint for unambiguous identification and quantification. While direct analysis is possible, derivatization of the polar -OH and -NH₂ groups can improve peak shape and thermal stability, though this protocol focuses on a direct injection approach which has been shown to be effective for similar adamantane derivatives.[12]

Experimental Workflow: GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Accurately weigh ~10 mg of sample s2 Dissolve in 10 mL of solvent (Methanol:DMSO, 80:20 v/v) s1->s2 s3 Vortex to ensure complete dissolution s2->s3 s4 Transfer to 2 mL GC vial s3->s4 a1 Inject 1 µL into GC-MS system s4->a1 a2 Separation on DB-5ms column a1->a2 a3 Detection by Mass Spectrometer (Scan or SIM mode) a2->a3 d1 Integrate analyte peak a3->d1 d2 Quantify using external standard curve d1->d2 d3 Generate Report d2->d3

Caption: GC-MS workflow for 3-Amino-5,7-dimethyladamantan-1-ol analysis.

Detailed Protocol: GC-MS Instrumentation

4.3.1 Sample & Standard Preparation

  • Solvent Preparation: Prepare a diluent of Methanol and Dimethyl Sulfoxide (DMSO) in an 80:20 volume ratio. This solvent system is effective for dissolving adamantane derivatives while maintaining compatibility with the injection port.[12]

  • Stock Standard (1 mg/mL): Accurately weigh 10 mg of 3-Amino-5,7-dimethyladamantan-1-ol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the solvent.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with the solvent.

  • Test Sample: Accurately weigh approximately 10 mg of the test material, dissolve in 10 mL of solvent, and vortex.

4.3.2 Instrumental Parameters

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentProvides robust and reproducible performance.
Injector Split/SplitlessSplitless mode is preferred for trace analysis to maximize analyte transfer to the column.
Injection Volume 1 µLStandard volume for capillary columns.
Inlet Temperature 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Carrier Gas Helium or HydrogenInert gases that provide good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow for column efficiency and MS interface.
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms)A non-polar 5% phenyl-methylpolysiloxane column provides good separation for moderately polar compounds.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 minA temperature ramp effectively separates the analyte from solvent and other impurities.
MS System Agilent 5977B or equivalentA single quadrupole or ion trap system is sufficient.
Ion Source Temp. 230 °CStandard temperature to promote ionization while minimizing degradation.
Quadrupole Temp. 150 °CStandard temperature for maintaining mass accuracy.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification.Full scan provides qualitative data, while SIM mode significantly increases sensitivity by monitoring characteristic ions (e.g., m/z 195, 178, 95).
Method Validation Protocol (ICH Q2(R2) Framework)

Validation provides documented evidence that the method is fit for its intended purpose.[2][4][13]

  • Specificity: Analyze a blank solvent, a placebo sample (if applicable), and a spiked sample. The blank and placebo should show no interfering peaks at the analyte's retention time.

  • Linearity: Inject the prepared working standards in triplicate. Plot the peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.995.

  • Range: The range is established by the linearity study and should typically cover 80% to 120% of the expected test concentration.[14]

  • Accuracy: Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Perform six replicate analyses of a single standard preparation at 100% concentration. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two datasets should be ≤ 3.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N). LOD is typically established at S/N ≥ 3, and LOQ at S/N ≥ 10. The LOQ must be experimentally verified for acceptable accuracy and precision.[15]

Method 2: HPLC-MS/MS Protocol

Principle of Causality

This method is ideal for quantifying low levels of the analyte, especially in complex biological matrices. Separation is achieved by reversed-phase chromatography, where the analyte partitions between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The primary amine group is readily protonated in an acidic mobile phase, making it perfectly suited for positive-ion electrospray ionization (ESI). Tandem mass spectrometry (MS/MS) provides exceptional specificity and sensitivity by monitoring a specific fragmentation transition from a precursor ion to a product ion (Multiple Reaction Monitoring - MRM).

Experimental Workflow: HPLC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing s1 Accurately weigh sample or pipette bio-fluid s2 Dissolve in Mobile Phase A or perform protein precipitation/SPE for bio-samples s1->s2 s3 Filter through 0.22 µm syringe filter s2->s3 s4 Transfer to 2 mL HPLC vial s3->s4 a1 Inject 5 µL into HPLC system s4->a1 a2 Separation on C18 column (Gradient elution) a1->a2 a3 Detection by Triple Quadrupole MS (MRM Mode) a2->a3 d1 Integrate MRM transition peak a3->d1 d2 Quantify using internal standard calibration d1->d2 d3 Generate Report d2->d3

Caption: HPLC-MS/MS workflow for 3-Amino-5,7-dimethyladamantan-1-ol analysis.

Detailed Protocol: HPLC-MS/MS Instrumentation

5.3.1 Sample & Standard Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Stock Standard (1 mg/mL): Prepare as in the GC-MS method, but use Mobile Phase A as the diluent.

  • Working Standards: Prepare a series of working standards by serial dilution with Mobile Phase A to cover the desired quantification range (e.g., 0.1 ng/mL to 100 ng/mL for bioanalysis).

  • Test Sample (API): Dissolve a known quantity in Mobile Phase A to achieve a concentration within the calibration range.

  • Test Sample (Biological Matrix, e.g., Plasma): Perform a protein precipitation by adding 3 parts cold Acetonitrile (containing an internal standard, if available) to 1 part plasma. Vortex, centrifuge, and inject the supernatant.

5.3.2 Instrumental Parameters

ParameterRecommended SettingRationale
HPLC System Waters Acquity UPLC, Shimadzu Nexera or equivalentUPLC/UHPLC systems provide better resolution and faster run times.
Column 100 mm x 2.1 mm ID, 1.8 µm (e.g., C18, C8)A C18 column provides sufficient hydrophobic retention for the adamantane cage.
Column Temp. 40 °CElevated temperature reduces viscosity and improves peak shape.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 5 µLA small volume minimizes peak distortion.
Gradient Program 0-1.0 min (5% B), 1.0-5.0 min (5-95% B), 5.0-6.0 min (95% B), 6.1-8.0 min (5% B)A gradient is necessary to elute the analyte with good peak shape and clean the column.
MS System Sciex 6500+, Waters Xevo TQ-S or equivalentA sensitive triple quadrupole mass spectrometer is required for MS/MS.
Ion Source Electrospray Ionization (ESI), Positive ModeThe primary amine is easily protonated, making positive ESI highly efficient.
Precursor Ion m/z 196.2 [M+H]⁺The protonated molecular ion of the analyte.
Product Ions To be determined by infusion. Likely fragments involve loss of H₂O (m/z 178.2) and fragmentation of the cage.Product ions must be optimized by infusing a standard solution into the mass spectrometer.
Key MS Params. Capillary Voltage: ~3.5 kV; Source Temp: ~150 °C; Desolvation Temp: ~450 °CThese parameters must be optimized for the specific instrument to maximize signal.
Method Validation Protocol

The validation protocol follows the same principles as for GC-MS (Specificity, Linearity, Range, Accuracy, Precision, LOD/LOQ), with particular attention to matrix effects in bioanalytical applications.

  • Matrix Effect Evaluation: This is critical for bioanalysis. It is assessed by comparing the analyte's response in post-extraction spiked matrix samples to its response in a clean solvent. The goal is to ensure that components of the biological matrix are not suppressing or enhancing the analyte's ionization.

System Suitability

Before any analytical run, a system suitability test (SST) must be performed to confirm the system is operating correctly.[15] This typically involves injecting a mid-level standard multiple times (e.g., n=5).

ParameterAcceptance CriteriaPurpose
Peak Area RSD ≤ 5.0%Demonstrates injection precision.
Retention Time RSD ≤ 2.0%Demonstrates pumping and column stability.
Peak Tailing Factor 0.8 - 1.5Ensures good peak shape for accurate integration.
S/N Ratio (for LLOQ) ≥ 10Confirms the system meets the required sensitivity.

Conclusion

The analytical control of 3-Amino-5,7-dimethyladamantan-1-ol is achievable with high fidelity using the GC-MS and HPLC-MS/MS methods detailed in this guide. The choice between methods depends on the specific application: GC-MS offers robust identification for purity and quality control, while HPLC-MS/MS provides superior sensitivity and specificity for trace-level quantification and bioanalysis. Both protocols are designed to be validated according to stringent ICH guidelines, ensuring the generation of reliable, reproducible, and defensible scientific data.[2][3] Proper method validation is not merely a regulatory hurdle but a fundamental component of scientific integrity.[8]

References

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • Ng, R. (2014). Validation of Impurity Methods, Part II. LCGC North America.
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • Freire, F. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Neto, A. et al. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
  • Patel, D. et al. (n.d.). Analytical method validation: A brief review. World Journal of Pharmaceutical Research.
  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
  • Krivoruchko, A. et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC - PubMed Central.
  • Shutov, A. et al. (n.d.). One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols. MDPI.
  • Abraham, M. & Abraham, R. (2020). Descriptors for adamantane and some of its derivatives. University of Bradford.
  • PubChemLite. (n.d.). 3-amino-5,7-dimethyladamantan-1-ol (C12H21NO).
  • PubChem. (n.d.). 3-Amino-5,7-dimethyladamantan-1-ol | C12H21NO | CID 3382167.
  • Google Patents. (n.d.). CN112394127A - Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin.
  • American Elements. (n.d.). 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride | CAS 356572-08-2.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advancements in Adamantane Chemistry: The Synthesis of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride.
  • PubChem. (n.d.). 3-Amino-5,7-dimethyltricyclo(3.3.1.13,7)decan-1-ol--hydrogen chloride (1/1) | C12H22ClNO.
  • Simson Pharma. (n.d.). CAS No : 63971-25-5 | Product Name : 1-Amino-3-Hydroxy-5,7-Dimethyladamantane.
  • National Institute of Standards and Technology. (n.d.). 1-Adamantanol. NIST WebBook.
  • Duong, V. B. et al. (2022). Synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. Journal of Military Pharmaco-Medicine.
  • Santa Cruz Biotechnology, Inc. (n.d.). 3-Amino-5,7-dimethyl-adamantan-1-ol | CAS 63971-25-5.

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of 3-Amino-5,7-dimethyladamantan-1-ol as a Pharmaceutical Intermediate

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 3-Amino-5,7-dimethyladamantan-1-ol. The unique structural cha...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 3-Amino-5,7-dimethyladamantan-1-ol. The unique structural characteristics of this adamantane derivative—a rigid, lipophilic cage functionalized with both a primary amine and a tertiary alcohol—make it a valuable and strategic building block in modern pharmaceutical synthesis. We will move beyond simple descriptions to explore the causal logic behind its application, providing detailed, field-proven protocols for its modification and analysis.

Introduction: The Adamantane Scaffold in Modern Drug Design

The adamantane moiety has become a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional cage structure provides exceptional metabolic stability and a defined spatial orientation for appended functional groups, improving the pharmacokinetic profiles of drug candidates.[1] Notable drugs like Amantadine, Memantine, and Vildagliptin underscore the therapeutic success of this chemical class.[1][2]

3-Amino-5,7-dimethyladamantan-1-ol (a key metabolite of the Alzheimer's drug, Memantine) is of particular interest.[3][4] It presents two orthogonal functional handles: a nucleophilic amino group at the C3 position and a hydroxyl group at a bridgehead C1 position. This dual functionality allows for sequential or selective chemical modifications, making it a versatile intermediate for constructing complex lead compounds, particularly in the realm of neurodegenerative disease research.[3][5]

Physicochemical & Spectroscopic Profile

A thorough understanding of the intermediate's properties is the foundation of its effective use.

Table 1: Physicochemical Properties

PropertyValueSource(s)
IUPAC Name 3-amino-5,7-dimethyladamantan-1-ol[6]
CAS Number 63971-25-5 (Free Base)[6][7][8]
CAS Number 356572-08-2 (HCl Salt)[3][9][10]
Molecular Formula C₁₂H₂₁NO[6][7]
Molecular Weight 195.30 g/mol [6]
Appearance White to off-white solid[2]
Solubility Soluble in organic solvents (e.g., alcohols, ethyl acetate); insoluble in water.[2][11]
NMR Spectroscopic Signature

Nuclear Magnetic Resonance (NMR) is the most powerful tool for the structural confirmation of adamantane derivatives.[12] The substituted, yet still highly symmetric, cage of 3-Amino-5,7-dimethyladamantan-1-ol gives rise to a characteristic and predictable spectrum.

  • ¹H NMR: The spectrum will show broad, overlapping signals in the aliphatic region (~1.2-2.5 ppm) corresponding to the adamantane cage protons. The two methyl groups will appear as a distinct singlet. The protons of the amino group and hydroxyl group may be broad and their chemical shift can be concentration-dependent and affected by the solvent.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum is highly informative. One can expect to see distinct signals for the two quaternary carbons (one bearing the -OH, the other bearing the -NH₂), the bridgehead CH carbons, the CH₂ carbons, and the two equivalent methyl carbons. The chemical shifts are highly sensitive to the electronic environment, allowing for unambiguous confirmation of the substituent pattern.[12][13]

Core Synthetic Applications & Strategy

The primary utility of this intermediate lies in the selective functionalization of its primary amino group. This group serves as a potent nucleophile and a handle for building diversity into the molecule. Common transformations include:

  • N-Acylation: Reaction with acid chlorides or anhydrides to form stable amide bonds.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • N-Alkylation: Direct reaction with alkyl halides, or more modern catalytic approaches, to introduce alkyl substituents.

The choice of strategy depends on the desired final product and the principles of the overall synthetic campaign. For this guide, we will focus on a modern, atom-economical approach: catalytic N-alkylation.

Detailed Protocol: Catalytic N-Alkylation via Borrowing Hydrogen

The "Borrowing Hydrogen" (or hydrogen autotransfer) strategy is a powerful, green chemistry method for N-alkylation.[14] It uses an alcohol as the alkylating agent, with water as the only byproduct, avoiding the use of stoichiometric and often toxic alkyl halides.[14][15] A ruthenium-based catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then condenses with the amine, and the catalyst returns the hydrogen to reduce the resulting imine, completing the alkylation.

This protocol describes the mono-N-alkylation of 3-Amino-5,7-dimethyladamantan-1-ol with benzyl alcohol as a representative primary alcohol.

Workflow for Catalytic N-Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Charge Schlenk tube with: - 3-Amino-5,7-dimethyladamantan-1-ol - Ru-catalyst - Base (t-BuOK) B Perform 3x Vacuum-Backfill Cycles with Argon A->B C Add Anhydrous Toluene and Benzyl Alcohol via Syringe B->C D Heat Reaction Mixture to 70-100 °C under Argon C->D E Monitor Reaction Progress via TLC/LC-MS D->E F Cool to RT, Quench with Water E->F G Extract with Ethyl Acetate F->G H Dry Organic Layer (Na₂SO₄), Filter, Concentrate G->H I Purify via Column Chromatography H->I J Characterize Product: NMR, MS, IR I->J

Caption: Experimental workflow for catalytic N-alkylation.

Materials & Reagents

Table 2: Reagents for N-Alkylation

ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)
3-Amino-5,7-dimethyladamantan-1-ol63971-25-5195.301.00 g5.12
Benzyl Alcohol100-51-6108.140.61 g (0.58 mL)5.63 (1.1 eq)
Dichloro(p-cymene)ruthenium(II) dimer52462-29-0612.3915.7 mg0.0256 (0.5 mol%)
Potassium tert-butoxide (t-BuOK)865-47-4112.210.57 g5.12 (1.0 eq)
Anhydrous Toluene108-88-392.1425 mL-
Step-by-Step Experimental Procedure
  • Catalyst Preparation: In a glovebox or under a positive flow of argon, add 3-Amino-5,7-dimethyladamantan-1-ol (1.00 g, 5.12 mmol), [Ru(p-cymene)Cl₂]₂ (15.7 mg, 0.0256 mmol), and potassium tert-butoxide (0.57 g, 5.12 mmol) to an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar.

    • Rationale (Expertise): The ruthenium dimer is the catalyst precursor. Potassium tert-butoxide is a strong, non-nucleophilic base required to facilitate the dehydrogenation step and activate the catalyst.[14] Handling under inert atmosphere is critical as the active catalytic species can be sensitive to oxygen.

  • System Inerting: Seal the flask with a septum, remove from the glovebox (if used), and connect to a Schlenk line. Perform three vacuum-backfill cycles with high-purity argon to ensure the system is free of air and moisture.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (25 mL) followed by benzyl alcohol (0.58 mL, 5.63 mmol) via syringe.

    • Rationale (Expertise): Anhydrous solvent is crucial to prevent quenching of the base and hydrolysis of the catalyst. A slight excess of the alcohol ensures complete consumption of the limiting amine.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 90 °C and stir vigorously.

  • Monitoring (Self-Validation): After 12-24 hours, take a small aliquot from the reaction mixture via syringe. Quench it with a drop of water and dilute with ethyl acetate. Spot this on a TLC plate (e.g., 9:1 Hexane:Ethyl Acetate) and compare against a spot of the starting material. The reaction is complete upon the disappearance of the starting amine spot and the appearance of a new, less polar product spot.

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding 20 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure N-benzylated product.

Product Characterization Protocol

Confirmation of the product structure is a critical final step.

Reaction Scheme

Caption: Catalytic N-alkylation of the intermediate.

  • ¹H NMR: Compare the product spectrum to the starting material. Expect the appearance of new signals in the aromatic region (~7.2-7.4 ppm) corresponding to the phenyl ring and a new singlet for the benzylic CH₂ protons. The integration of these new signals should be consistent with the integration of the adamantane methyl groups.

  • Mass Spectrometry (MS): An ESI-MS spectrum should show a clear [M+H]⁺ ion corresponding to the calculated mass of the N-benzylated product (C₁₉H₂₇NO), which is 286.42 m/z.

  • IR Spectroscopy: The spectrum should show the disappearance of the characteristic N-H bending vibrations of a primary amine and the appearance of a single N-H stretch for the secondary amine, in addition to aromatic C-H stretching bands.

Analytical & Quality Control for the Intermediate

Before use, the purity of the starting 3-Amino-5,7-dimethyladamantan-1-ol intermediate must be verified.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for assessing purity. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid or formic acid to aid ionization and peak shape). The purity should ideally be >98% for use in sensitive synthetic applications.[1][16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess purity and confirm identity, particularly for volatile impurities.[17]

Safety & Handling Precautions

Adamantane amine derivatives require careful handling in a laboratory setting.[18]

  • Engineering Controls: Always handle the solid powder and its solutions inside a certified chemical fume hood to minimize inhalation risk.[18] Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory.[19]

    • Skin Protection: Wear nitrile gloves and a standard laboratory coat.[18][19]

    • Respiratory: If handling large quantities of powder outside of a fume hood, a NIOSH-approved respirator is required.[18]

  • Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area away from heat and sources of ignition.[20][21]

  • First Aid:

    • Skin Contact: Immediately wash with soap and water.[19]

    • Eye Contact: Flush eyes with running water for at least 15 minutes and seek medical attention.[19][21]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[21]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[21]

References

  • Synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. Journal of Military Pharmaco - Medicine.
  • Advancements in Adamantane Chemistry: The Synthesis of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.
  • Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega.
  • Convenient Synthesis of Memantine Hydrochloride. Taylor & Francis Online.
  • An Improved Synthesis of Memantine Hydrochloride. Taylor & Francis Online.
  • An Improved Synthesis of Memantine Hydrochloride: Anti-Alzheimer's Drug. ResearchGate.
  • Synthesis and Medical Application of 3-Amino-1-Hydroxyadamantane. ChemicalBook.
  • Amantadine (hydrochloride) - Safety Data Sheet. Cayman Chemical.
  • 1-Adamantanamine hydrochloride - Safety Data Sheet. Acme Hardesty.
  • Material Safety Data Sheet - Amantadine Hydrochloride MSDS. ScienceLab.com.
  • 3-Amino-1-hydroxyadamantane 702-82-9 wiki. Guidechem.
  • 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride | 356572-08-2. Smolecule.
  • Comprehensive Safety and Handling Guide for 5-Aminoadamantan-2-ol;hydrochloride. Benchchem.
  • 1-Adamantanamine hydrochloride - Safety Data Sheet. Fisher Scientific.
  • Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry.
  • Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite. PubMed Central.
  • 3-hydroxy-1-aminoadamantane Drug Information. PharmaCompass.com.
  • 3-Amino-1-adamantanol Manufacturers Suppliers Factory. Suzhou Senfeida Chemical Co., Ltd.
  • Confirming the Structure of Synthesized Adamantane Compounds: A Comparative Guide to ¹H and ¹³C NMR Spectroscopy. Benchchem.
  • 1 Amino-3 Hydroxy Adamantane | 702-82-9. SynZeal.
  • 13C NMR spectra of adamantane derivatives. wiley.com.
  • 3-Amino-5,7-dimethyladamantan-1-ol. PubChem.
  • 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride | CAS 356572-08-2. American Elements.
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.
  • 3-Amino-5,7-dimethyl-adamantan-1-ol | CAS 63971-25-5. Santa Cruz Biotechnology.
  • 3-AMINO-5,7-DIMETHYLADAMANTAN-1-OL Hydrochloride. Chemdad Co..
  • 3-Amino-5,7-dimethyltricyclo(3.3.1.13,7)decan-1-ol--hydrogen chloride (1/1). PubChem.
  • 1-Amino-3-Hydroxy-5,7-Dimethyl Adamantane | CAS 63971-25-5. Veeprho.
  • Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). ResearchGate.
  • Direct N-alkylation of unprotected amino acids with alcohols. PubMed Central.
  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PubMed Central.
  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. National Institutes of Health.
  • Methods for mono-selective N-alkylation of amines using alcohols as... ResearchGate.
  • Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry.

Sources

Application

Experimental protocols using 3-Amino-5,7-dimethyladamantan-1-ol

An In-Depth Technical Guide to 3-Amino-5,7-dimethyladamantan-1-ol: Application Notes & Experimental Protocols Authored by: Gemini, Senior Application Scientist Date: January 14, 2026 Abstract This document provides a com...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-5,7-dimethyladamantan-1-ol: Application Notes & Experimental Protocols

Authored by: Gemini, Senior Application Scientist

Date: January 14, 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals working with 3-Amino-5,7-dimethyladamantan-1-ol (CAS No: 63971-25-5). As a known metabolite of the clinically significant drug Memantine, this compound holds considerable interest for neuropharmacological research.[1] Its adamantane scaffold, a rigid, lipophilic, three-dimensional structure, is a privileged motif in medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties.[2][3][4] This guide moves beyond a simple recitation of facts to provide a foundational understanding of the compound's postulated mechanism, detailed protocols for its characterization, and workflows for assessing its potential as a neuroprotective agent. The protocols herein are designed as self-validating systems, incorporating essential controls and explaining the scientific rationale behind each experimental step.

Introduction and Scientific Context

The adamantane moiety has become a cornerstone in the design of therapeutics targeting the central nervous system (CNS).[5] Its unique cage-like structure provides metabolic stability and a precise three-dimensional orientation for functional groups, facilitating optimal interactions with biological targets.[2] 3-Amino-5,7-dimethyladamantan-1-ol is a prime example of this structural class. It is most notably recognized as a metabolite of Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist used in the management of moderate-to-severe Alzheimer's disease.[1][6]

Memantine's therapeutic effect stems from its ability to block pathological NMDA receptor activity associated with glutamate-mediated excitotoxicity, without disrupting normal synaptic function.[7][8] Given the structural similarity and metabolic relationship, it is highly probable that 3-Amino-5,7-dimethyladamantan-1-ol also modulates NMDA receptor function. This guide provides the experimental framework to test this hypothesis and evaluate its neuroprotective potential.

Compound Profile and Safe Handling

Before initiating any experimental work, it is critical to understand the physicochemical properties and safety requirements for 3-Amino-5,7-dimethyladamantan-1-ol.

Physicochemical Data
PropertyValueSource(s)
IUPAC Name 3-amino-5,7-dimethyladamantan-1-ol[9]
Synonyms 1-Amino-3-hydroxy-5,7-dimethyladamantane, 7-Hydroxy Memantine[10][11]
CAS Number 63971-25-5[9][12]
Molecular Formula C₁₂H₂₁NO[9][12]
Molecular Weight 195.30 g/mol [9]
Form Powder
Storage Room Temperature

Note: The compound is also available as a hydrochloride salt (CAS: 356572-08-2), which may have different solubility properties.[1][10]

Safety and Handling

3-Amino-5,7-dimethyladamantan-1-ol is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.

  • GHS Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[9][13]

  • Signal Word: Danger.[9]

Required Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[13][14]

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and chemical safety goggles.[14][15]

  • Handling: Avoid breathing dust.[14] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[15]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[13]

Postulated Mechanism of Action: NMDA Receptor Antagonism

The primary hypothesis for the bioactivity of 3-Amino-5,7-dimethyladamantan-1-ol is its function as an NMDA receptor antagonist. Pathological overactivation of NMDA receptors by the neurotransmitter glutamate leads to excessive calcium (Ca²⁺) influx, triggering downstream neurotoxic cascades, a phenomenon known as excitotoxicity.[16] Memantine, the parent compound, acts as an uncompetitive open-channel blocker, preferentially inhibiting this excessive, pathological activation.[6][8] The diagram below illustrates this pathway and the putative site of action.

NMDA_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Excess Glutamate NMDAR NMDA Receptor (Open Channel) Glutamate->NMDAR Binds & Activates Ca_Influx Excessive Ca²⁺ Influx NMDAR->Ca_Influx Allows Entry nNOS nNOS Activation Ca_Influx->nNOS Activates Mito Mitochondrial Dysfunction Ca_Influx->Mito Causes Excitotoxicity Neuronal Damage & Apoptosis nNOS->Excitotoxicity Mito->Excitotoxicity Compound 3-Amino-5,7-dimethyl- adamantan-1-ol Compound->NMDAR Blocks Channel

Caption: Postulated mechanism of 3-Amino-5,7-dimethyladamantan-1-ol as an NMDA receptor channel blocker, preventing excitotoxicity.

Application Note 1: In Vitro Characterization of NMDA Receptor Binding

Objective: To determine if 3-Amino-5,7-dimethyladamantan-1-ol directly binds to the NMDA receptor and to quantify its binding affinity. A competitive radioligand binding assay is the gold standard for this purpose.

Protocol 4.1: NMDA Receptor Competitive Binding Assay

This protocol uses a rat brain membrane preparation, which is a rich source of NMDA receptors, and a radiolabeled uncompetitive antagonist, such as [³H]MK-801, to quantify the binding of the test compound.[17][18]

Materials:

  • Test Compound: 3-Amino-5,7-dimethyladamantan-1-ol

  • Membrane Preparation: Homogenized whole rat brain preparation[17]

  • Radioligand: [³H]MK-801 (Dizocilpine)[18]

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: High concentration of unlabeled MK-801 (e.g., 10 µM)

  • Saturating Ligands: Glutamate (10 µM) and Glycine (10 µM) to open the receptor channel

  • 96-well filter plates (GF/B) and vacuum manifold

  • Scintillation cocktail and microplate scintillation counter

Methodology:

  • Compound Preparation: Prepare a stock solution of 3-Amino-5,7-dimethyladamantan-1-ol in a suitable solvent (e.g., DMSO), then create a serial dilution series (e.g., from 1 nM to 100 µM) in Assay Buffer.

    • Rationale: A wide concentration range is necessary to generate a full competition curve and accurately determine the IC₅₀.

  • Assay Plate Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Assay Buffer

    • Non-specific Binding (NSB): 10 µM unlabeled MK-801

    • Test Compound: Each concentration from the serial dilution.

  • Add Reagents: To all wells, add Assay Buffer containing 10 µM Glutamate and 10 µM Glycine.

    • Rationale: Glutamate and glycine are co-agonists required to open the NMDA receptor channel, allowing the uncompetitive antagonist [³H]MK-801 to bind within the pore.[19]

  • Add Radioligand: Add [³H]MK-801 to all wells at a final concentration near its Kd (e.g., 1-5 nM).

  • Add Membrane Preparation: Add the rat brain membrane preparation to all wells to initiate the binding reaction. The final protein concentration should be optimized (e.g., 50-100 µ g/well ).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the GF/B filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

    • Rationale: Rapid filtration is crucial to separate bound from unbound radioligand without disturbing the binding equilibrium.

  • Quantification: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[17]

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Application Note 2: Assessment of In Vitro Neuroprotective Efficacy

Objective: To evaluate the ability of 3-Amino-5,7-dimethyladamantan-1-ol to protect cultured neurons from glutamate-induced excitotoxicity. This functional assay provides direct evidence of neuroprotective activity.

Protocol 5.1: Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures

This protocol uses primary cortical neurons, which more closely resemble the in vivo environment than immortalized cell lines. Glutamate is used as the neurotoxic insult to simulate excitotoxicity.[20]

InVitro_Workflow A 1. Culture Primary Cortical Neurons B 2. Pre-treat with Compound (1-24 hours) A->B C 3. Induce Excitotoxicity (e.g., 50-100 µM Glutamate) B->C D 4. Incubate (e.g., 24 hours) C->D E 5. Assess Neuronal Viability (MTT, LDH, or AlamarBlue Assay) D->E F 6. Data Analysis (Compare treated vs. untreated) E->F

Caption: General experimental workflow for an in vitro neuroprotection assay.

Materials:

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Neuronal culture medium and supplements

  • Poly-D-lysine coated culture plates

  • Test Compound: 3-Amino-5,7-dimethyladamantan-1-ol

  • Neurotoxin: L-Glutamic acid[20]

  • Positive Control: Memantine or MK-801[21]

  • Cell Viability Assay Kit: e.g., MTT, LDH, or AlamarBlue®[22]

Methodology:

  • Cell Culture: Plate primary cortical neurons on poly-D-lysine coated 96-well plates and culture for 7-10 days to allow for maturation and synapse formation.

  • Compound Pre-treatment: Prepare dilutions of the test compound and positive control in culture medium. Remove the old medium from the cells and replace it with the compound-containing medium. Incubate for 1-2 hours.

    • Rationale: Pre-incubation allows the compound to enter the cells or bind to its target before the neurotoxic insult is applied.

  • Excitotoxic Insult: Add a high concentration of glutamate (e.g., 50-100 µM final concentration) to all wells except the "vehicle control" group.[20]

    • Rationale: This concentration is known to induce significant neuronal death via excitotoxicity, providing a window to observe a protective effect.

  • Incubation: Return the plate to the incubator for 24 hours.

  • Viability Assessment: After the incubation period, measure neuronal viability using a standard assay.

    • MTT Assay: Measures mitochondrial reductase activity in living cells.

    • LDH Assay: Measures lactate dehydrogenase released from damaged cells into the medium.

    • AlamarBlue® Assay: Measures the reducing power of living cells.[22]

  • Controls:

    • Vehicle Control: Cells treated with vehicle only (no compound, no glutamate). Represents 100% viability.

    • Glutamate Control: Cells treated with glutamate and vehicle (no compound). Represents maximum toxicity.

    • Positive Control: Cells treated with a known neuroprotectant (e.g., Memantine) plus glutamate.

Data Analysis:

  • Normalize the data by expressing the viability of all groups as a percentage of the vehicle control.

  • Plot the percent viability against the log concentration of the test compound.

  • Determine the EC₅₀ (the concentration at which the compound provides 50% of its maximal protective effect) by fitting the data to a dose-response curve.

Application Note 3: Framework for In Vivo Neuroprotective Assessment

Objective: To provide a conceptual framework for evaluating the neuroprotective effects of 3-Amino-5,7-dimethyladamantan-1-ol in an animal model of acute neuronal injury, such as stroke.

Protocol 6.1: Rodent Model of Focal Cerebral Ischemia (Conceptual)

The middle cerebral artery occlusion (MCAO) model in rodents is a widely accepted preclinical model of ischemic stroke.[16][23] Evaluating a neuroprotective agent in this model provides critical information about its efficacy in a complex, living system.

InVivo_Workflow A 1. Acclimatize Animals (e.g., Rats or Mice) B 2. Compound Administration (i.p., i.v., or p.o.) Pre- or Post-Ischemia A->B C 3. Induce Focal Ischemia (e.g., MCAO Surgery) B->C Dosing Time Relative to Surgery is a Key Variable D 4. Reperfusion (Remove filament) C->D E 5. Behavioral Assessment (e.g., Neurological Deficit Score) 24-72h post-MCAO D->E F 6. Sacrifice & Tissue Analysis (TTC Staining for Infarct Volume) E->F

Caption: Conceptual workflow for testing a neuroprotective agent in a rodent stroke model.

Experimental Outline:

  • Animal Groups:

    • Sham + Vehicle

    • MCAO + Vehicle

    • MCAO + Test Compound (multiple doses)

    • MCAO + Positive Control (e.g., Memantine)

  • Compound Administration: The route (e.g., intraperitoneal, intravenous) and timing (pre- or post-MCAO) of administration are critical variables that must be determined based on the compound's preliminary pharmacokinetic data.

  • MCAO Surgery: Anesthetized animals undergo surgery where a filament is inserted into the internal carotid artery to block the origin of the middle cerebral artery, inducing a stroke. After a set period (e.g., 60-90 minutes), the filament is withdrawn to allow reperfusion.

  • Endpoint Measures:

    • Neurological Deficit Scoring: At 24 or 48 hours post-MCAO, animals are assessed for motor and sensory deficits.

    • Infarct Volume Measurement: Animals are sacrificed, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted (dead) tissue white. The volume of the infarct is then quantified.

Expected Outcome: A successful neuroprotective compound will result in a statistically significant reduction in both the neurological deficit score and the infarct volume compared to the vehicle-treated MCAO group.

Conclusion

3-Amino-5,7-dimethyladamantan-1-ol is a compound of significant interest due to its structural heritage as an adamantane derivative and its metabolic link to Memantine. The protocols and workflows detailed in this guide provide a robust, hypothesis-driven framework for its comprehensive evaluation. By systematically characterizing its binding affinity for the NMDA receptor and assessing its functional neuroprotective capacity in both in vitro and in vivo models, researchers can effectively elucidate its therapeutic potential for neurological disorders characterized by excitotoxicity.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advancements in Adamantane Chemistry: The Synthesis of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride.
  • Scifinder. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. Retrieved from [Link]

  • Wanka, L., Iqbal, J., & Schreiner, P. R. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. Retrieved from [Link]

  • Spilovska, K., Zidkova, J., & Korabecny, J. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(29), 3245-3266. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Adamantane Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Georgiev, G., Slavov, S., & Agova, M. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1069-1077. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-5,7-dimethyladamantan-1-ol. PubChem. Retrieved from [Link]

  • Green, A. R., & Cross, A. J. (1997). Techniques for examining neuroprotective drugs in vivo. International Review of Neurobiology, 40, 47-68. Retrieved from [Link]

  • Wikipedia. (n.d.). Memantine. Retrieved from [Link]

  • Hresko, A., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Memantine. PubChem. Retrieved from [Link]

  • Le, T. N., et al. (n.d.). Synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. Retrieved from [Link]

  • Kotermanski, S. E., & Johnson, J. W. (2009). Mechanism of action of memantine. Journal of Neuroscience, 29(41), 12828-12833. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-5,7-dimethyltricyclo(3.3.1.13,7)decan-1-ol--hydrogen chloride (1/1). PubChem. Retrieved from [Link]

  • InVivo Biosystems. (n.d.). Testing the Neuroprotective Effect of a Lead Compound Using C. elegans for Fast and Cost-Effective Answers. Retrieved from [Link]

  • Wikipedia. (n.d.). NMDA receptor antagonist. Retrieved from [Link]

  • Lynch, J. J., et al. (2001). In vitro characterization of novel NR2B selective NMDA receptor antagonists. Journal of Pharmacology and Experimental Therapeutics, 299(1), 183-192. Retrieved from [Link]

  • Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. Retrieved from [Link]

  • Lu, F. J., et al. (2018). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. Marine Drugs, 16(10), 382. Retrieved from [Link]

  • Google Patents. (n.d.). CN101747212B - Method for synthesizing 3-amino-1-adamantanol.
  • Lussier, M. P., et al. (2021). Natural aminosterols inhibit NMDA receptors with low nanomolar potency. The FEBS Journal, 288(12), 3785-3801. Retrieved from [Link]

  • Anderson, T. R., & Andrew, R. D. (2002). Pretreatment with N-methyl-D-aspartate (NMDA) receptor antagonists (but not a non-NMDA receptor antagonist) blocks spreading depression evoked by elevated KCl. Journal of Neurophysiology, 87(3), 1599-1608. Retrieved from [Link]

  • Smith, R. G., et al. (2023). ATH-1105 mitigates multiple pathologies in ALS models both alone and in combination with riluzole. Frontiers in Pharmacology, 14, 1245678. Retrieved from [Link]

  • Dingledine, R., et al. (2014). Pharmacology of NMDA Receptors. In Glutamate Receptors. CRC Press/Taylor & Francis. Retrieved from [Link]

  • Dzhemilev, U. M., et al. (2015). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Russian Journal of Organic Chemistry, 51(1), 22-25. Retrieved from [Link]

  • Kuyukina, M. S., et al. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 25(20), 12217. Retrieved from [Link]

  • Tencheva, A., et al. (2022). ANTIMICROBIAL ACTIVITY OF AMINO ACID DERIVATIVES OF MEMANTINE. Journal of Chemical Technology and Metallurgy, 57(2), 286-290. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Biological activity of adamantane analogues. Retrieved from [Link]

  • Tencheva, A., et al. (2021). Hydrolytic Stability of New Amino Acids Analogues of Memantine. Pharmacia, 68(3), 643-647. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for 3-Amino-5,7-dimethyladamantan-1-ol in Neurological Drug Development

Abstract The adamantane scaffold represents a privileged structure in medicinal chemistry, imparting unique properties like metabolic stability and lipophilicity that are highly advantageous for central nervous system (C...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The adamantane scaffold represents a privileged structure in medicinal chemistry, imparting unique properties like metabolic stability and lipophilicity that are highly advantageous for central nervous system (CNS) drug candidates.[1][2][3] 3-Amino-5,7-dimethyladamantan-1-ol, a primary metabolite of the clinically approved Alzheimer's disease drug Memantine, is a compound of significant interest for neurological drug development.[4][5] These application notes provide a comprehensive technical guide for researchers exploring its therapeutic potential. We delve into the foundational mechanism of action—N-methyl-D-aspartate (NMDA) receptor antagonism—and provide detailed, field-proven protocols for its characterization, from initial in vitro binding and functional assays to relevant in vivo models of neurodegenerative diseases and neuropathic pain. The guide is structured to explain the causality behind experimental choices, ensuring a robust and self-validating research framework.

Scientific Background and Rationale

The Adamantane Scaffold in Neuropharmacology

Adamantane and its derivatives are rigid, cage-like hydrocarbons that have become foundational in the design of drugs targeting the CNS.[2][5] Their three-dimensional structure allows for precise orientation of pharmacophoric groups, while their lipophilic nature often facilitates penetration of the blood-brain barrier.[4] Clinically successful aminoadamantane drugs, such as Amantadine (used in Parkinson's disease) and Memantine (used in Alzheimer's disease), validate the utility of this scaffold.[6][7] Their primary mechanism of action involves the modulation of glutamatergic neurotransmission, specifically through antagonism of the NMDA receptor.[7][8]

Profile: 3-Amino-5,7-dimethyladamantan-1-ol

3-Amino-5,7-dimethyladamantan-1-ol (CAS No: 63971-25-5) is a tertiary alcohol and a known metabolite of Memantine (3,5-dimethyladamantan-1-amine).[9][10] As a metabolite, understanding its pharmacological activity is crucial for comprehending the complete therapeutic profile of the parent drug and for exploring its own potential as a standalone therapeutic agent.[4] Its structure retains the core aminoadamantane pharmacophore responsible for NMDA receptor interaction, suggesting it likely shares a similar mechanism of action.

Core Mechanism: Uncompetitive NMDA Receptor Antagonism

In many neurological disorders, including Alzheimer's disease and neuropathic pain, excessive glutamate activity leads to the overstimulation of NMDA receptors.[1] This pathological process, known as excitotoxicity, causes a massive influx of Ca²⁺ into neurons, triggering downstream apoptotic pathways and culminating in cell death.[1][11]

Aminoadamantanes like Memantine act as uncompetitive, low-affinity, open-channel blockers of the NMDA receptor.[1][7] This mechanism is highly specific and advantageous:

  • Use-Dependency: The drug only enters and blocks the ion channel when it is opened by the binding of glutamate and a co-agonist (glycine or D-serine). This means it preferentially blocks pathologically overactive channels while sparing those involved in normal synaptic transmission.

  • Voltage-Dependency: The blockade is more effective at the depolarized membrane potentials characteristic of excitotoxic conditions.[1]

  • Fast Kinetics: Rapid on-off rates allow the drug to leave the channel quickly once the pathological stimulus subsides, permitting normal physiological neurotransmission to resume.[1]

Given its structural similarity to Memantine, 3-Amino-5,7-dimethyladamantan-1-ol is hypothesized to act via this same neuroprotective mechanism. The following protocols are designed to validate this hypothesis and characterize its efficacy.

NMDA_Pathway cluster_0 Normal Synaptic Transmission cluster_1 Excitotoxicity (Pathological) cluster_2 Therapeutic Intervention Glutamate_N Transient Glutamate (Physiological Signal) NMDAR_N NMDA Receptor (Channel Opens Briefly) Glutamate_N->NMDAR_N Binds Ca_N Transient Ca²⁺ Influx (Learning & Memory) NMDAR_N->Ca_N Allows Neuron_N Healthy Neuron Ca_N->Neuron_N Promotes Glutamate_P Excess Glutamate (Pathological Signal) NMDAR_P NMDA Receptor (Tonic Activation) Glutamate_P->NMDAR_P Binds NMDAR_T NMDA Receptor (Channel Blocked) Glutamate_P->NMDAR_T Opens Channel Ca_P Sustained Ca²⁺ Overload NMDAR_P->Ca_P Allows Neuron_P Neuronal Damage / Apoptosis Ca_P->Neuron_P Triggers Compound 3-Amino-5,7-dimethyl- adamantan-1-ol Compound->NMDAR_T Blocks Open Channel Ca_T Ca²⁺ Influx Normalized NMDAR_T->Ca_T Prevents Neuron_T Neuroprotection Ca_T->Neuron_T Promotes

Figure 1: NMDA Receptor Signaling Pathway and Therapeutic Intervention.

Experimental Framework for Drug Development

A hierarchical approach is recommended, starting with specific in vitro assays to confirm the mechanism and potency, followed by in vivo models to assess therapeutic efficacy in relevant disease contexts.

Drug_Dev_Workflow Start Start: Compound 3-Amino-5,7-dimethyl- adamantan-1-ol InVitro Phase 1: In Vitro Characterization Start->InVitro Binding NMDA Receptor Binding Assay InVitro->Binding Functional Cell-Based Functional (Ca²⁺ Flux) Assay Binding->Functional InVivo Phase 2: In Vivo Efficacy Models Functional->InVivo AD_Model Alzheimer's Model (e.g., Scopolamine-induced cognitive deficit) InVivo->AD_Model Pain_Model Neuropathic Pain Model (e.g., Formalin Test) InVivo->Pain_Model PD_Model Parkinson's Model (e.g., MPTP-induced neurodegeneration) InVivo->PD_Model Analysis Data Analysis: Potency (IC₅₀), Efficacy, Behavioral Outcomes AD_Model->Analysis Pain_Model->Analysis PD_Model->Analysis End Candidate for Further Preclinical Development Analysis->End

Figure 2: High-Level Experimental Workflow for Compound Screening.

In Vitro Protocols

Protocol 1: NMDA Receptor Radioligand Binding Assay

This protocol determines the affinity of the test compound for the NMDA receptor channel binding site, typically using the radioligand [³H]MK-801, a high-affinity channel blocker.

  • Objective: To determine the inhibitory constant (Ki) of 3-Amino-5,7-dimethyladamantan-1-ol at the NMDA receptor ion channel.

  • Rationale: A competitive binding assay quantifies the direct interaction between the test compound and the target site.[12][13] This is a foundational experiment to confirm the compound engages the intended target.

  • Materials:

    • Rat brain cortical membranes (source of NMDA receptors).

    • [³H]MK-801 (Radioligand, ~20-30 Ci/mmol).

    • Assay Buffer: 5 mM Tris-HCl, pH 7.4.

    • Glutamate and Glycine (to open the channel).

    • Non-specific binding control: unlabeled MK-801 or Phencyclidine (PCP) at high concentration (e.g., 10 µM).

    • Test Compound: 3-Amino-5,7-dimethyladamantan-1-ol, serially diluted.

    • 96-well plates, glass fiber filters, scintillation fluid, scintillation counter.

  • Step-by-Step Methodology:

    • Preparation: Thaw rat cortical membranes on ice. Resuspend in assay buffer to a final protein concentration of 100-200 µ g/well .

    • Assay Setup: In a 96-well plate, add the following in order (total volume 250 µL):

      • 25 µL of Assay Buffer (for total binding) OR 25 µL of non-specific control OR 25 µL of test compound dilution.

      • 25 µL of [³H]MK-801 (final concentration ~1-2 nM).

      • 50 µL of Glutamate/Glycine solution (final concentration 10 µM each).

      • 150 µL of diluted membrane preparation.

    • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3 times with 1 mL of ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Place filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to sit for at least 4 hours. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cell-Based NMDA-Induced Calcium Flux Assay

This functional assay measures the ability of the test compound to block the influx of calcium through the NMDA receptor channel in a cellular context.

  • Objective: To determine the functional potency (IC₅₀) of 3-Amino-5,7-dimethyladamantan-1-ol in inhibiting NMDA receptor activity.

  • Rationale: While binding assays confirm target engagement, functional assays confirm that this binding translates into a biological effect (i.e., channel blockade).[14][15] Measuring calcium influx is a direct readout of NMDA receptor function.

  • Materials:

    • Cell Line: HEK293 or CHO cells stably expressing recombinant human NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Agonists: NMDA and Glycine.

    • Test Compound and a known antagonist (e.g., MK-801) as a positive control.

    • Fluorescence plate reader with automated injection capabilities.

  • Step-by-Step Methodology:

    • Cell Plating: Seed the cells in black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.

    • Dye Loading: Remove the culture medium and incubate the cells with Fluo-4 AM loading buffer for 60 minutes at 37°C.

    • Compound Pre-incubation: Wash the cells twice with assay buffer. Add 100 µL of assay buffer containing the test compound (at various concentrations) or control to the wells. Incubate for 15-20 minutes at room temperature.

    • Fluorescence Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading for 15-20 seconds.

    • Agonist Injection: Inject 25 µL of a concentrated NMDA/Glycine solution (e.g., final concentration 100 µM each) into each well.

    • Post-injection Reading: Continue recording fluorescence intensity for 2-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well (Peak - Baseline).

    • Normalize the data, setting the response with agonist alone as 100% and the response with a saturating concentration of a known antagonist as 0%.

    • Plot the normalized response against the log concentration of the test compound and fit to a dose-response curve to determine the functional IC₅₀.

Assay ParameterProtocol 3.1 (Binding)Protocol 3.2 (Functional)
Primary Output Inhibitory Constant (Ki)Functional Potency (IC₅₀)
Biological System Rat Brain MembranesLive Cells (HEK293)
Key Reagents [³H]MK-801, GlutamateFluo-4 AM, NMDA
Incubation Time 2 hours15-20 minutes
Detection Method Scintillation CountingFluorescence Plate Reader

In Vivo Protocols

In vivo studies are essential to evaluate the therapeutic potential of a compound in a complex biological system, assessing its pharmacokinetics, safety, and efficacy in disease models.[16] Rodent models are frequently used for initial screening.[17][18]

Protocol 3: Scopolamine-Induced Cognitive Impairment Model (Alzheimer's Disease)

This model assesses the ability of a compound to reverse acute, transient cognitive deficits relevant to the cholinergic dysfunction seen in Alzheimer's disease.[17] It is a rapid screening tool for potential nootropic and anti-amnesic agents.

  • Objective: To evaluate the efficacy of 3-Amino-5,7-dimethyladamantan-1-ol in improving learning and memory in a mouse model of cognitive impairment.

  • Rationale: The cholinergic system is heavily implicated in memory formation. Scopolamine, a muscarinic receptor antagonist, induces memory deficits that can be ameliorated by drugs that enhance cognitive function, including NMDA receptor modulators.

  • Materials:

    • Male C57BL/6 mice (8-10 weeks old).

    • Test Compound, Vehicle Control, and Positive Control (e.g., Donepezil).

    • Scopolamine hydrobromide.

    • Behavioral Apparatus: Morris Water Maze or Y-Maze.

  • Step-by-Step Methodology (using Y-Maze):

    • Acclimation: Acclimate mice to the testing room and handling for at least 3 days prior to the experiment.

    • Dosing: Administer the test compound or controls via the intended route (e.g., intraperitoneal, oral gavage) 60 minutes before the test.

    • Induction of Amnesia: Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the test.

    • Behavioral Test (Y-Maze Spontaneous Alternation):

      • Place a mouse at the end of one arm of the Y-maze and allow it to explore freely for 8 minutes.

      • Record the sequence of arm entries using video tracking software. An "alternation" is defined as consecutive entries into all three different arms (e.g., A, B, C).

      • The total number of arm entries is also recorded as a measure of locomotor activity.

    • Data Collection: Calculate the percentage of spontaneous alternation: [Number of Alternations / (Total Arm Entries - 2)] * 100.

  • Data Analysis and Interpretation:

    • Compare the % alternation between groups using ANOVA followed by post-hoc tests.

    • A significant decrease in % alternation in the Scopolamine + Vehicle group compared to the Vehicle-only group validates the model.

    • A significant increase in % alternation in the test compound group compared to the Scopolamine + Vehicle group indicates a reversal of cognitive deficits.

    • Total arm entries should be analyzed to rule out confounding effects on locomotion.

Protocol 4: Formalin-Induced Nociception Model (Neuropathic Pain)

The formalin test is a widely used model that produces a biphasic pain response, modeling both acute nociceptive pain and persistent, inflammation-mediated pain, which has a central sensitization component involving NMDA receptors.[6]

  • Objective: To assess the analgesic properties of 3-Amino-5,7-dimethyladamantan-1-ol.

  • Rationale: The second phase of the formalin test is highly dependent on the activation of NMDA receptors in the spinal cord.[6] Therefore, NMDA antagonists are expected to be effective in this phase, making it an excellent model for screening compounds for neuropathic and inflammatory pain.[6][19]

  • Materials:

    • Male Sprague-Dawley rats (200-250 g).

    • Test Compound, Vehicle Control, and Positive Control (e.g., Morphine).

    • 5% Formalin solution.

    • Observation chambers with mirrors for unobstructed viewing of paws.

  • Step-by-Step Methodology:

    • Acclimation: Acclimate rats to the observation chambers for 30 minutes for 2-3 days before the test day.

    • Dosing: Administer the test compound or controls (e.g., i.p.) 30-60 minutes before formalin injection.

    • Formalin Injection: Briefly restrain the rat and inject 50 µL of 5% formalin subcutaneously into the plantar surface of the right hind paw.

    • Observation: Immediately place the rat back into the chamber and record the total time spent licking, biting, or flinching the injected paw.

      • Phase 1 (Acute): 0-5 minutes post-injection.

      • Interphase: 5-15 minutes.

      • Phase 2 (Tonic/Inflammatory): 15-60 minutes post-injection.

  • Data Analysis and Interpretation:

    • Calculate the total time spent in nociceptive behavior for Phase 1 and Phase 2 separately for each group.

    • Use ANOVA or Kruskal-Wallis test to compare the groups.

    • A significant reduction in nociceptive behavior time in the test compound group, particularly in Phase 2, indicates potent analgesic activity mediated through central mechanisms like NMDA receptor antagonism.

References

  • New insights in animal models of neurotoxicity-induced neurodegener
  • Ivanova, E., et al. (2016). Comparison of the Analgesic Activity of Antiparkinsonian Aminoadamantane Derivatives Amantadine and Hemantane. Advances in Parkinson's Disease, 5, 50-60. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Adamantane Derivatives as Potential Treatments for Alzheimer's Disease. (2017). UWSpace - University of Waterloo. [Link]

  • 4-Aminoquinoline-Based Adamantanes as Potential Anticholinesterase Agents in Symptomatic Treatment of Alzheimer's Disease. (2022). MDPI. [Link]

  • Why do neuroprotective drugs work in animals but not humans? (n.d.). Scholars@UK. [Link]

  • Kornhuber, J., et al. (1994). Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties. Journal of Neural Transmission. Supplementum, 43, 91–104. [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3602. [Link]

  • SYNTHESIS AND ANTIOXIDANT ACTIVITY OF SOME AMINOADAMANTANE DERIVATIVES. (2022). ResearchGate. [Link]

  • Advancements in Adamantane Chemistry: The Synthesis of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Memantine Derivatives as Multitarget Agents in Alzheimer's Disease. (2020). PubMed Central - NIH. [Link]

  • De Clercq, E., et al. (1995). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Journal of Medicinal Chemistry, 38(23), 4810–4816. [Link]

  • Wesemann, W., et al. (1979). In vitro studies on the possible effects of 1-aminoadamantanes on the serotonergic system in M. Parkinson. Journal of Neural Transmission, 44(4), 263–285. [Link]

  • Endres, M., & Dirnagl, U. (2000). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. Madame Curie Bioscience Database. [Link]

  • Danysz, W., et al. (1997). Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents — preclinical studies. Neuroscience & Biobehavioral Reviews, 21(4), 455-468. [Link]

  • Medicinal Chemistry of Adamantane Derivatives. (2006). University of Regensburg. [Link]

  • Adamantane-containing drug delivery systems. (2023). Pharmacia. [Link]

  • Chakrabarti, J. K., et al. (1976). Adamantane and protoadamantanealkanamines as potential anti-Parkinson agents. Journal of Medicinal Chemistry, 19(7), 967–969. [Link]

  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. (2022). Frontiers. [Link]

  • The Use of Ligand Binding in Assays of NMDA Receptor Function. (n.d.). SpringerLink. [Link]

  • A pilot study of the beneficial effects of amantadine in the treatment of painful diabetic peripheral neuropathy. (2014). ResearchGate. [Link]

  • Comparing Neuroprotective Drug Efficacy in Rodent Neonatal Brain Injury Models. (2025). bioRxiv. [Link]

  • Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR)... (n.d.). ResearchGate. [Link]

  • Detection of Anti-Glutamate Receptor (NMDA). (2014). Canada's Drug Agency. [Link]

  • Mony, L., et al. (2009). In vitro characterization of novel NR2B selective NMDA receptor antagonists. British Journal of Pharmacology, 157(7), 1296–1306. [Link]

  • NMDA Biochemical Binding Assay Service. (n.d.). Reaction Biology. [Link]

  • 3-Amino-5,7-dimethyladamantan-1-ol. (n.d.). PubChem. [Link]

  • Comparison of the Analgesic Activity of Antiparkinsonian Aminoadamantane Derivatives Amantadine and Hemantane. (2016). Semantic Scholar. [Link]

  • Pud, D., et al. (1998). The NMDA receptor antagonist amantadine reduces surgical neuropathic pain in cancer patients: a double blind, randomized, placebo controlled trial. Pain, 75(2-3), 349–354. [Link]

  • 3-AMINO-5,7-DIMETHYLADAMANTAN-1-OL Hydrochloride. (n.d.). Six Chongqing Chemdad Co. [Link]

  • 1-Amino-3-Hydroxy-5,7-Dimethyladamantane. (n.d.). PASL. [Link]

  • Mingazova, L. R. (2021). NMDA receptor antagonist amantadine in treatment of neuropathic orofacial pain. Medical alphabet, (12), 46-50. [Link]

  • Belozor, O.S., et al. (2021). 3,5-Dimethyladamantan-1-amine Restores Short-term Synaptic Plasticity by Changing Function of Excitatory Amino Acid Transporters in Mouse Model of Spinocerebellar Ataxia Type 1. Annals of Clinical and Experimental Neurology, 15(3), 5-13. [Link]

Sources

Application

Application Notes and Protocols for the Purification of 3-Amino-5,7-dimethyladamantan-1-ol

Introduction: The Critical Role of Purity for a Key Adamantane Derivative 3-Amino-5,7-dimethyladamantan-1-ol is a significant adamantane derivative, recognized primarily as a metabolite of Memantine, a drug employed in t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for a Key Adamantane Derivative

3-Amino-5,7-dimethyladamantan-1-ol is a significant adamantane derivative, recognized primarily as a metabolite of Memantine, a drug employed in the management of Alzheimer's disease.[1] Its rigid, cage-like structure, characteristic of adamantanes, imparts unique physicochemical properties that are of great interest in pharmaceutical research and development.[1] The presence of both a primary amine and a tertiary alcohol functional group makes this molecule polar and capable of forming hydrogen bonds, which governs its solubility and interaction with chromatographic media.

Given its role as a pharmaceutical intermediate and its relationship to an active pharmaceutical ingredient (API), achieving high purity is paramount.[1] Impurities, which can arise from the synthetic route—such as starting materials, by-products from side reactions, or over/under-methylated analogs—can impact the safety, efficacy, and stability of downstream products. This guide provides a detailed overview of robust purification techniques tailored for 3-Amino-5,7-dimethyladamantan-1-ol, grounded in established chemical principles and supported by methodologies applied to analogous compounds.

Understanding the Impurity Profile

A successful purification strategy begins with understanding the potential impurities. While a specific impurity profile for the synthesis of 3-Amino-5,7-dimethyladamantan-1-ol is not extensively documented in publicly available literature, we can infer likely contaminants based on the synthesis of the closely related compound, Memantine (1-amino-3,5-dimethyladamantane). Common impurities in Memantine synthesis include 1-Amino-3,5,7-trimethyladamantane and 1-Amino-3-methyladamantane.[2] By analogy, the purification of 3-Amino-5,7-dimethyladamantan-1-ol should aim to remove:

  • Unreacted starting materials: Depending on the synthetic route.

  • Alkylation-related impurities: Over- or under-methylated adamantane precursors.

  • By-products: Resulting from side reactions during the introduction of the amino and hydroxyl groups.

  • Solvent residues: Residual solvents used in the synthesis.

The purification techniques outlined below are designed to effectively separate the target molecule from such impurities based on differences in their physicochemical properties like polarity, basicity, and solubility.

Purification Strategy 1: Acid-Base Extraction

Principle: Acid-base extraction is a cornerstone of amine purification.[3][4] It leverages the basicity of the amino group on the adamantane core. By treating the crude product mixture with an acid, the basic 3-Amino-5,7-dimethyladamantan-1-ol is protonated to form a water-soluble ammonium salt. This salt partitions into the aqueous phase, leaving non-basic, organic-soluble impurities behind in the organic phase. Subsequently, the aqueous layer is basified to regenerate the free amine, which can then be extracted back into an organic solvent.[3][5]

Protocol for Acid-Base Extraction
  • Dissolution: Dissolve the crude 3-Amino-5,7-dimethyladamantan-1-ol in a suitable water-immiscible organic solvent such as dichloromethane (DCM) or toluene.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated amine will move to the aqueous layer. It is advisable to perform multiple acidic washes to ensure complete extraction.

  • Separation of Layers: Carefully separate the aqueous layer containing the ammonium salt from the organic layer containing neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH), until the pH is basic (pH > 10). This deprotonates the ammonium salt, regenerating the free amine as a precipitate or an oil.

  • Back-Extraction: Extract the free amine from the basified aqueous solution using a fresh portion of an organic solvent like DCM. Repeat the extraction multiple times to maximize recovery.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to yield the purified 3-Amino-5,7-dimethyladamantan-1-ol.

Workflow for Acid-Base Extraction

start Crude Product in Organic Solvent wash Wash with dilute HCl (aq) start->wash separate1 Separate Layers wash->separate1 organic_impurities Organic Layer (Neutral Impurities) separate1->organic_impurities Discard aqueous_salt Aqueous Layer (Protonated Amine) separate1->aqueous_salt basify Add NaOH (aq) to pH > 10 aqueous_salt->basify back_extract Extract with Organic Solvent basify->back_extract separate2 Separate Layers back_extract->separate2 aqueous_waste Aqueous Layer (Waste) separate2->aqueous_waste Discard organic_product Organic Layer (Purified Amine) separate2->organic_product dry_concentrate Dry and Concentrate organic_product->dry_concentrate final_product Purified 3-Amino-5,7-dimethyladamantan-1-ol dry_concentrate->final_product

Caption: Workflow of Acid-Base Extraction for Amine Purification.

Purification Strategy 2: Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the difference in solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature, while impurities remain either soluble or insoluble at all temperatures. For amino alcohols, which are polar, a moderately polar solvent or a mixture of a polar and a non-polar solvent is often effective.

Protocol for Recrystallization
  • Solvent Selection: Screen various solvents for their ability to dissolve the crude product at high temperatures and allow for crystal formation upon cooling. Based on protocols for similar adamantane derivatives, promising options include ethyl acetate, or mixed solvent systems like ethanol/ethyl acetate or ethanol/methyl tertiary butyl ether.[3][4]

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude solid until it is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can enhance the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Recrystallization Solvent Screening Data (for analogous compounds)
CompoundRecrystallization Solvent SystemPurity AchievedReference
Memantine HClEthanol/Ethyl Acetate>99.5%[3]
MemantineEthanol/Methyl Tertiary Butyl Ether99.92%[4]
3-Amino-1-adamantanolEthyl AcetateHigh[6]
Workflow for Recrystallization

start Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Slow Cooling (Crystallization) dissolve->cool filter Vacuum Filtration cool->filter crystals Wash Crystals with Cold Solvent filter->crystals filtrate Filtrate (Soluble Impurities) filter->filtrate Discard dry Dry Under Vacuum crystals->dry pure_product Pure Crystalline Product dry->pure_product

Caption: General Workflow for Purification by Recrystallization.

Purification Strategy 3: Column Chromatography

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.[] For a polar compound like 3-Amino-5,7-dimethyladamantan-1-ol, which contains both an amino and a hydroxyl group, normal-phase chromatography on silica gel is a suitable approach. The polar functional groups will interact strongly with the polar silica gel, requiring a relatively polar mobile phase for elution.

Protocol for Silica Gel Column Chromatography
  • Stationary Phase: Use standard silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is a common starting point. To improve peak shape and prevent tailing, which is common with amines on silica, a small amount of a basic modifier like triethylamine (typically 0.1-1%) should be added to the mobile phase.

  • Column Packing: Pack the column with a slurry of silica gel in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent and load it onto the column.

  • Elution: Begin elution with a less polar mobile phase and gradually increase the polarity (gradient elution) to elute the compounds. The target compound, being polar, will likely require a higher concentration of the polar solvent component for elution.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Thin Layer Chromatography (TLC) for Monitoring

TLC is an invaluable tool for monitoring the progress of the column chromatography.

  • Stationary Phase: Silica gel plates.

  • Mobile Phase: The same solvent system as used for the column.

  • Visualization: The compound may not be UV-active. Staining with a solution like ninhydrin (which reacts with primary amines to give a colored spot) or potassium permanganate is necessary for visualization.

Workflow for Column Chromatography

start Crude Sample load Load onto Silica Gel Column start->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine concentrate Remove Solvent combine->concentrate pure_product Purified Product concentrate->pure_product

Caption: Workflow for Purification by Column Chromatography.

Purity Assessment

After purification, it is essential to assess the purity of 3-Amino-5,7-dimethyladamantan-1-ol. The following analytical techniques are recommended:

  • Gas Chromatography (GC): GC is a powerful technique for assessing the purity of volatile compounds like adamantane derivatives. A patent for the analysis of the related 3-amino-1-adamantanol suggests using a capillary column with a stationary phase of 6% cyanopropylphenyl-94% dimethylpolysiloxane.[8] A flame ionization detector (FID) is typically used.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be employed for purity analysis. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol would be a suitable starting point. A UV detector might not be effective due to the lack of a strong chromophore, so an alternative detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) would be more appropriate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the purified compound and detect the presence of any impurities with distinct signals.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.

Conclusion

The purification of 3-Amino-5,7-dimethyladamantan-1-ol can be effectively achieved through a systematic application of standard organic chemistry techniques. The choice of method will depend on the nature and quantity of impurities, as well as the scale of the purification. For removal of non-basic impurities, acid-base extraction is a highly efficient first step. Recrystallization is an excellent method for obtaining highly pure crystalline material, provided a suitable solvent is identified. For complex mixtures or when high purity is critical, silica gel column chromatography offers excellent resolving power. A combination of these techniques, for instance, an acid-base workup followed by recrystallization, is often the most effective approach to achieving high-purity 3-Amino-5,7-dimethyladamantan-1-ol suitable for demanding research and development applications.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advancements in Adamantane Chemistry: The Synthesis of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride.
  • IMSA Digital Commons. (n.d.). Exploring the Polarity of Amino Acids With Thin layer Chromatography.
  • Google Patents. (n.d.). EP1999100A1 - Process for preparing memantine hydrochloride substantially free of impurities.
  • Google Patents. (n.d.). WO2009153806A3 - Process for preparing memantine hydrochloride substantially free of impurities.
  • Synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. (2022). Journal of Military Pharmaco - Medicine.
  • Google Patents. (n.d.). CN106966909A - A kind of purification process of memantine.
  • Vu, B. D., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16085–16088.
  • Google Patents. (n.d.). CN104761456A - Preparation method of 3-amino-1-adamantanol.
  • PubChem. (n.d.). 3-Amino-5,7-dimethyladamantan-1-ol. Retrieved from [Link]

  • Google Patents. (n.d.). CN112394127A - Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin.
  • PubChem. (n.d.). 3-Amino-5,7-dimethyltricyclo(3.3.1.13,7)decan-1-ol--hydrogen chloride (1/1). Retrieved from [Link]

  • Veeprho. (n.d.). 1-Amino-3-Hydroxy-5,7-Dimethyl Adamantane | CAS 63971-25-5. Retrieved from [Link]

  • BenchChem. (n.d.). Method development for the analysis of 3-Amino-1-(furan-3-yl)propan-1-ol impurities.
  • Google Patents. (n.d.). CN101798270A - Method for preparing 3-amino-1-adamantane alcohol.
  • Vu, B. D., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007132476A2 - A process for the preparation of memantine hydrochloride.
  • Google Patents. (n.d.). WO2008062472A2 - Process for the preparation of memantine.
  • Google Patents. (n.d.). CN104761456B - Preparation method of 3-amino-1-adamantanol.
  • Pharmaffiliates. (n.d.). 1-Amino-3-Hydroxy-5,7-Dimethyladamantane | CAS No : 63971-25-5. Retrieved from [Link]

  • 3-Amino-1-Adamantanol. (n.d.).
  • Suzhou Senfeida Chemical Co., Ltd. (n.d.). China 3-Amino-1-adamantanol Manufacturers Suppliers Factory. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Handling and Storage of 3-Amino-5,7-dimethyladamantan-1-ol Powder

Abstract This document provides a comprehensive guide for the safe handling, storage, and use of 3-Amino-5,7-dimethyladamantan-1-ol (CAS: 63971-25-5), a key adamantane derivative used in pharmaceutical research and devel...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe handling, storage, and use of 3-Amino-5,7-dimethyladamantan-1-ol (CAS: 63971-25-5), a key adamantane derivative used in pharmaceutical research and development. As a bifunctional amino alcohol and a metabolite of Memantine, its structural integrity and purity are paramount for reproducible experimental outcomes.[1][2] These protocols are designed for researchers, scientists, and drug development professionals, emphasizing safety, stability, and procedural accuracy.

Compound Identification and Properties

3-Amino-5,7-dimethyladamantan-1-ol is a tertiary alcohol and a substituted adamantane, featuring a rigid tricyclic cage structure that imparts significant chemical stability.[1][3][4] Its properties are summarized below.

PropertyValueSource
IUPAC Name 3-amino-5,7-dimethyladamantan-1-olPubChem[3]
CAS Number 63971-25-5Santa Cruz Biotechnology[5]
Molecular Formula C₁₂H₂₁NOPubChem[3]
Molecular Weight 195.30 g/mol PubChem[3]
Appearance White to off-white crystalline powder (typical)General knowledge
Known Synonyms 1-Hydroxy-3-amino-5,7-dimethyladamantaneChemicalBook[6]

GHS Safety Profile and Personal Protective Equipment (PPE)

This compound is classified as hazardous. Adherence to the following safety protocols is mandatory to prevent injury and exposure. The primary hazards are skin irritation, severe eye damage, and respiratory irritation upon inhalation of the powder.[3][7]

GHS Hazard Classification
PictogramSignal WordHazard Class & CodeHazard Statement
ngcontent-ng-c1597341111="" class="ng-star-inserted">
Danger Skin Irrit. 2 (H315)Causes skin irritation.[3]
Eye Dam. 1 (H318)Causes serious eye damage.[3][7]
STOT SE 3 (H335)May cause respiratory irritation.[3][7]
Required Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The selection of PPE is directly informed by the compound's hazard profile.

PPE CategorySpecificationRationale for Use
Eye/Face Protection Chemical splash goggles with side shields or a full-face shield.Prevents Severe Eye Damage (H318): Protects against accidental splashes and airborne powder particles that can cause irreversible harm to the eyes.[8]
Hand Protection Nitrile or other chemically impervious gloves.Prevents Skin Irritation (H315): Creates a barrier to prevent direct skin contact with the powder. Gloves should be inspected before use and changed immediately if contaminated.[8]
Body Protection Standard laboratory coat.Protects skin and clothing from contamination during handling and weighing procedures.[8]
Respiratory Protection NIOSH-approved N95 particulate respirator.Prevents Respiratory Irritation (H335): Mandatory when handling the powder outside of a certified chemical fume hood or if dust generation is likely. Minimizes inhalation of airborne particles.[8]

Core Handling and Experimental Protocols

Handling this compound requires meticulous technique to ensure both user safety and experimental accuracy. The following workflow and protocols outline the best practices from receipt of the material to its use in solution.

General Handling Workflow

The following diagram illustrates the critical checkpoints for safely managing 3-Amino-5,7-dimethyladamantan-1-ol powder within a laboratory setting.

G cluster_0 Receiving & Initial Storage cluster_1 Preparation for Use cluster_2 Use & Final Storage Receive Receive Compound Inspect Inspect Container Seal Receive->Inspect Log Log in Inventory Inspect->Log Store_Initial Transfer to Designated Storage (2-8°C, Dark, Dry) Log->Store_Initial Equilibrate Equilibrate to Room Temp (in desiccator) Store_Initial->Equilibrate Retrieve for Experiment Transfer Transfer to Fume Hood Equilibrate->Transfer Don_PPE Don Full PPE Transfer->Don_PPE Weigh Weigh Powder Don_PPE->Weigh Prepare_Sol Prepare Stock Solution Weigh->Prepare_Sol Use Weighed Powder Seal_Vial Tightly Seal Primary Container Prepare_Sol->Seal_Vial Clean Clean Work Area & Decontaminate Tools Seal_Vial->Clean Store_Final Return to Storage (2-8°C, Dark, Dry) Clean->Store_Final

Caption: General workflow for handling 3-Amino-5,7-dimethyladamantan-1-ol powder.

Protocol 1: Weighing and Aliquoting Powder

Objective: To accurately weigh the required amount of powder while minimizing dust generation and exposure.

Materials:

  • 3-Amino-5,7-dimethyladamantan-1-ol powder in its original container

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Secondary container (e.g., microfuge tube, vial) for the aliquot

Procedure:

  • Engineering Controls: Perform all steps within a certified chemical fume hood to contain any airborne particles.[8] This is critical due to the compound's classification as a respiratory irritant (H335).[3][7]

  • Preparation: Before opening the primary container, ensure it has equilibrated to ambient temperature to prevent moisture condensation. Place all necessary equipment inside the fume hood.

  • Tare Balance: Place the weighing paper/boat on the analytical balance and tare the weight.

  • Dispense Powder: Slowly open the primary container. Using a clean spatula, carefully transfer a small amount of powder to the weighing paper. Avoid any abrupt movements that could generate dust.

  • Weighing: Record the exact weight of the powder.

  • Transfer: Carefully transfer the weighed powder into the pre-labeled secondary container.

  • Sealing: Tightly seal both the primary and secondary containers immediately after use.

  • Decontamination: Wipe the spatula and work surface with a solvent-dampened cloth (e.g., 70% ethanol) to remove any residual powder. Dispose of the cloth and weighing paper in the designated solid chemical waste container.[9]

Protocol 2: Preparation of a Stock Solution (e.g., in DMSO)

Objective: To prepare a validated, homogenous stock solution for use in downstream applications. Adamantane derivatives are typically insoluble in water but show good solubility in organic solvents.[10]

Materials:

  • Weighed 3-Amino-5,7-dimethyladamantan-1-ol powder

  • Anhydrous dimethyl sulfoxide (DMSO) or other appropriate organic solvent

  • Volumetric flask (Class A) or appropriate vial

  • Pipettor and sterile tips

  • Vortex mixer and/or sonicator

Procedure:

  • Solvent Addition: Add the weighed powder to the volumetric flask. Add approximately 80% of the final desired volume of DMSO to the flask.

  • Dissolution: Securely cap the flask and vortex gently.

    • Rationale: Initial vortexing helps to break up clumps of powder and initiate the dissolution process.

  • Sonication (If Necessary): If the powder does not fully dissolve, place the flask in a bath sonicator for 5-10 minute intervals. Check for dissolution after each interval.

    • Rationale: Sonication uses ultrasonic waves to provide the energy needed to break down stubborn particulates and ensure a completely homogenous solution. This step is a self-validating measure; a clear solution indicates complete dissolution.

  • Final Volume Adjustment: Once the solid is fully dissolved, allow the solution to return to room temperature. Carefully add DMSO to reach the final target volume (meniscus on the calibration mark).

  • Final Mixing: Invert the capped flask 10-15 times to ensure final homogeneity.

  • Storage: Transfer the stock solution to an amber glass vial with a PTFE-lined cap to protect it from light.[11] Store at -20°C or -80°C for long-term stability.

Storage and Stability Management

Proper storage is essential to maintain the chemical integrity and efficacy of 3-Amino-5,7-dimethyladamantan-1-ol. The adamantane structure is generally stable, but the amino and alcohol functional groups can be susceptible to degradation under improper conditions.

G cluster_storage Recommended Storage Conditions cluster_incompatible Incompatible Materials to Avoid Compound 3-Amino-5,7-dimethyl- adamantan-1-ol Temp Temperature 2-8°C Compound->Temp Prevents degradation/ sublimation Light Light Protect from Light Compound->Light Prevents photochemical reactions Humidity Humidity Store in Dry Place Compound->Humidity Prevents moisture absorption Container Container Tightly Sealed, Inert Compound->Container Prevents contamination Oxidizers Strong Oxidizing Agents Compound->Oxidizers Acids Strong Acids Compound->Acids

Sources

Application

Application Notes and Protocols for the In Vitro Evaluation of 3-Amino-5,7-dimethyladamantan-1-ol

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 3-Amino-5,7-...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 3-Amino-5,7-dimethyladamantan-1-ol. As a known metabolite of the Alzheimer's disease drug Memantine, this compound warrants thorough investigation, primarily focusing on its potential as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Furthermore, its adamantane core, a scaffold present in early antiviral agents, suggests a secondary line of inquiry into its anti-influenza activity.[3] This guide presents a logical, multi-tiered approach, beginning with foundational cytotoxicity assessments to establish a therapeutic window, followed by detailed protocols for functional assays targeting its primary and secondary putative mechanisms of action. Each protocol is designed as a self-validating system, incorporating essential controls and explaining the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.

Introduction: Scientific Rationale and Strategic Approach

3-Amino-5,7-dimethyladamantan-1-ol (CAS No: 63971-25-5) is a hydroxylated metabolite of Memantine, an uncompetitive antagonist of the NMDA receptor used clinically to manage moderate-to-severe Alzheimer's disease.[1][4] The parent drug's mechanism relies on blocking the NMDA receptor's ion channel, thereby mitigating excessive glutamatergic stimulation, a key factor in neuronal excitotoxicity.[5][6] Given its structural similarity to Memantine, it is critical to determine if this metabolite retains significant NMDA receptor activity.

The adamantane cage structure is also a well-known pharmacophore in antiviral drug discovery, with amantadine and rimantadine being historical examples of influenza A M2 proton channel inhibitors.[7] This dual-target potential necessitates a structured in vitro characterization cascade.

Our proposed evaluation strategy is as follows:

  • Establish a Safety Profile: Determine the compound's inherent cytotoxicity across relevant cell lines to define a non-toxic concentration range for subsequent functional assays.

  • Primary Target Validation: Quantify the compound's activity as an NMDA receptor antagonist using both high-throughput and gold-standard electrophysiological methods.

  • Secondary Target Screening: Assess potential antiviral efficacy against influenza A virus, the classical target for adamantane-based drugs.

This strategic workflow ensures that resource-intensive functional assays are conducted at biologically relevant and non-confounding concentrations, providing a clear path from initial safety screening to detailed mechanistic analysis.

G cluster_0 In Vitro Evaluation Workflow for 3-Amino-5,7-dimethyladamantan-1-ol A Step 1: Foundational Safety Screening B Protocol 1: Cytotoxicity Assays (MTT & LDH) Determine CC50 A->B C Step 2: Primary Target Functional Assays B->C E Step 3: Secondary Target Functional Assays B->E Define non-toxic concentration range D Protocol 2: NMDA Receptor Antagonism (Calcium Flux & Patch-Clamp) Determine IC50 C->D G Step 4: Data Synthesis D->G F Protocol 3: Antiviral (Influenza A) Assays (Plaque Reduction) Determine IC50 E->F F->G H Calculate Selectivity Index (SI) SI = CC50 / IC50 Assess Therapeutic Potential G->H

Caption: High-level workflow for the in vitro characterization of the compound.

Foundational Assays: Cytotoxicity Assessment

Rationale: Before assessing the specific biological activities of a compound, it is imperative to determine the concentrations at which it exerts general cytotoxic effects.[8][9] This step is crucial for distinguishing between targeted pharmacological effects and non-specific toxicity. It allows for the calculation of the 50% cytotoxic concentration (CC50), a key parameter for determining the therapeutic or selectivity index (SI) of the compound. We describe two complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies cell membrane damage.[10]

Protocol 1.1: MTT Assay for Cellular Viability

Principle: This colorimetric assay is a quantitative measure of cellular metabolic activity. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed a neuronal cell line (e.g., SH-SY5Y or Neuro-2a) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of 3-Amino-5,7-dimethyladamantan-1-ol in culture medium. A typical range would be from 0.1 µM to 200 µM.

  • Treatment: Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated cells" (medium only, negative control) and a "vehicle control" (medium with the highest concentration of solvent, e.g., DMSO). For a positive control, use a known cytotoxic agent like 1% Triton X-100.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Aspirate the medium containing MTT and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.

Protocol 1.2: LDH Release Assay for Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[5] Measuring the amount of LDH in the supernatant provides a quantitative measure of cytotoxicity.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol in a parallel 96-well plate.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Analysis: Use the absorbance values from the positive control (maximum LDH release) and untreated cells (spontaneous LDH release) to calculate the percentage of cytotoxicity for each compound concentration. Plot the percentage of cytotoxicity against the log of the compound concentration to determine the CC50.

Parameter MTT Assay LDH Assay
Principle Measures mitochondrial reductase activityMeasures lactate dehydrogenase release
Endpoint Cell ViabilityCell Death (Membrane Lysis)
Typical Control (+) Doxorubicin, Triton X-1001% Triton X-100
Typical Control (-) Vehicle (e.g., DMSO)Vehicle (e.g., DMSO)
Output CC50 (50% Cytotoxic Concentration)CC50 (50% Cytotoxic Concentration)

Primary Target Evaluation: NMDA Receptor Antagonism

Rationale: As a metabolite of Memantine, the primary hypothesis is that 3-Amino-5,7-dimethyladamantan-1-ol acts as an NMDA receptor antagonist.[6] The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows the influx of Na⁺ and Ca²⁺.[11] This Ca²⁺ influx is a critical signal for synaptic plasticity but can lead to cell death when excessive.[12] Uncompetitive antagonists like Memantine block the channel only when it is open, offering a use-dependent mechanism of action. We will assess this activity using a high-throughput calcium flux assay and confirm it with the gold-standard patch-clamp electrophysiology.[13][14]

G cluster_0 NMDA Receptor Function and Blockade NMDA_R NMDA Receptor Channel_Open Channel Opens NMDA_R->Channel_Open bind Glutamate Glutamate Glutamate->NMDA_R Glycine Glycine (Co-agonist) Glycine->NMDA_R Ca_Influx Ca²+ Influx Channel_Open->Ca_Influx Channel_Blocked Channel Blocked Channel_Open->Channel_Blocked Blocker 3-Amino-5,7-dimethyl- adamantan-1-ol Blocker->Channel_Open binds inside open channel No_Ca_Influx No Ca²+ Influx Channel_Blocked->No_Ca_Influx

Caption: Mechanism of use-dependent NMDA receptor blockade.

Protocol 2.1: Automated Calcium Flux Assay

Principle: This cell-based assay provides a functional readout of NMDA receptor activity by measuring changes in intracellular calcium concentration ([Ca²⁺]i).[15] Cells expressing NMDA receptors are loaded with a calcium-sensitive fluorescent dye. Stimulation with NMDA and glycine triggers calcium influx, causing a sharp increase in fluorescence. An effective antagonist will inhibit this fluorescence increase in a dose-dependent manner.[16]

Methodology:

  • Cell Line: Use HEK293 cells stably expressing human NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B) or primary cortical neurons. Seed cells in a black-walled, clear-bottom 96-well plate and grow to 80-90% confluency.

  • Dye Loading: Prepare a loading buffer containing a fluorescent calcium indicator like Fluo-4 AM or Indo-1 AM.[17] Remove the culture medium and add 100 µL of the loading buffer to each well. Incubate for 45-60 minutes at 37°C in the dark.

  • Compound Pre-incubation: Wash the cells twice with a Mg²⁺-free assay buffer (e.g., HBSS). Add 90 µL of assay buffer containing various concentrations of 3-Amino-5,7-dimethyladamantan-1-ol. Include a positive control (e.g., Memantine or MK-801) and a vehicle control. Incubate for 15-20 minutes at room temperature.

  • Automated Measurement: Place the plate into a fluorescence plate reader equipped with an automated injection system (e.g., FlexStation 3).[15]

  • Baseline Reading: Measure baseline fluorescence for 15-20 seconds.

  • Agonist Injection & Reading: The instrument injects 10 µL of a pre-prepared agonist solution (containing NMDA and glycine, e.g., final concentration of 100 µM each) into each well. Immediately begin measuring fluorescence intensity every 1-2 seconds for a total of 2-3 minutes.

  • Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. Calculate the percent inhibition of the agonist response for each concentration of the test compound. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.

G cluster_0 Calcium Flux Assay Workflow A 1. Seed Cells (HEK293-NMDA or Neurons) B 2. Load with Ca²⁺ Dye (e.g., Fluo-4 AM) A->B C 3. Pre-incubate with Test Compound B->C D 4. Measure Baseline Fluorescence C->D E 5. Inject Agonist (NMDA + Glycine) D->E F 6. Measure Fluorescence Signal Over Time E->F G 7. Analyze Data (Calculate IC50) F->G

Caption: Step-by-step workflow for the calcium flux assay.

Protocol 2.2: Whole-Cell Patch-Clamp Electrophysiology

Principle: Patch-clamp is the gold-standard technique for studying ion channels, providing a direct measurement of the ionic current flowing through the channel.[14] In the whole-cell configuration, a glass micropipette forms a high-resistance seal with a single cell, allowing control of the membrane voltage and measurement of the currents elicited by agonist application. This method can precisely characterize the kinetics and voltage dependency of the block.

Methodology:

  • Cell Preparation: Use cells expressing NMDA receptors (as in Protocol 2.1) plated on glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 Glucose, 0.01 Glycine. MgCl₂ is omitted to prevent voltage-dependent block during baseline measurements. pH adjusted to 7.3.

    • Internal (Pipette) Solution (in mM): 140 CsCl, 5 EGTA, 0.5 CaCl₂, 10 HEPES. pH adjusted to 7.2. Cesium (Cs⁺) is used to block potassium channels.

  • Recording:

    • Position a coverslip in the recording chamber on an inverted microscope and perfuse with the external solution.

    • Using a micromanipulator, approach a single cell with a glass micropipette (resistance 3-5 MΩ) filled with the internal solution.

    • Form a giga-ohm seal (>1 GΩ) and then rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell's membrane potential at a negative holding potential (e.g., -60 mV).

  • Agonist Application: Using a rapid solution exchange system, apply NMDA (e.g., 100 µM) to elicit an inward current. Obtain a stable baseline response.

  • Antagonist Application: Co-apply the NMDA agonist with varying concentrations of 3-Amino-5,7-dimethyladamantan-1-ol. Record the resulting current.

  • Washout: Perfuse the cell with the agonist-only solution to check for reversibility of the block.

  • Analysis: Measure the peak amplitude of the inward current in the presence and absence of the antagonist. Calculate the percent inhibition for each concentration. Plot the percent inhibition against the log of the compound concentration to determine the IC50. Voltage-dependency can be assessed by repeating the experiment at different holding potentials.

Secondary Target Evaluation: Antiviral Activity (Influenza A)

Rationale: The adamantane scaffold is the basis for the first generation of influenza A inhibitors, which function by blocking the viral M2 proton channel, a crucial component for viral uncoating within the host cell.[7] Therefore, it is prudent to screen 3-Amino-5,7-dimethyladamantan-1-ol for anti-influenza activity. The plaque reduction assay is a robust method to quantify a compound's ability to inhibit viral replication.[18][19]

Protocol 3.1: Plaque Reduction Neutralization Test (PRNT)

Principle: This assay quantifies the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (IC50). A viral plaque is a localized area of cell death (cytopathic effect) caused by viral infection and replication in a cell monolayer.[20] An effective antiviral will interfere with the infection cycle, resulting in fewer and/or smaller plaques.

Methodology:

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and grow until they form a confluent monolayer. MDCK cells are highly susceptible to influenza virus infection.

  • Virus & Compound Preparation: Prepare serial dilutions of the test compound in serum-free medium containing TPCK-trypsin (2 µg/mL). TPCK-trypsin is required to cleave the influenza hemagglutinin protein, which is necessary for viral entry. Mix each compound dilution with an equal volume of influenza A virus (e.g., A/PR/8/34 H1N1 strain) diluted to yield approximately 100 plaque-forming units (PFU) per well. Incubate this mixture for 1 hour at 37°C.

  • Infection: Wash the confluent MDCK cell monolayers twice with PBS. Inoculate the cells with 200 µL of the virus-compound mixture. Incubate for 1 hour at 37°C, 5% CO₂, gently rocking the plates every 15 minutes to ensure even distribution.

  • Overlay: Aspirate the inoculum and overlay the monolayer with 3 mL of an overlay medium (e.g., 2X MEM mixed with 1.2% agarose) containing the corresponding concentration of the test compound and TPCK-trypsin.

  • Incubation: Allow the overlay to solidify at room temperature, then incubate the plates inverted at 37°C, 5% CO₂ for 48-72 hours until visible plaques form.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde for 1 hour. Carefully remove the agarose overlay and stain the cell monolayer with a 0.1% crystal violet solution for 15 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Plot the percentage of reduction against the log of the compound concentration to determine the IC50. Amantadine should be used as a positive control.

G cluster_0 Plaque Reduction Assay Workflow A 1. Seed MDCK Cells in 6-well Plates B 2. Pre-incubate Virus with Test Compound A->B C 3. Infect Cell Monolayer B->C D 4. Add Agarose Overlay Containing Compound C->D E 5. Incubate (48-72h) for Plaque Formation D->E F 6. Fix and Stain Cells (Crystal Violet) E->F G 7. Count Plaques and Calculate IC50 F->G

Caption: Step-by-step workflow for the antiviral plaque reduction assay.

Data Synthesis and Interpretation

A successful in vitro characterization hinges on the synthesis of data from both efficacy and safety assays. The key metric derived from this process is the Selectivity Index (SI) .

  • CC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces cell viability by 50%. This is determined from the cytotoxicity assays (Protocol 1.1 & 1.2).

  • IC50 (50% Inhibitory Concentration): The concentration of the compound that inhibits the biological target (e.g., NMDA receptor function or viral replication) by 50%. This is determined from the functional assays (Protocol 2.1, 2.2, & 3.1).

The Selectivity Index is calculated as:

SI = CC50 / IC50

A higher SI value is desirable, as it indicates that the compound is effective against its biological target at concentrations far below those at which it causes general cell toxicity. A compound with an SI > 10 is generally considered a promising candidate for further investigation.

References

  • Vertex AI Search. Cytotoxicity Assays | Life Science Applications.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Da-Ta Biotech. Cytotoxicity Assays: Measurement Of Cell Death.
  • Alfa Cytology. In Vitro Cytotoxicity Assay.
  • NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay.
  • Sidwell RW, Smee DF. In vitro and in vivo assay systems for study of influenza virus inhibitors. Antiviral Res. 2000;48(1):1-16.
  • Institute for Antiviral Research, Utah State University. In Vitro Antiviral Testing.
  • Hirano Y, et al. Effect of memantine, an anti-Alzheimer's drug, on rodent microglial cells in vitro. J Pharmacol Sci. 2019;141(1):28-34.
  • University of Pennsylvania. CALCIUM FLUX PROTOCOL.
  • Lee E, et al. Memantine prevents Aβ-induced neuronal death in vitro. OAText. 2015.
  • Molecular Devices. Calcium flux assay for in vitro neurotoxicity studies and drug screening.
  • University of Caen Normandy. NMDA receptors.
  • ResearchGate. In vitro and in vivo assay systems for study of influenza virus inhibitors.
  • Kolcheva, et al. Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42. Frontiers in Cellular Neuroscience. 2023.
  • Furuta Y, et al. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705. Antimicrob Agents Chemother. 2002;46(4):977-981.
  • Dai J, et al. Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase. Front Microbiol. 2022;13:868559.
  • Reynolds IJ. The Use of Ligand Binding in Assays of NMDA Receptor Function. In: Methods in Molecular Biology. Humana Press; 1995.
  • Ningbo Inno Pharmchem Co.,Ltd. (2025). The Role of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride in Alzheimer's Research.
  • ResearchGate. Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR) responses in oligodendrocyte cultures derived from the rat forebrain.
  • Canada's Drug Agency. Detection of Anti-Glutamate Receptor (NMDA) (Reference 2014.02.02).
  • Grimwood S, et al. In vitro characterization of novel NR2B selective NMDA receptor antagonists. Neuropharmacology. 2000;39(12):2369-2378.
  • ResearchGate. In vitro cytotoxicity analysis of memantine nanoparticles and its...
  • Ma Z, et al. Intracellular calcium imaging for agonist screening. Cell Regen. 2023;12(1):21.
  • Reaction Biology. NMDA Biochemical Binding Assay Service.
  • Thermo Fisher Scientific. Monitor Drug-Induced Calcium Flux in iPSC-Derived Cardiomyocytes.
  • Sánchez-López E, et al. Memantine loaded PLGA PEGylated nanoparticles for Alzheimer's disease: in vitro and in vivo characterization. J Nanobiotechnol. 2018;16(1):32.
  • Kovarova M, et al. Electrophysiological analysis of NMDA receptor subunit changes in the aging mouse cortex. Mech Ageing Dev. 2000;116(2-3):191-206.
  • Molecular Devices. (2019). Calcium flux assay for in vitro neurotoxicity studies and drug screening (Application note).
  • PubChem. 3-Amino-5,7-dimethyladamantan-1-ol.
  • Gorkic M, et al. Synaptic NMDA receptor activity at resting membrane potentials. Front Synaptic Neurosci. 2022;14:926880.
  • Charles River Laboratories. In Vitro & In Vivo Electrophysiology Studies.
  • Salussolia CL, et al. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology. In: Methods in Molecular Biology. Humana Press; 2019.
  • Ningbo Inno Pharmchem Co.,Ltd. Advancements in Adamantane Chemistry: The Synthesis of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride.
  • PubChemLite. 3-amino-5,7-dimethyladamantan-1-ol (C12H21NO).
  • PubChem. 3-Amino-5,7-dimethyltricyclo(3.3.1.13,7)decan-1-ol--hydrogen chloride (1/1).
  • Santa Cruz Biotechnology. 3-Amino-5,7-dimethyl-adamantan-1-ol.
  • Veeprho. 1-Amino-3-Hydroxy-5,7-Dimethyl Adamantane.
  • Shivachev, et al. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules. 2020;25(17):3989.

Sources

Method

The Adamantane Scaffold: A Privileged Structure in Modern Medicinal Chemistry - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Appeal of a Diamondoid Cage First isolated from crude oil in 1933, adamantane is a unique, rigid, and highly symmetrical tricycli...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of a Diamondoid Cage

First isolated from crude oil in 1933, adamantane is a unique, rigid, and highly symmetrical tricyclic hydrocarbon (C₁₀H₁₆) with a diamondoid structure.[1] Its initial promise in medicinal chemistry was realized in the 1960s with the discovery of the antiviral properties of 1-aminoadamantane, or amantadine.[2] This seminal finding catalyzed decades of research, establishing the adamantane moiety as a "privileged scaffold" in drug discovery. Its incorporation into a molecule can profoundly and beneficially influence its physicochemical and pharmacokinetic properties.[3][4]

The adamantane cage's distinct three-dimensional and lipophilic nature is key to its utility.[5] This bulky, non-polar structure can increase a drug's lipophilicity, which may enhance its ability to cross biological membranes, including the blood-brain barrier, thereby improving bioavailability.[6] Furthermore, the rigid framework provides a stable anchor for pharmacophoric groups, allowing for precise spatial orientation for optimal target engagement.[7] The adamantane core can also sterically shield adjacent functional groups from enzymatic degradation, which can prolong a drug's half-life.[4]

This guide provides an in-depth exploration of the applications of adamantane derivatives across diverse therapeutic areas, complete with detailed protocols for their synthesis and biological evaluation.

Core Therapeutic Applications of Adamantane Derivatives

The versatility of the adamantane scaffold is demonstrated by its presence in a range of clinically approved drugs for treating viral infections, neurodegenerative disorders, and diabetes.[1]

Antiviral Agents: The Historical Cornerstone

The first therapeutic success for adamantane derivatives was in the treatment of influenza A.[3]

  • Amantadine and Rimantadine: These iconic antiviral drugs function by blocking the M2 proton channel of the influenza A virus.[8] This channel is critical for the uncoating of the virus within a host cell, a necessary step for the release of the viral genome and subsequent replication.[9][10][11] While resistance has become widespread, their mechanism of action laid the groundwork for future antiviral design.[9]

Mechanism of Adamantane Antivirals (Influenza A)

cluster_0 Host Cell Endosome Virus Influenza A Virus M2 M2 Proton Channel Virus->M2 Fusion with endosome Uncoating Viral Uncoating Replication Viral Replication Uncoating->Replication M2->Uncoating Acidification enables H_ions H+ H_ions->M2 Influx Adamantane Amantadine/ Rimantadine Adamantane->M2 Blocks channel

Caption: Adamantane antivirals block the M2 proton channel, preventing viral uncoating.

Neuroprotective Agents: Crossing the Blood-Brain Barrier

The lipophilicity of adamantane facilitates its passage across the blood-brain barrier, making it an ideal scaffold for drugs targeting the central nervous system (CNS).[6]

  • Memantine: Used in the treatment of moderate-to-severe Alzheimer's disease, memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[12][13] In pathological conditions, excessive glutamate can lead to excitotoxicity through over-activation of NMDA receptors. Memantine blocks the NMDA receptor channel when it is open, preventing excessive calcium influx that can lead to neuronal damage.[14]

  • Amantadine in Parkinson's Disease: Beyond its antiviral properties, amantadine is also used to treat Parkinson's disease.[15] Its mechanism in Parkinson's is multifactorial, involving the enhancement of dopamine release, inhibition of dopamine reuptake, and NMDA receptor antagonism.[16][17]

NMDA Receptor Antagonism by Memantine

cluster_0 Postsynaptic Neuron NMDAR NMDA Receptor Channel Excitotoxicity Excitotoxicity & Neuronal Damage NMDAR->Excitotoxicity Leads to Glutamate Glutamate (Excessive) Glutamate->NMDAR Binds & Opens Ca_ion Ca²⁺ Ca_ion->NMDAR Influx Memantine Memantine Memantine->NMDAR Blocks open channel

Caption: Memantine blocks the NMDA receptor channel, mitigating excitotoxicity.

Antidiabetic Agents: A Modern Application

More recently, the adamantane scaffold has been successfully incorporated into drugs for the treatment of type 2 diabetes.[18]

  • Saxagliptin and Vildagliptin: These drugs are inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4).[5] DPP-4 is responsible for the degradation of incretin hormones like GLP-1, which stimulate insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, these drugs increase the levels of active incretins, leading to improved glycemic control. The adamantane moiety in these molecules contributes to their potent and selective binding to the DPP-4 enzyme.[5]

Comparative Pharmacokinetic Data

The introduction of the adamantane moiety significantly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key pharmacokinetic parameters for prominent adamantane-containing drugs.

ParameterAmantadineRimantadineMemantine
Bioavailability Well absorbedWell absorbed~100%
Protein Binding ~67%~40%~45%
Metabolism Not extensively metabolizedExtensively hydroxylatedMinimal
Elimination Half-life 10-14 hours (normal renal function)25.4 ± 6.3 hours60-80 hours
Excretion Primarily renal (unchanged)Renal (metabolites and unchanged)Primarily renal (unchanged)
Note: Values are approximate and can vary based on patient factors. Sources:

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis and evaluation of adamantane derivatives.

Protocol 1: Synthesis and Characterization of 1-Aminoadamantane Hydrochloride (Amantadine HCl)

This protocol describes a two-step synthesis from 1-bromoadamantane, which is suitable for laboratory scale.[9]

Step 1: Synthesis of N-(1-adamantyl)formamide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add formamide (e.g., 134.6 g, 3.0 mol).

  • Addition of Starting Material: With stirring, heat the formamide to 83-85 °C. Slowly add 1-bromoadamantane (e.g., 33.7 g, 0.15 mol).

  • Reaction: Heat the reaction mixture to 140 °C and maintain this temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a chloroform:acetone (4:1, v/v) mobile phase.

  • Work-up: After the reaction is complete, cool the mixture and pour it into ice-cold water (e.g., 250 mL). Stir the suspension at 0-5 °C for 1 hour.

  • Isolation: Collect the precipitated white solid by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from a methanol-water mixture to obtain pure N-(1-adamantyl)formamide.

Step 2: Hydrolysis to 1-Aminoadamantane Hydrochloride

  • Reaction Setup: In a round-bottom flask, combine ethanol (e.g., 72 mL), 36% aqueous HCl (e.g., 41.5 mL), and the N-(1-adamantyl)formamide from Step 1 (e.g., 21.6 g, 0.12 mol).

  • Reaction: Stir the mixture at room temperature for 10 minutes, then heat to reflux (85-90 °C) for 1 hour.

  • Isolation: Concentrate the reaction mixture to dryness under vacuum. Add acetone (e.g., 30 mL), heat to reflux for 30 minutes, and then cool to 5-10 °C for 1 hour.

  • Purification: Collect the white solid by filtration, wash with cold ethanol, and dry under vacuum to yield 1-aminoadamantane hydrochloride.

  • Characterization: Confirm the product's identity and purity using techniques such as melting point determination (decomposes >300 °C), IR spectroscopy (N-H stretch around 3330-3183 cm⁻¹), and NMR spectroscopy.

General Workflow for Synthesis and Evaluation

cluster_0 Drug Discovery & Development Synthesis Synthesis of Adamantane Derivative Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Evaluation (e.g., Enzyme Assay, Cytotoxicity) Purification->InVitro InVivo In Vivo Evaluation (e.g., PK, Efficacy Models) InVitro->InVivo Promising Candidates LeadOpt Lead Optimization InVivo->LeadOpt LeadOpt->Synthesis Iterative Design

Caption: A typical workflow for the development of adamantane-based therapeutics.

Protocol 2: In Vitro Biological Evaluation

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).[1][3]

  • Cell Plating: Seed cancer cells (e.g., A-549 human lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Preparation: Prepare a stock solution of the adamantane derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

  • Cell Treatment: Replace the medium in the wells with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

This protocol is based on commercially available DPP-4 inhibitor screening kits.[9]

  • Reagent Preparation:

    • DPP-4 Assay Buffer: Prepare the buffer according to the kit instructions (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA). Allow it to warm to room temperature.

    • DPP-4 Enzyme: Thaw the enzyme on ice and dilute it with the assay buffer to the working concentration specified in the kit protocol.

    • DPP-4 Substrate: Prepare the fluorogenic substrate (e.g., Gly-Pro-AMC) solution in the assay buffer.

    • Test Compound/Inhibitor: Dissolve the adamantane derivative in a suitable solvent (e.g., DMSO) and then dilute with assay buffer to 4 times the desired final test concentrations. Prepare a positive control (e.g., Sitagliptin).

  • Assay Procedure (96-well black plate):

    • Enzyme/Inhibitor Incubation: To appropriate wells, add 25 µL of the test inhibitor dilutions or positive control. To the "Enzyme Control" wells, add 25 µL of assay buffer.

    • Add 50 µL of the diluted DPP-4 enzyme solution to all wells except the "Blank" wells. Mix gently and incubate for 10 minutes at 37°C.[9]

    • Reaction Initiation: Add 25 µL of the substrate solution to all wells to start the reaction.

  • Measurement:

    • Immediately measure the fluorescence (Excitation/Emission = 360/460 nm) in kinetic mode for 15-30 minutes at 37°C, protected from light.[9]

  • Data Analysis:

    • Choose two time points (T1 and T2) in the linear range of the reaction.

    • Calculate the rate of reaction (ΔRFU/min).

    • Calculate the percent inhibition using the formula: % Inhibition = [(Rate_EnzymeControl - Rate_Inhibitor) / Rate_EnzymeControl] * 100

    • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

Protocol 3: In Vivo Evaluation - Neuroprotective Efficacy in a Scopolamine-Induced Dementia Rat Model

This model is used to assess the potential of compounds to reverse cognitive deficits, a hallmark of Alzheimer's disease.[1]

  • Animals: Use adult male Wistar rats (250-300g). Acclimatize the animals for at least one week before the experiment.

  • Experimental Groups (n=8-10 per group):

    • Group 1: Control (Vehicle, e.g., saline, p.o.)

    • Group 2: Scopolamine (1 mg/kg, i.p.) + Vehicle (p.o.)

    • Group 3: Scopolamine (1 mg/kg, i.p.) + Test Adamantane Derivative (e.g., 10 mg/kg, p.o.)

    • Group 4: Scopolamine (1 mg/kg, i.p.) + Positive Control (e.g., Memantine, 10 mg/kg, p.o.)

  • Dosing Regimen: Administer the test compound or vehicle orally once daily for a period of 14-21 days. Thirty minutes after the oral administration, induce amnesia by injecting scopolamine intraperitoneally.

  • Behavioral Testing (e.g., Morris Water Maze):

    • Acquisition Phase (Days 15-18): Train the rats to find a hidden platform in a circular pool of water. Record the escape latency (time to find the platform) and path length. Cognitive impairment is indicated by longer escape latencies.

    • Probe Trial (Day 19): Remove the platform and allow the rat to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located. This tests spatial memory retention.

  • Data Analysis: Analyze the escape latencies and time in the target quadrant using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in escape latency and an increase in time spent in the target quadrant for the treatment group compared to the scopolamine group indicates cognitive improvement.

  • Biochemical Analysis (Optional): After the final behavioral test, euthanize the animals and collect brain tissue (hippocampus and cortex). Analyze markers of cholinergic function (e.g., acetylcholinesterase activity) and oxidative stress (e.g., MDA levels), as scopolamine is known to induce cholinergic dysfunction and oxidative damage.[1][16]

Conclusion and Future Directions

The adamantane scaffold continues to be a remarkably fruitful source of therapeutic innovation. Its unique combination of rigidity, three-dimensionality, and lipophilicity provides medicinal chemists with a powerful tool to enhance the drug-like properties of molecules. From its origins in antiviral therapy to its current applications in treating complex neurodegenerative and metabolic diseases, the adamantane "diamondoid" cage has proven its value. Future research will likely focus on integrating adamantane into more complex, multi-targeted ligands and exploring its use in novel drug delivery systems, such as nanoparticles and dendrimers, to further refine therapeutic efficacy and safety. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast potential that adamantane derivatives continue to offer in the quest for new and improved medicines.

References

  • Assay Genie. (n.d.). DPP4 Inhibitor Screening Kit (Fluorometric). Retrieved January 14, 2026, from [Link]

  • NEUROFIT. (n.d.). Alzheimer preclinical model for the evaluation of cognitive-enhancing drugs. Retrieved January 14, 2026, from [Link]

  • The Role of Adamantane Derivatives in Modern Drug Discovery. (n.d.). Pharmaffiliates. Retrieved January 14, 2026, from [Link]

  • Drugs.com. (n.d.). List of Adamantane antivirals. Retrieved January 14, 2026, from [Link]

  • Memantine partly rescues behavioral and cognitive deficits in an animal model of neurodegeneration. - Utrecht University - UU Research Portal. (n.d.). Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Rimantadine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • Martínez-Coria, H., et al. (2015). Animal models in the drug discovery pipeline for Alzheimer's disease. Biochemical Pharmacology, 93(2), 137-147.
  • Effects of memantine and donepezil on social memory, anxiety-like behavior and the expression levels of microRNA-124, microRNA-125b, and microRNA-132 in scopolamine-induced memory impairment in rats. (2023). Metabolic Brain Disease, 38(5), 1605–1617.
  • Effects of rivastigmine and memantine alone and in combination on learning and memory in rats with scopolamine-induced amnesia. (2014). Pharmacology, Biochemistry and Behavior, 124, 225-231.
  • Rimantadine - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. (2018). Bio-protocol, 8(18), e3009.
  • Britannica. (n.d.). Rimantadine. Retrieved January 14, 2026, from [Link]

  • The Adamantane Scaffold: A Rigorous Guide to its Privileged Role in Drug Discovery. (2025). BenchChem.
  • Martinez-Coria, H., et al. (2010). Memantine Improves Cognition and Reduces Alzheimer's-Like Neuropathology in Transgenic Mice.
  • Adamantane in Medicinal Chemistry: A Technical Guide for Drug Development Professionals. (2025). BenchChem.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Boster Bio. Retrieved January 14, 2026, from [Link]

  • The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment. (2022). Scientific Reports, 12(1), 6758.
  • Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). ConnectSci.
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2013). Chemical Reviews, 113(5), 3516-3604.
  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025). Journal of Chemical Health Risks.
  • Amantadine - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Adamantane - A Lead Structure for Drugs in Clinical Practice. (2019). Current Medicinal Chemistry, 26(28), 5347-5370.
  • Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties. (1994). Journal of Neural Transmission. Supplementum, 43, 91-104.
  • MTT Proliferation Assay Protocol. (2025).
  • What is the classification, indication, and mechanism of action of Amantadine? (2025). Dr.Oracle.
  • (PDF) Therapeutic efficacy of novel memantine nitrate MN‐08 in animal models of Alzheimer's disease. (2025).
  • A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. (2019). Molecules, 24(18), 3298.
  • What is the mechanism of Rimantadine Hydrochloride? (2024).
  • What is the mechanism of Amantadine Hydrochloride? (2024).
  • Design, Synthesis and Biological Evaluation of Novel Adamantane Derivatives as Potential Treatments for Alzheimer's Disease. (2017).
  • Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. (2023). ScienceOpen.
  • Neuroprotective effect of ranolazine improves behavioral discrepancies in a rat model of scopolamine-induced dementia. (2024). Frontiers in Pharmacology, 14, 1309605.
  • Alleviative effect of scopolamine‑induced memory deficit via enhancing antioxidant and cholinergic function in rats by pinostrobin from Boesenbergia rotunda (L.). (2024). Experimental and Therapeutic Medicine, 28(1), 299.
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). Applied Sciences, 14(9), 3700.
  • Key Binding Interactions for Memantine in the NMDA Receptor. (2012). ACS Chemical Neuroscience, 3(8), 609-613.
  • Amantadine and memantine are NMDA receptor antagonists. (2025).
  • Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block. (2005). The Journal of Neuroscience, 25(2), 271-280.
  • [Pharmacodynamics and pharmacokinetics of memantine]. (1982). Arzneimittel-Forschung, 32(10), 1272-1284.
  • Clinical pharmacokinetics of amantadine hydrochloride. (1988). Clinical Pharmacokinetics, 14(1), 35-51.
  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. (2022). Frontiers in Nutrition, 9, 893549.
  • Memantine - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Exploring the Nuances: Amantadine vs. Memantine in NMDA Receptor Antagonism. (2024).
  • Comparative Pharmacokinetic Profiles of Adamantane Derivatives: A Guide for Researchers. (2025). BenchChem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Amino-5,7-dimethyladamantan-1-ol

Welcome to the dedicated technical support guide for the synthesis of 3-Amino-5,7-dimethyladamantan-1-ol. This resource is designed for researchers, medicinal chemists, and drug development professionals actively engaged...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3-Amino-5,7-dimethyladamantan-1-ol. This resource is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of adamantane derivatives. As a key metabolite of Memantine, an important therapeutic agent for Alzheimer's disease, optimizing the synthesis of this compound is crucial for ongoing research and development.[1]

The adamantane cage is notoriously robust and chemically inert, presenting unique challenges in targeted functionalization.[2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these challenges and improve your synthetic yield and purity.

I. Common Synthetic Pathways: An Overview

The synthesis of 3-Amino-5,7-dimethyladamantan-1-ol typically originates from 1,3-dimethyladamantane. The core transformations involve introducing an amino group and a hydroxyl group at two different bridgehead positions. The most prevalent strategy involves a nitration or Ritter-type reaction to install the nitrogen functionality, followed by hydroxylation.

Synthesis_Overview Start 1,3-Dimethyladamantane Intermediate1 Activation at C1 (e.g., Nitroxylation) Start->Intermediate1 HNO₃ / H₂SO₄ Intermediate2 N-(3,5-dimethyladamantan-1-yl)formamide Intermediate1->Intermediate2 Ritter Reaction (Formamide) [6] Intermediate3 1-Amino-3,5-dimethyladamantane (Memantine) Intermediate2->Intermediate3 HCl [5] FinalProduct 3-Amino-5,7-dimethyl- adamantan-1-ol Intermediate3->FinalProduct Oxidizing Agent Hydrolysis Acid Hydrolysis Hydroxylation Hydroxylation

Caption: General synthetic workflow from 1,3-dimethyladamantane.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Question: My overall yield is consistently low. Which reaction parameters are most critical for optimization?

Answer: Low overall yield in this multi-step synthesis can stem from several factors. The two most critical stages to scrutinize are the initial C-H activation/amination and the final hydroxylation.

  • C-H Activation & Amination (Ritter Reaction):

    • Acid Concentration: The Ritter reaction is highly dependent on the strength and concentration of the acid catalyst (typically a mixture of sulfuric and nitric acid).[3][4] Insufficient acid strength will result in incomplete activation of the adamantane bridgehead position. Conversely, excessively harsh conditions can lead to charring and unwanted side products. We recommend titrating your acids to confirm their concentration before use.

    • Temperature Control: This step is often exothermic.[5] Maintain strict temperature control (e.g., 20-25°C during reagent addition) to prevent runaway reactions and the formation of oxidized byproducts.[3][5]

    • Stoichiometry of the Nitrile: The molar ratio of your nitrile source (e.g., formamide, acetonitrile) to the adamantane substrate is crucial.[6] An excess is typically required to drive the reaction to completion, but a large excess can complicate workup. Start with the ratios reported in the literature and optimize from there.[3][7]

  • Hydroxylation:

    • Oxidant Choice: Hydroxylating the second bridgehead position of the amino-adamantane intermediate is challenging. Traditional methods may use strong oxidizing systems.[8] Biocatalytic approaches using specific enzymes like cytochrome P450 are also being explored for their high regioselectivity, though they may be less accessible for standard synthesis labs.[9]

    • Reaction Time and Temperature: Insufficient reaction time or temperature will lead to incomplete conversion. Monitor the reaction progress meticulously using TLC or GC-MS to determine the optimal endpoint and avoid degradation of the desired product.

Question: I'm observing multiple spots on my TLC plate after the Ritter reaction. What are the likely side products?

Answer: The formation of multiple products during the Ritter reaction is a common issue, usually arising from the high reactivity of the carbocation intermediate.

  • Likely Side Products:

    • Di-substituted Adducts: It's possible for the reaction to occur at both the C1 and C3 positions, leading to N,N′-(adamantane-1,3-diyl)diacetamide.[10]

    • Nitrated Byproducts: The use of nitric acid can lead to the formation of nitrated adamantane derivatives.[10]

    • Unreacted Starting Material: If the activation is inefficient.

    • Oxidized Products: Adamantanone derivatives can form if conditions are too harsh.

  • Troubleshooting Strategy:

    • Improve Selectivity: Lowering the reaction temperature can sometimes improve selectivity for the mono-substituted product.

    • Purification: Careful column chromatography after the Ritter reaction and before hydrolysis is essential to isolate the desired mono-amido intermediate. A gradient elution from a non-polar solvent (like hexane) to a more polar one (like ethyl acetate) is typically effective.

Ritter_Mechanism cluster_0 Ritter Reaction Mechanism Adamantane Adamantane-OH or Adamantane-Br Carbocation Adamantyl Carbocation (Stable) Adamantane->Carbocation H⁺ Nitrilium Nitrilium Ion Intermediate Carbocation->Nitrilium + R-C≡N Nitrile R-C≡N Amide N-Adamantyl Amide Nitrilium->Amide + H₂O (Hydrolysis) Water H₂O

Caption: Simplified mechanism of the Ritter reaction.

Question: I am struggling with the final purification step. What is the recommended procedure for obtaining high-purity 3-Amino-5,7-dimethyladamantan-1-ol?

Answer: Purification of the final product, which contains both a basic amino group and a polar hydroxyl group, can be challenging.

  • Acid-Base Extraction: Before crystallization, perform an acid-base workup. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) to pH > 11 and extract the free amine back into an organic solvent.

  • Recrystallization: This is the most effective method for final purification.

    • Solvent System: A mixture of solvents is often required. Based on literature for similar amino-adamantanes, a combination like methanol/ethyl acetate or ethanol/ethyl acetate is a good starting point.[3][6]

    • Procedure: Dissolve the crude product in a minimal amount of the more soluble solvent (e.g., methanol) while gently heating. Then, slowly add the less soluble "anti-solvent" (e.g., ethyl acetate) until turbidity persists. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath (0-5°C) to maximize crystal formation.[3] Collect the crystals by filtration and wash with a small amount of cold anti-solvent.

Purification Step Purpose Key Parameters
Acid-Base Extraction Remove non-basic organic impurities.pH control is critical.
Recrystallization Remove closely related impurities and achieve high purity.Choice of solvent system, slow cooling rate.
Drying Remove residual solvents.Dry under vacuum at a moderate temperature.

III. Frequently Asked Questions (FAQs)

Q1: Why is the adamantane scaffold so difficult to functionalize? The exceptional stability of the adamantane cage comes from its diamondoid structure, a perfectly rigid, strain-free arrangement of sp³-hybridized carbon atoms.[11] This rigidity prevents the conformational changes needed for many reaction mechanisms. Furthermore, the C-H bonds have unusually high bond dissociation energies, requiring highly reactive reagents (and often harsh conditions) to achieve functionalization.[11]

Q2: Are there greener or safer alternatives to using fuming nitric/sulfuric acids? The field is actively exploring more sustainable methods. Recent advances in C-H activation include photocatalysis and transition-metal catalysis, which can offer milder reaction conditions.[2][12] For hydroxylation, some methods employ systems like H₂O-CBr₄ with metal catalysts, which generate the oxidizing species in situ.[8][13] While these are promising, the classic strong acid methods remain prevalent in many published procedures due to their accessibility and established nature.

Q3: Can I start from 1-bromo-3,5-dimethyladamantane instead of 1,3-dimethyladamantane? Yes, this is a very common and effective starting material. The synthesis often involves direct amination of the bromide using urea in a high-boiling solvent like diphenyl ether.[6] This route avoids the direct use of fuming nitric acid for the amination step. The subsequent hydrolysis of the intermediate and hydroxylation of the second bridgehead would still be required.

IV. Experimental Protocol: Two-Step Synthesis of Memantine Hydrochloride (Precursor)

This protocol, adapted from published literature, details the synthesis of the direct precursor to your target molecule.[4][7]

Step 1: Synthesis of N-(3,5-dimethyladamantan-1-yl)formamide

  • In a well-ventilated fume hood, slowly add 1,3-dimethyladamantane (1.0 eq) to nitric acid (10.0 eq) at 20–25 °C over 30 minutes with vigorous stirring.

  • Continue stirring for 1 hour.

  • Carefully add formamide (9.0 eq) to the mixture over 30 minutes, ensuring the temperature does not exceed 30 °C.

  • Heat the reaction mixture to 85 °C and maintain for 2 hours.

  • Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • After completion, cool the reaction to 5–10 °C and quench by pouring it into ice-cold water.

  • Extract the aqueous mixture with dichloromethane (3x volumes).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude formamide product.

Step 2: Hydrolysis to 1-Amino-3,5-dimethyladamantane Hydrochloride (Memantine HCl)

  • To the crude N-(3,5-dimethyladamantan-1-yl)formamide, add a mixture of water and 36% hydrochloric acid (e.g., 1:1 v/v).[3]

  • Heat the mixture to reflux (approx. 100-110 °C) for 1 hour.

  • Cool the reaction mixture and concentrate it to about half its original volume under vacuum.

  • Add n-hexane to the concentrated aqueous solution and heat to reflux for 30 minutes to aid in the precipitation of the product.

  • Cool the mixture to 5–10 °C for 1 hour.

  • Collect the white solid product by vacuum filtration.

  • Wash the filter cake with cold ethyl acetate and dry under vacuum to yield Memantine hydrochloride.

The resulting memantine can then be subjected to a hydroxylation step to yield the final target molecule, 3-Amino-5,7-dimethyladamantan-1-ol.

V. References

  • Nguyen, T. H. T., et al. (2022). Synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. Journal of Military Pharmaco-Medicine, N09. Available at:

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advancements in Adamantane Chemistry: The Synthesis of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride. PharmaChem. Available at:

  • Reddy, G. M., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega. Available at:

  • Klimochkin, Y., et al. (2016). Convenient Synthesis of Memantine Hydrochloride. Taylor & Francis Online. Available at:

  • Reddy, G. M., et al. (2016). An Improved Synthesis of Memantine Hydrochloride. Taylor & Francis Online. Available at:

  • Reddy, G. M., et al. (2016). An Improved Synthesis of Memantine Hydrochloride: Anti-Alzheimer's Drug. ResearchGate. Available at: [Link]

  • Camps, P., et al. (2018). Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog. PubMed Central. Available at: [Link]

  • Al-Zoubi, R. M. (2023). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. Available at:

  • Stache, E. E., et al. (2018). Strong adamantane bonds lead to functionalization challenges. ResearchGate. Available at: [Link]

  • Stache, E. E., et al. (2017). Direct radical functionalization methods to access substituted adamantanes and diamondoids. PubMed Central. Available at: [Link]

  • Sasaki, T., et al. (1975). Synthesis of Adamantane Derivatives. IX. The Ritter Reaction of 1-Hydroxymethyladamantane with Acetonitrile. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Khusnutdinov, R. I., et al. (2011). Ritter reaction of organic nitriles with 1-bromo- and 1-hydroxyadamantanes catalyzed by manganese compounds and complexes. ResearchGate. Available at: [Link]

  • Mohammed, S. I., et al. (2020). The synthesis of 1,3-diacetylamino adamantane derivatives 85 from acetonitrile 47 and adamantane 84. ResearchGate. Available at: [Link]

  • Neufeldt, S. R., et al. (2013). Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons. PubMed Central. Available at: [Link]

  • Khusnutdinov, R. I., et al. (2015). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). ResearchGate. Available at: [Link]

  • Shcherbakov, S. V., et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central. Available at: [Link]

  • Khusnutdinov, R. I., et al. (2009). Selective Hydroxylation of Adamantane and Its Derivatives. ResearchGate. Available at: [Link]

  • Klimochkin, Y., et al. (2018). Synthesis of (3-Hydroxyadamantan-1-yl)methanols. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 3-Amino-5,7-dimethyladamantan-1-ol

Welcome to the technical support center for 3-Amino-5,7-dimethyladamantan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions fo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-5,7-dimethyladamantan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges commonly encountered with this adamantane derivative. As a key metabolite of Memantine and a valuable pharmaceutical intermediate, understanding its solubility characteristics is crucial for successful experimental outcomes.[1][2]

The Core Challenge: The Dual Nature of 3-Amino-5,7-dimethyladamantan-1-ol's Solubility

The primary difficulty in working with 3-Amino-5,7-dimethyladamantan-1-ol stems from the interplay between its lipophilic adamantane core and its basic amino group. The rigid, cage-like adamantane structure is inherently hydrophobic, leading to poor solubility in aqueous solutions.[3][4] Conversely, the presence of an amino group allows for a dramatic increase in aqueous solubility through protonation at acidic pH, forming a more soluble salt. This dual nature is the key to mastering its handling in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My 3-Amino-5,7-dimethyladamantan-1-ol (free base) won't dissolve in my aqueous buffer. What's wrong?

This is the most common issue researchers face. The free base form of 3-Amino-5,7-dimethyladamantan-1-ol has very low intrinsic aqueous solubility due to its lipophilic adamantane cage.

Answer & Troubleshooting Workflow:

The most effective way to solubilize this compound in aqueous media is to convert it to its hydrochloride (HCl) salt. The protonation of the amino group significantly enhances its polarity and, therefore, its water solubility. The parent drug, Memantine, demonstrates this principle well, with its hydrochloride salt being highly water-soluble.[1][5][6]

Experimental Protocol: In-situ Salt Formation for Aqueous Solutions

  • Weigh and Suspend: Weigh the desired amount of 3-Amino-5,7-dimethyladamantan-1-ol free base and suspend it in your target volume of purified water or a non-buffered aqueous solution.

  • Acidification: While stirring, add 1N hydrochloric acid (HCl) dropwise.

  • Monitor for Dissolution: Continue adding HCl and stirring until the solid completely dissolves. The solution should become clear.

  • pH Adjustment: Carefully measure the pH of the resulting solution. If necessary, adjust the pH to your desired experimental range using dilute HCl or a suitable buffer system. Be aware that increasing the pH significantly (typically above 8) may cause the compound to precipitate out as the free base. A pH range of 2-7 is generally recommended for maintaining the solubility of the hydrochloride salt, similar to what is observed with Memantine HCl.[7]

Data Presentation: Expected Solubility of Amino-Adamantane Derivatives

FormSolventExpected SolubilityRationale & Key Considerations
Free Base Water / Aqueous Buffer (neutral pH)Very LowThe lipophilic adamantane cage dominates, leading to poor hydration.
Hydrochloride Salt Water / Aqueous Buffer (pH < 8)HighProtonation of the amino group forms a polar, soluble salt. For the related Memantine HCl, solubility is reported to be 40-45 mg/mL between pH 2-9.[7]
Free Base Nonpolar Organic Solvents (e.g., Hexane, Toluene)GoodThe hydrophobic nature of the adamantane structure allows for favorable interactions with nonpolar solvents.[8]
Free Base & HCl Salt Polar Aprotic Solvents (e.g., DMSO, DMF)GoodThese solvents can effectively solvate both polar and nonpolar moieties of the molecule.
Free Base & HCl Salt Alcohols (e.g., Ethanol, Methanol)GoodThe hydroxyl group of the alcohols can interact with both the polar and nonpolar parts of the molecule.

Visualization & Formatting

Diagram: Decision Workflow for Solubilizing 3-Amino-5,7-dimethyladamantan-1-ol

start Start with solid 3-Amino-5,7-dimethyladamantan-1-ol solvent_choice Is the desired solvent aqueous or organic? start->solvent_choice aqueous Aqueous Solvent solvent_choice->aqueous Aqueous organic Organic Solvent solvent_choice->organic Organic form_choice Are you using the free base or HCl salt? aqueous->form_choice organic_dissolve Dissolve directly in organic solvent (e.g., DMSO, Ethanol) organic->organic_dissolve free_base Free Base form_choice->free_base Free Base hcl_salt HCl Salt form_choice->hcl_salt HCl Salt acidify Add 1N HCl dropwise until dissolved free_base->acidify dissolve_direct Directly dissolve in aqueous buffer hcl_salt->dissolve_direct check_ph Check and adjust pH (keep below 8) acidify->check_ph complete Solution Prepared check_ph->complete dissolve_direct->check_ph organic_dissolve->complete

Caption: Decision workflow for solubilization.

FAQ 2: I have the hydrochloride salt of 3-Amino-5,7-dimethyladamantan-1-ol, but it's not dissolving well in my basic buffer (pH > 9). Why?

Answer & Troubleshooting:

Even though you are starting with the hydrochloride salt, a basic environment will deprotonate the amino group, converting it back to the poorly soluble free base.

  • pH is Critical: The solubility of aminoadamantane salts is highly pH-dependent. At a pH significantly above the pKa of the amino group (for the related compound Memantine, the pKa is approximately 10.42), the equilibrium will shift towards the uncharged, less soluble form.[9]

  • Solution: If your experimental conditions allow, lower the pH of your buffer. If the high pH is essential for your assay, you may need to consider using a co-solvent.

Experimental Protocol: Using Co-solvents for Challenging Buffer Systems

  • Prepare a Concentrated Stock: Dissolve the 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride in a minimal amount of a water-miscible organic solvent, such as DMSO or ethanol.

  • Spike into Buffer: While vortexing or stirring vigorously, add the concentrated organic stock solution dropwise to your aqueous buffer.

  • Observe for Precipitation: Monitor the solution for any signs of precipitation. If cloudiness appears, you may have exceeded the solubility limit in that mixed-solvent system.

  • Optimize Co-solvent Percentage: The final concentration of the organic co-solvent should be kept as low as possible to avoid interfering with your experiment. Typically, a final concentration of 1-5% DMSO is well-tolerated in many biological assays.

FAQ 3: I'm trying to recrystallize 3-Amino-5,7-dimethyladamantan-1-ol, but it's "oiling out" instead of forming crystals. What can I do?

"Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid crystal lattice. This is common for compounds that are highly soluble in the hot solvent or when the solution is supersaturated too quickly.

Answer & Troubleshooting:

  • Reduce Cooling Rate: Allow the solution to cool more slowly to room temperature before transferring it to an ice bath. A slower cooling rate provides more time for ordered crystal lattice formation.

  • Use a Mixed-Solvent System: Dissolve the compound in a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" solvent (one in which it is less soluble) at an elevated temperature until the solution is slightly turbid. Add a few drops of the "good" solvent to clarify the solution, and then allow it to cool slowly.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline material, add a tiny seed crystal to the cooled, supersaturated solution to initiate crystallization.

Visualization & Formatting

Diagram: Troubleshooting Crystallization Issues

start Dissolved compound in hot solvent issue What is the issue? start->issue oiling_out Compound is 'oiling out' issue->oiling_out Oiling Out no_crystals No crystals are forming issue->no_crystals No Crystals solution1 Slow down the cooling rate oiling_out->solution1 solution2 Use a mixed-solvent system (good solvent + poor solvent) oiling_out->solution2 solution3 Scratch the inner surface of the flask no_crystals->solution3 solution4 Add a seed crystal no_crystals->solution4 solution5 Concentrate the solution (evaporate some solvent) no_crystals->solution5

Caption: Troubleshooting common crystallization problems.

Concluding Remarks

The solubility of 3-Amino-5,7-dimethyladamantan-1-ol is fundamentally governed by its chemical structure. By understanding the lipophilic nature of the adamantane core and the basicity of the amino group, researchers can effectively control its solubility through the formation of its hydrochloride salt and careful management of pH. For non-aqueous applications, a range of organic solvents can be successfully employed. Should you encounter further difficulties, please do not hesitate to contact our technical support team.

References

  • PubChem. Memantine. National Center for Biotechnology Information. [Link]

  • ResearchGate. Structure of memantine hydrochloride. [Link]

  • Solubility of Things. Adamantan-1-amine. [Link]

  • Google Patents.
  • ResearchGate. HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. [Link]

  • MDPI. Adamantane in Drug Delivery Systems and Surface Recognition. [Link]

  • FDA. Clinical Pharmacology Biopharmaceutics Review(s) - CPY Document. [Link]

  • Pharmacia. Adamantane-containing drug delivery systems. [Link]

  • RJPT. Formulation Development and In vitro Evaluation of Memantine Hydrochloride Fast Dissolving Oral Films employing different grades of Hydroxy Propyl Methyl Cellulose. [Link]

  • SciELO. SOLUBILITY OF 1-ADAMANTANAMINE HYDROCHLORIDE IN SIX PURE SOLVENTS BETWEEN 283.15 K AND 333.15 K. [Link]

  • PMC. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. [Link]

  • FDA. Namenda® Tablets/Oral Solution (memantine hydrochloride). [Link]

  • ResearchGate. Synthesis and Antioxidant Properties of Novel Memantine Derivatives. [Link]

  • RSC Publishing. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. [Link]

  • ResearchGate. Formulation Development and In vitro Evaluation of Memantine Hydrochloride Fast Dissolving Oral Films employing different grades of Hydroxy Propyl Methyl Cellulose. [Link]

  • PubChem. 3-Amino-5,7-dimethyladamantan-1-ol. [Link]

  • Google Patents.
  • American Elements. 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride. [Link]

  • Wikipedia. Adamantane. [Link]

  • European Patent Office. PROCESS FOR THE PREPARATION OF 1-AMINO-3,5-DIMETHYLADAMANTANE HYDROCHLORIDE. [Link]

  • Google Patents. Process for the preparation of 1-amino-3,5-dimethyladamantane hydrochloride.
  • PubChemLite. 3-amino-5,7-dimethyladamantan-1-ol (C12H21NO). [Link]

  • MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Advancements in Adamantane Chemistry: The Synthesis of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride. [Link]

  • PubChem. 3-Amino-5,7-dimethyltricyclo(3.3.1.13,7)decan-1-ol--hydrogen chloride (1/1). [Link]

  • Veeprho. 1-Amino-3-Hydroxy-5,7-Dimethyl Adamantane. [Link]

Sources

Troubleshooting

Technical Support Center: Stability Testing of 3-Amino-5,7-dimethyladamantan-1-ol Solutions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of 3-Amino-5,7-dimethyladamantan-1-ol solutions. It is designed to offer pra...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of 3-Amino-5,7-dimethyladamantan-1-ol solutions. It is designed to offer practical, field-proven insights and troubleshooting strategies to navigate the complexities of ensuring the stability and integrity of this adamantane derivative in solution.

Introduction to the Stability of 3-Amino-5,7-dimethyladamantan-1-ol

3-Amino-5,7-dimethyladamantan-1-ol, a tertiary amino alcohol, possesses a rigid and stable tricyclic cage structure characteristic of adamantane derivatives.[1][2] This inherent structural stability, however, does not render its solutions immune to degradation under various environmental and chemical stressors. The primary amino group and the tertiary hydroxyl group are potential sites for chemical reactions that can compromise the purity, potency, and safety of the active substance.

Understanding the potential degradation pathways and implementing a robust stability testing program are critical for the successful development of pharmaceutical products containing this molecule. This guide will address common challenges and provide systematic approaches to troubleshooting issues encountered during stability studies.

FAQs: Frequently Asked Questions

Q1: What are the most suitable solvents for preparing stable solutions of 3-Amino-5,7-dimethyladamantan-1-ol?

The solubility of aminoadamantane derivatives is influenced by the interplay between the lipophilic adamantane cage and the polar amino and hydroxyl groups. For 3-Amino-5,7-dimethyladamantan-1-ol, a range of solvents can be considered, with the choice depending on the intended application and concentration.

  • Aqueous Solutions: The hydrochloride salt of 3-Amino-5,7-dimethyladamantan-1-ol is generally preferred for aqueous formulations due to its enhanced water solubility.[3] The pH of the aqueous solution is a critical factor. Acidic to neutral pH is generally recommended to maintain the protonated, more soluble form of the amino group.

  • Organic Solvents:

    • Alcohols (Methanol, Ethanol): These are common solvents for aminoadamantanes.[4] They can be used to prepare stock solutions for further dilution.

    • Acetonitrile: Often used in analytical chromatography, it can be a suitable solvent for stability studies, particularly when compatibility with HPLC mobile phases is required.

  • Co-solvent Systems: Mixtures of water with alcohols or other organic solvents can be employed to achieve desired solubility and stability profiles.[4] However, the potential for precipitation upon changes in temperature or solvent composition should be carefully evaluated.

Q2: What are the recommended storage conditions for solutions of 3-Amino-5,7-dimethyladamantan-1-ol?

Adherence to appropriate storage conditions is paramount for minimizing degradation. The International Council for Harmonisation (ICH) Q1A(R2) guidelines provide a framework for stability testing storage conditions.[5]

Storage ConditionTemperatureRelative HumidityDurationPurpose
Long-Term25°C ± 2°C or 30°C ± 2°C60% ± 5% RH or 65% ± 5% RH12 months (minimum)To establish the re-test period or shelf life.
Intermediate30°C ± 2°C65% ± 5% RH6 monthsTo be used if significant change occurs during accelerated testing.
Accelerated40°C ± 2°C75% ± 5% RH6 monthsTo predict the long-term stability and the effect of short-term excursions.

For solutions, protection from light is also recommended to prevent potential photodegradation. Storage in well-sealed containers is crucial to prevent solvent evaporation and contamination.

Q3: What are the likely degradation pathways for 3-Amino-5,7-dimethyladamantan-1-ol in solution?

Based on the chemical structure and data from related aminoadamantane compounds like memantine, the following degradation pathways should be considered:[6][7]

  • Oxidation: The primary amino group is susceptible to oxidation, which can be initiated by exposure to air, peroxides, or metal ions. This can lead to the formation of various oxidation products.

  • Photodegradation: Although the adamantane core is generally photostable, the presence of amino and hydroxyl groups may increase susceptibility to degradation upon exposure to UV or visible light.

  • Reaction with Excipients: In formulated products, interactions with excipients can occur. For instance, the primary amino group can react with reducing sugars (like lactose) via the Maillard reaction to form impurities.[8]

  • pH-Dependent Hydrolysis: While the adamantane structure itself is resistant to hydrolysis, extreme pH conditions, especially when combined with elevated temperatures, could potentially promote side reactions.

Q4: How should a forced degradation study be designed for this compound?

Forced degradation (or stress testing) is essential to identify potential degradation products and to develop a stability-indicating analytical method.[6][9] The following conditions are recommended based on ICH guidelines and studies on similar molecules:

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 M HClHeat at 60-70°C for 1-2 hours
Base Hydrolysis 0.1 M NaOHHeat at 60-70°C for 1-2 hours
Oxidation 3-30% H₂O₂Room temperature or gentle heating (e.g., 60°C) for up to 24 hours
Thermal Degradation Dry heat at 105°CUp to 5 days
Photodegradation Exposure to light (ICH Q1B option 1 or 2)Sufficient duration to assess photosensitivity
Humidity High relative humidity (e.g., 95% RH) at 25°CUp to 5 days

The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can effectively separate the parent compound from its degradation products.[10]

Troubleshooting Guide

This section addresses specific issues that may arise during the stability testing of 3-Amino-5,7-dimethyladamantan-1-ol solutions.

Issue 1: Precipitation or Cloudiness in Solution

Symptoms: The solution, which was initially clear, becomes cloudy or forms a precipitate upon standing, temperature change, or pH adjustment.

Potential Causes and Troubleshooting Steps:

  • Solubility Limit Exceeded:

    • Action: Re-evaluate the solubility of the compound in the chosen solvent system at the intended storage temperature. It may be necessary to use a lower concentration or a different solvent/co-solvent system. For aqueous solutions, ensure the pH is in a range where the compound is sufficiently soluble.

  • Temperature Effects:

    • Action: Assess the solubility at different temperatures. If the compound is less soluble at lower temperatures, consider storing solutions at a controlled room temperature or specify a "do not refrigerate" condition.

  • pH Shift:

    • Action: In unbuffered aqueous solutions, absorption of atmospheric CO₂ can lower the pH, potentially causing the free base to precipitate. Use a suitable buffer system to maintain a stable pH.

  • Salting Out:

    • Action: If using a co-solvent system, the addition of salts or other excipients can reduce the solubility of the compound. Evaluate the compatibility of all components in the solution.

Issue 2: Color Change in Solution

Symptoms: The initially colorless solution develops a yellow or brown tint over time.

Potential Causes and Troubleshooting Steps:

  • Oxidative Degradation:

    • Action: Oxidation of the amino group can lead to colored byproducts. To mitigate this:

      • Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).

      • Use de-gassed solvents.

      • Consider the addition of an antioxidant, if compatible with the final application.

      • Investigate for and eliminate sources of metal ion contamination.

  • Photodegradation:

    • Action: Protect the solution from light by using amber glassware or by wrapping the container in aluminum foil. Conduct a photostability study according to ICH Q1B guidelines to confirm light sensitivity.

  • Reaction with Impurities in the Solvent:

    • Action: Ensure the use of high-purity solvents. Impurities such as aldehydes in alcohols can potentially react with the primary amino group.

Issue 3: Loss of Assay Value (Potency)

Symptoms: The concentration of 3-Amino-5,7-dimethyladamantan-1-ol, as determined by an analytical method, decreases over time, but no new peaks are observed in the chromatogram.

Potential Causes and Troubleshooting Steps:

  • Formation of Non-UV-Absorbing Degradants:

    • Action: If using a UV-based detection method, some degradation products may lack a chromophore.[1]

      • Employ a universal detection method like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) to detect a wider range of compounds.

  • Adsorption to Container Surface:

    • Action: The compound may adsorb to the surface of the storage container, especially at low concentrations.

      • Consider using different container materials (e.g., polypropylene instead of glass, or silanized glass).

      • Include a rinse of the container with the mobile phase during sample preparation to recover any adsorbed material.

  • Incomplete Extraction or Derivatization (if applicable):

    • Action: If the analytical method involves an extraction or derivatization step, its efficiency may be affected by the age or storage conditions of the sample. Re-validate the sample preparation procedure.

Issue 4: Appearance of New Peaks in the Chromatogram

Symptoms: The chromatogram of a stability sample shows one or more new peaks that were not present in the initial sample.

Potential Causes and Troubleshooting Steps:

  • Chemical Degradation:

    • Action: This is the expected outcome of a stability study. The focus should be on identifying and quantifying these new peaks.

      • Conduct forced degradation studies to intentionally generate these degradation products and confirm that the analytical method can separate them from the parent peak and from each other.

      • Use a mass spectrometer (LC-MS or GC-MS) to identify the structure of the degradation products.

  • Contamination:

    • Action: Ensure that the new peaks are not due to contamination from the solvent, container, or handling.

      • Analyze a blank solution stored under the same conditions.

      • Review laboratory procedures to prevent cross-contamination.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method (Direct Analysis)

This protocol is adapted from methods for the related compound, memantine, and may require optimization for 3-Amino-5,7-dimethyladamantan-1-ol.[9]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: Acetonitrile and Phosphate Buffer (pH 3.2) in a 50:50 (v/v) ratio.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 190-220 nm (requires a UV detector capable of low wavelength detection and high-purity mobile phase).

    • Column Temperature: Ambient

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Prepare a stock solution of 3-Amino-5,7-dimethyladamantan-1-ol in the mobile phase at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to create working standards and samples at the desired concentration (e.g., 100 µg/mL).

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Protocol 2: Stability-Indicating HPLC-UV Method with Pre-Column Derivatization

This method is useful if direct UV detection lacks sensitivity or specificity. It is based on the derivatization of the primary amino group.[6]

  • Derivatization Reagent: 1-Fluoro-2,4-dinitrobenzene (FDNB)

  • Derivatization Procedure:

    • To 1 mL of the sample or standard solution, add 2 mL of borate buffer (pH 9.1) and 500 µL of FDNB reagent (e.g., 6 µg/mL in acetonitrile).

    • Vortex the mixture and incubate at 30°C for 30 minutes.

    • Stop the reaction by adding 300 µL of 1 M HCl.

    • Dilute to a final volume with acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile and 0.05 M Sodium Dihydrogen Phosphate (pH 2.5) in a 70:30 (v/v) ratio.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 360 nm

    • Column Temperature: Ambient

    • Injection Volume: 50 µL

Visualization of Workflows

Forced Degradation Study Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start 3-Amino-5,7-dimethyladamantan-1-ol (Bulk or Solution) Acid Acid Hydrolysis (e.g., 0.1M HCl, 70°C) Start->Acid Expose to Base Base Hydrolysis (e.g., 0.1M NaOH, 70°C) Start->Base Expose to Oxidation Oxidation (e.g., 10% H2O2, 70°C) Start->Oxidation Expose to Thermal Thermal (e.g., 105°C) Start->Thermal Expose to Photo Photolytic (ICH Q1B) Start->Photo Expose to Analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity and Mass Balance Analysis->Evaluation Assay_Loss_Troubleshooting Start Loss of Assay Value Detected Q1 Are new peaks observed in the chromatogram? Start->Q1 A1_Yes Chemical Degradation (Proceed with peak identification) Q1->A1_Yes Yes A1_No No new peaks observed Q1->A1_No No Q2 Is a universal detector (e.g., MS, CAD) being used? A1_No->Q2 A2_Yes Consider non-volatile degradants or precipitation Q2->A2_Yes Yes A2_No Potential for non-UV absorbing degradants Q2->A2_No No Q3 Has container adsorption been ruled out? A2_Yes->Q3 Action1 Re-analyze with a universal detector A2_No->Action1 Action1->Q3 A3_No Investigate container material and sample prep Q3->A3_No No

Caption: Troubleshooting logic for loss of assay value.

References

  • Jalalizadeh, H., Raei, M., Tafti, R. F., Farsam, H., & Kebriaeezadeh, A. (2013). A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene. Scientia Pharmaceutica, 81(1), 131–144. [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

  • Jalalizadeh, H., et al. (2013). A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene. ResearchGate. [Link]

  • Patel, D. J., et al. (2014). Stability Indicating RP-HPLC Method for the Estimation of Memantine Hydrochloride in Pure and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 5(9), 3845-3851. [Link]

  • Narola, B., et al. (2011). A Validated Stability-indicating Reverse Phase HPLC Assay Method for the Determination of Memantine Hydrochloride Drug Substance with UV-Detection Using Precolumn Derivatization Technique. ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). Validating Analytical Procedures. In Books. [Link]

  • Sravani, G., et al. (2021). STABILITY INDICATING AND COMPARATIVE ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MEMANTINE HCl BY RP-HPLC AND UV SPECTROPHOTOMETRY. RASĀYAN Journal of Chemistry, 14(4), 2639-2647. [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 24-35. [Link]

  • Food and Drugs Authority. (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures. [Link]

  • Central Administration for Pharmaceutical Products. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]

  • World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advancements in Adamantane Chemistry: The Synthesis of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride. Pharmaffiliates. [Link]

  • U.S. Food and Drug Administration. (2003). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Zhang, Y., et al. (2018). Further calculations on solubility of 3-amino-1-adamantanol in ethanol+water binary solvent mixtures at various temperatures. ResearchGate. [Link]

  • Farid, N. F., & Abdelwahab, N. S. (2017). Results of degradation. ResearchGate. [Link]

  • Pal, A., & Lahiri, S. C. (1988). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 27A, 136-138. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-5,7-dimethyladamantan-1-ol. PubChem. [Link]

  • Rystov, E., et al. (2018). Simultaneous determination of Maillard reaction impurities in memantine tablets using HPLC with charged aerosol detector. ResearchGate. [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-5,7-dimethyltricyclo(3.3.1.13,7)decan-1-ol--hydrogen chloride (1/1). PubChem. [Link]

  • Google Patents. (n.d.). CN112394127A - Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin.
  • Lorigooini, Z. (2017). Memantine for the Treatment of Dementia: A Review on its Current and Future Applications. Current Drug Discovery Technologies, 14(4), 247-257. [Link]

  • Ferreira, A. M., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(3), 623-633. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Amino-5,7-dimethyladamantan-1-ol

Welcome to the technical support center for the synthesis of 3-Amino-5,7-dimethyladamantan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-5,7-dimethyladamantan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important pharmaceutical intermediate and Memantine metabolite.[1][2]

Introduction to Synthetic Strategies and Impurity Formation

The synthesis of 3-Amino-5,7-dimethyladamantan-1-ol, a tertiary alcohol with a rigid cage-like structure, typically involves the introduction of an amino and a hydroxyl group onto the 5,7-dimethyladamantane scaffold.[][4] The order of these introductions largely defines the synthetic route and the corresponding impurity profile. Given its structural relationship to Memantine (1-amino-3,5-dimethyladamantane), many of the impurities observed are analogous to those found in Memantine synthesis. In fact, 3-Amino-5,7-dimethyladamantan-1-ol is often referred to as "Memantine Impurity IV".[2][5][6][7]

The following sections are structured in a question-and-answer format to directly address the practical issues you may encounter in the laboratory.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Starting Material and Reagent-Related Impurities

Question 1: I am seeing several unexpected peaks in my crude product analysis that seem to be related to my adamantane starting material. What are the likely culprits?

Answer: The purity of your starting 5,7-dimethyladamantane or a functionalized precursor is paramount. Impurities in the initial substrate often carry through the synthesis or lead to undesired side products. Common starting material-related impurities include:

  • Isomeric Dimethyladamantanes: The synthesis of 5,7-dimethyladamantane can sometimes yield other isomers, such as 1,3-dimethyladamantane. These isomers can undergo similar transformations to your target molecule, leading to a mixture of final products that can be difficult to separate.

  • Mono-methylated and Tri-methylated Adamantanes: Depending on the source and synthesis of your starting material, you may have residual 1-methyladamantane or over-methylated products like 1,3,5-trimethyladamantane. These will lead to the corresponding amino-hydroxy derivatives.

  • Oxidized Adamantane Derivatives: If your starting material has been stored for a long time or exposed to air, it may contain small amounts of oxidized species, such as adamantanones.

Troubleshooting:

  • Starting Material Characterization: Always thoroughly characterize your starting material by Gas Chromatography (GC) or ¹H NMR before use.

  • Purification of Starting Material: If significant impurities are detected, consider purifying the starting material by sublimation or recrystallization.

Section 2: Impurities from the Amination Step (Ritter Reaction)

A common method for introducing the amino group is the Ritter reaction, where a tertiary alcohol or its equivalent is reacted with a nitrile in the presence of a strong acid.

Question 2: My Ritter reaction is giving a low yield and several byproducts. What could be going wrong?

Answer: The Ritter reaction, while powerful, can be sensitive to reaction conditions. Here are some common issues and their causes:

  • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting material (e.g., 5,7-dimethyladamantan-1-ol).

  • Side Reactions:

    • Elimination: The intermediate carbocation can undergo elimination to form an alkene, particularly at higher temperatures.

    • Polymerization of Nitrile: The nitrile can polymerize under strongly acidic conditions.

    • Formation of N-acetyl impurity: If acetonitrile is used in the Ritter reaction, the intermediate N-(3-hydroxy-5,7-dimethyladamantan-1-yl)acetamide may be present if the subsequent hydrolysis step is incomplete.

Troubleshooting Protocol for an Unsuccessful Ritter Reaction:

  • Acid Choice and Concentration: Ensure you are using a strong acid like concentrated sulfuric acid. The concentration is critical; too little will result in a sluggish reaction, while too much can promote side reactions.

  • Temperature Control: Add the acid slowly at a low temperature (e.g., 0 °C) to control the initial exotherm. Maintain a low reaction temperature to minimize elimination reactions.

  • Hydrolysis: Ensure the hydrolysis of the intermediate acetamide is complete by using appropriate conditions (e.g., refluxing with a strong base like NaOH in a suitable solvent).

Diagram: Ritter Reaction and Potential Side Products

Ritter_Reaction 5,7-dimethyladamantan-1-ol 5,7-dimethyladamantan-1-ol Carbocation Carbocation 5,7-dimethyladamantan-1-ol->Carbocation H+ Nitrilium Ion Nitrilium Ion Carbocation->Nitrilium Ion + R-CN Alkene byproduct Alkene byproduct Carbocation->Alkene byproduct -H+ (Elimination) Nitrile (R-CN) Nitrile (R-CN) Amide Intermediate Amide Intermediate Nitrilium Ion->Amide Intermediate H2O Target Product 3-Amino-5,7-dimethyladamantan-1-ol Amide Intermediate->Target Product Hydrolysis

Caption: Ritter reaction pathway and potential elimination side-product.

Section 3: Impurities from the Hydroxylation Step

If you are synthesizing the target molecule by hydroxylating 3-amino-5,7-dimethyladamantane, you may encounter a different set of impurities.

Question 3: I am attempting to hydroxylate 3-amino-5,7-dimethyladamantane and am getting a mixture of products. What are the likely impurities?

Answer: The direct hydroxylation of the adamantane cage can be challenging to control and may lead to a variety of byproducts:

  • Di-hydroxylated Products: Over-oxidation can lead to the formation of diols.

  • Isomeric Alcohols: The hydroxylation may not be perfectly regioselective, potentially yielding other isomeric alcohols.

  • Ketone Formation: Oxidation of the desired tertiary alcohol can lead to the formation of a ketone, although this is less likely for a tertiary alcohol under non-forcing conditions.

  • Unreacted Starting Material: Incomplete reaction will leave residual 3-amino-5,7-dimethyladamantane.

Troubleshooting Hydroxylation Reactions:

  • Choice of Oxidizing Agent: The choice of oxidizing agent is critical. Milder and more selective reagents are preferred.

  • Reaction Conditions: Carefully control the reaction temperature and stoichiometry of the oxidizing agent to minimize over-oxidation.

  • Protective Group Strategy: Consider protecting the amino group before the hydroxylation step to prevent side reactions and potentially improve the selectivity of the hydroxylation. The protecting group can then be removed in a subsequent step.

Diagram: Hydroxylation and Potential Byproducts

Hydroxylation 3-amino-5,7-dimethyladamantane 3-amino-5,7-dimethyladamantane Target Product 3-Amino-5,7-dimethyladamantan-1-ol 3-amino-5,7-dimethyladamantane->Target Product [O] Isomeric Alcohol Isomeric Alcohol 3-amino-5,7-dimethyladamantane->Isomeric Alcohol [O] (poor selectivity) Diol Byproduct Diol Byproduct Target Product->Diol Byproduct [O] (over-oxidation)

Caption: Potential byproducts from the hydroxylation of 3-amino-5,7-dimethyladamantane.

Section 4: Purification and Analysis

Question 4: What are the recommended methods for purifying crude 3-Amino-5,7-dimethyladamantan-1-ol and for assessing its purity?

Answer: A multi-step approach is often necessary for purification and analysis.

Purification Strategies:

MethodApplication
Acid-Base Extraction This is a crucial first step to separate your basic amino-alcohol from neutral or acidic impurities. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. The product will move to the aqueous layer. Then, basify the aqueous layer and extract the purified product back into an organic solvent.
Crystallization The hydrochloride salt of 3-Amino-5,7-dimethyladamantan-1-ol is often a crystalline solid and can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/ether).[8]
Column Chromatography For difficult separations, column chromatography on silica gel or alumina can be effective. A gradient of a polar solvent (like methanol) in a less polar solvent (like dichloromethane) is a good starting point. The addition of a small amount of a basic modifier (like triethylamine) to the eluent can prevent tailing of the amine on the column.

Analytical Methods for Purity Assessment:

MethodPurpose
Gas Chromatography (GC) GC with a flame ionization detector (FID) is an excellent method for assessing the purity of the final product and for detecting volatile impurities. Derivatization may be necessary for these polar molecules. A common method for analyzing Memantine and its impurities involves GC.[9]
High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC with a suitable detector (e.g., RI, ELSD, or MS, as adamantanes lack a strong UV chromophore) can be used to quantify the purity of the final product.[10]
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of your final product and for identifying any major impurities.
Mass Spectrometry (MS) MS can be used to confirm the molecular weight of your product and to help identify unknown impurities.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel and extract with 1M HCl (aq). Repeat the extraction 2-3 times.

  • Combine the aqueous extracts.

  • Cool the aqueous layer in an ice bath and basify to a pH > 10 with a strong base (e.g., 2M NaOH).

  • Extract the product back into an organic solvent (e.g., dichloromethane). Repeat the extraction 2-3 times.

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advancements in Adamantane Chemistry: The Synthesis of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride. Retrieved from [Link]

  • Patil, S. D., et al. (2016). to develop hplc method for the assay of memantine hydrochloride tablets using refractive. Indo American Journal of Pharmaceutical Sciences, 3(8), 933-939.
  • Pharmaffiliates. (n.d.). 1-Amino-3-Hydroxy-5,7-Dimethyladamantane. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5,7-dimethyladamantan-1-ol. Retrieved from [Link]

  • Veeprho. (n.d.). 1-Amino-3-Hydroxy-5,7-Dimethyl Adamantane. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Memantine Hydrochloride-impurities. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing memantine hydrochloride substantially free of impurities.
  • Google Patents. (n.d.). Preparation method of 3-amino-1-adamantanol.
  • PubChem. (n.d.). 3-Amino-5,7-dimethyltricyclo(3.3.1.13,7)decan-1-ol--hydrogen chloride (1/1). Retrieved from [Link]

  • Journal of Military Pharmaco - Medicine. (2022). synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. N09 - 2022.
  • KarpsChem Laboratories Pvt. Ltd. (n.d.). Buy Memantine HCl & Related Impurities. Retrieved from [Link]

  • Cleanchem. (n.d.). Memantine Impurity 4. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Adamantane Derivatives

Welcome to the technical support center for adamantane derivative synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the unique challenges pose...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for adamantane derivative synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the unique challenges posed by the adamantane scaffold. Its rigid, diamondoid structure imparts desirable properties like high lipophilicity and metabolic stability but also presents distinct synthetic hurdles.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions.

Part 1: Frequently Asked Questions (FAQs) - The Adamantane Scaffold

This section addresses fundamental questions regarding the physicochemical properties of adamantane that influence its reactivity and handling in a laboratory setting.

Question 1: Why is my adamantane starting material so difficult to dissolve?

Answer: The poor solubility of adamantane and its hydrocarbon derivatives in polar solvents is a well-known challenge, stemming directly from its molecular structure.[2] Adamantane is a nonpolar, highly symmetric, and crystalline hydrocarbon.[4][5] Its cage-like structure results in weak van der Waals intermolecular forces, but its high symmetry leads to a stable crystal lattice, contributing to a high melting point (approx. 270 °C) and low solubility in water and other polar solvents.[4][5][6]

Troubleshooting & Optimization:

  • Solvent Selection: Adamantane is readily soluble in nonpolar organic solvents.[4][5][6] Consider using solvents like hexane, benzene, chloroform, or other hydrocarbons for your reactions.[5]

  • Temperature: Increasing the temperature can enhance the solubility of adamantane in organic solvents.[5] However, be mindful of the boiling point of your chosen solvent and the thermal stability of your reagents.

  • Derivative Choice: If possible, starting with a functionalized adamantane derivative (e.g., 1-adamantanol or 1-adamantanecarboxylic acid) can improve solubility in more polar organic solvents. The introduction of polar functional groups disrupts the crystal packing and increases potential solvent interactions.

Question 2: I am attempting a C-H functionalization and getting a mixture of products. How can I control the regioselectivity between the tertiary (bridgehead) and secondary (bridge) positions?

Answer: This is one of the most common challenges in adamantane chemistry. The adamantane cage has two types of C-H bonds: four tertiary (3°) C-H bonds at the bridgehead positions and twelve secondary (2°) C-H bonds at the bridge positions.[7] The bond dissociation energy (BDE) of the 3° C-H bond is unusually high (99 kcal/mol), even higher than the 2° C-H BDE (96 kcal/mol).[8][9] This subtle difference makes achieving high selectivity difficult, as highly reactive intermediates required to break these strong bonds often lack selectivity.[9][10][11]

Key Principles for Controlling Selectivity:

  • Radical Reactions: Many functionalization reactions proceed via radical intermediates.[7] The tertiary adamantyl radical is generally more stable than the secondary radical, which often favors functionalization at the bridgehead position. However, statistical factors (12 secondary vs. 4 tertiary positions) can lead to product mixtures.

  • Steric Hindrance: The bridgehead positions are sterically less hindered than the bridge positions, which can be exploited. Reagents with significant steric bulk may preferentially react at the tertiary carbons.

  • Modern Catalytic Methods: Advanced strategies, such as those employing photoredox and Hydrogen Atom Transfer (HAT) catalysis, have been developed to achieve exceptional control over regioselectivity.[10][12][13] These methods can generate selective catalyst-substrate interactions that override the small intrinsic reactivity differences between the C-H bonds.[10][12][14]

The following troubleshooting guides for specific reactions will provide more detailed strategies for controlling selectivity.

Part 2: Troubleshooting Guide for Key Functionalization Reactions

This section provides detailed, step-by-step guidance for overcoming common issues in specific adamantane functionalization reactions.

Guide 1: Electrophilic Bromination

Issue: "My bromination of adamantane with liquid bromine is resulting in low yield, multiple brominated species, and is difficult to control."

Causality: Direct bromination of adamantane with Br₂ often requires a catalyst (like a Lewis acid) or harsh conditions and can lead to over-bromination or the formation of complex product mixtures. The reaction can also be sensitive to light, which can initiate an uncontrolled radical chain reaction.[15] The reaction proceeds via the formation of a tertiary carbocation at the bridgehead, which is then trapped by a bromide ion.

Troubleshooting Protocol: Controlled Monobromination

Objective: To achieve selective synthesis of 1-bromoadamantane.

ParameterRecommendationRationale
Reagent Use N-bromosuccinimide (NBS) or a similar source of electrophilic bromine.NBS provides a slow, controlled release of bromine, minimizing side reactions and over-bromination.[16]
Solvent Carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).Inert solvents that do not compete in the reaction.[17]
Initiator A radical initiator like AIBN (azobisisobutyronitrile) can be used, but for electrophilic bromination, a Lewis acid might be employed. For free-radical conditions, light can be used.The choice of initiator dictates the reaction mechanism. For selective bridgehead bromination, a radical pathway is often effective.
Temperature Refluxing temperature of the solvent (e.g., CCl₄ at ~77°C).Provides the necessary energy to initiate the reaction without promoting unwanted side reactions.
Light Conditions Perform the reaction in the dark or by wrapping the flask in aluminum foil.Prevents the initiation of uncontrolled radical chain reactions by ambient UV light.[15]
Step-by-Step Experimental Workflow:
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve adamantane (1.0 eq) in CCl₄.

  • Reagent Addition: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

  • Exclusion of Light: Wrap the entire apparatus in aluminum foil to exclude light.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within a few hours.

  • Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by sublimation or recrystallization from methanol.

Guide 2: Hydroxylation (Oxidation)

Issue: "I am trying to synthesize 1-adamantanol, but my oxidation reaction gives low yields and a mixture of 1-adamantanol, 2-adamantanol, and adamantanone."

Causality: The direct oxidation of adamantane's C-H bonds is challenging due to their high bond dissociation energies.[8] Strong oxidizing agents are required, which often lack selectivity and can lead to over-oxidation to the ketone (adamantanone) or oxidation at the secondary position.[18] The formation of product mixtures necessitates difficult purification steps.[19]

Troubleshooting Protocol: Selective Catalytic Hydroxylation

Objective: To achieve high-yield, selective synthesis of 1-adamantanol. Biocatalytic methods using specific enzymes or microorganisms can offer excellent regioselectivity, often targeting the tertiary C-H bonds.[19][20] However, for a more conventional organic chemistry lab setting, a controlled chemical oxidation is often preferred.

ParameterRecommended SystemRationale
Oxidizing System H₂O₂ in the presence of a copper-based catalyst.This system can be tuned to provide controlled oxidation, minimizing over-oxidation products.
Solvent Acetonitrile/Water mixture.Provides a medium where both the nonpolar adamantane and the polar oxidant can be solubilized to some extent.[20]
Catalyst Dimethylglyoxime and copper dichloride complex.This catalyst has been shown to be effective for the multi-oxidation of adamantane.[20]
Temperature 30-80 °C.Allows for controlled reaction rates. Higher temperatures may lead to over-oxidation.[20]
Addition Rate Slow, dropwise addition of the oxidant (H₂O₂).Maintaining a low concentration of the oxidant in the reaction mixture is key to preventing over-oxidation and improving selectivity for the mono-hydroxylated product.[20]
Visualizing the Workflow: Hydroxylation Optimization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Adamantane & Catalyst in Acetonitrile/Water B Heat to Optimal Temp (e.g., 60 °C) A->B Transfer to Reaction Vessel C Slowly Add H₂O₂ (e.g., over 60 min) B->C Stabilize Temp D Monitor by GC-MS C->D During Addition E Quench Reaction D->E Once SM is Consumed F Extract with Organic Solvent E->F G Purify by Column Chromatography F->G

Caption: Workflow for controlled hydroxylation of adamantane.

Guide 3: C-H Alkylation

Issue: "My attempts to directly alkylate adamantane are failing. The reaction is unselective, and functional group tolerance is poor with other complex molecules in the mixture."

Causality: Traditional methods for C-H alkylation often rely on highly reactive intermediates that lack selectivity, especially in molecules with multiple types of C-H bonds (e.g., benzylic, α-heteroatom).[10] Adamantane's strong C-H bonds are typically less reactive than these other sites, leading to preferential reaction elsewhere.[10]

Troubleshooting Protocol: Catalyst-Controlled C-H Alkylation via Photoredox/HAT

Objective: To achieve highly selective C-H alkylation on the tertiary position of adamantane, even in the presence of weaker C-H bonds. This state-of-the-art method leverages a dual catalyst system.[12][13][21]

Mechanism Overview:

  • A photocatalyst, upon excitation by light, oxidizes a Hydrogen Atom Transfer (HAT) catalyst (e.g., a quinuclidine derivative).[12][14]

  • The resulting radical cation of the HAT catalyst is a powerful and selective hydrogen abstractor. It selectively abstracts a hydrogen atom from the electron-rich tertiary C-H bond of adamantane.[10][12]

  • The generated adamantyl radical adds to an electron-deficient alkene.

  • The resulting radical is then reduced by the photocatalyst to complete the catalytic cycle and form the final product.

Key Reaction Components & Conditions:
ComponentExampleRoleSource
Photocatalyst Ir(dF(CF₃)ppy)₂(d(CF₃)bpy)PF₆ (Ir-1)Absorbs light and initiates electron transfer.[12][14]
HAT Catalyst Sulfonylated quinuclidinol (Q-1)Selectively abstracts a 3° hydrogen atom from adamantane.[12][14]
Alkene Partner Electron-deficient alkenes (e.g., phenyl vinyl sulfone, acrylates)The radical acceptor that adds the alkyl chain.[12][21]
Solvent Dichloroethane (DCE)An appropriate solvent for the catalytic system.[21]
Light Source Blue LEDs (e.g., 456 nm)Provides the energy to excite the photocatalyst.[12][21]
Visualizing the Catalytic Cycle:

G PC Photocatalyst (Ir) PC_star Excited PC* PC->PC_star Blue Light (hν) PC_star->PC Reduces Product Radical HAT HAT Catalyst (Q) HAT_radical HAT Radical Cation (Q•+) HAT->HAT_radical Oxidized by PC* HAT_radical->HAT Regenerated Adamantane Adamantane (Ad-H) Adamantyl_radical Adamantyl Radical (Ad•) Adamantane->Adamantyl_radical H-atom abstraction by Q•+ Product_radical Product Radical Adamantyl_radical->Product_radical + Alkene Alkene Alkene Product Alkylated Product Product_radical->Product Reduction

Sources

Optimization

Technical Support Center: Experiments with 3-Amino-5,7-dimethyladamantan-1-ol

Welcome to the technical support center for 3-Amino-5,7-dimethyladamantan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this uni...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-5,7-dimethyladamantan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this unique adamantane derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.

I. Frequently Asked Questions (FAQs)

Q1: What is 3-Amino-5,7-dimethyladamantan-1-ol and why is it significant in research?

A: 3-Amino-5,7-dimethyladamantan-1-ol is a functionalized derivative of adamantane, a rigid, cage-like hydrocarbon.[1] Its structure is of particular interest in medicinal chemistry and drug development as it is a known metabolite of Memantine, a drug used in the treatment of Alzheimer's disease.[1] The unique three-dimensional structure of the adamantane cage provides a stable scaffold for the precise spatial arrangement of the amino and hydroxyl functional groups, making it a valuable building block in the design of new therapeutic agents.[1]

Q2: What are the main challenges in the synthesis of 3-Amino-5,7-dimethyladamantan-1-ol?

A: The synthesis of polysubstituted adamantane derivatives like 3-Amino-5,7-dimethyladamantan-1-ol presents several challenges. A primary hurdle is achieving regioselectivity in the functionalization of the adamantane core.[2] The non-equivalent secondary and tertiary C-H bonds can lead to a mixture of substitution products.[2] Furthermore, the introduction of both an amino and a hydroxyl group often requires a multi-step synthesis with protection and deprotection of the amine functionality to prevent unwanted side reactions.[3][4]

Q3: How can I purify crude 3-Amino-5,7-dimethyladamantan-1-ol?

A: Purification of aminoadamantanols can be achieved through several methods. Recrystallization is a common and effective technique for solid compounds.[5] The choice of solvent is critical; an ideal solvent will dissolve the compound at elevated temperatures but have low solubility at room temperature, allowing for the crystallization of the pure product upon cooling.[5] For more challenging purifications, column chromatography using silica gel or alumina can be employed. Given the basic nature of the amino group, it may be necessary to use a solvent system containing a small amount of a basic modifier, such as triethylamine, to prevent tailing on silica gel. Reversed-phase HPLC (RP-HPLC) on C18-modified columns has also been shown to be effective for the purification and analysis of adamantane derivatives.[6]

Q4: What are the recommended storage conditions for 3-Amino-5,7-dimethyladamantan-1-ol?

A: As a solid, 3-Amino-5,7-dimethyladamantan-1-ol should be stored in a well-sealed container in a cool, dry place.[7] For long-term storage, refrigeration at 2-8°C is recommended to minimize potential degradation.[7] It is also advisable to store it under an inert atmosphere, such as argon or nitrogen, to protect it from atmospheric moisture and carbon dioxide, which can react with the amino group.

II. Troubleshooting Guide: Synthesis & Purification

This section addresses specific problems you may encounter during the synthesis and purification of 3-Amino-5,7-dimethyladamantan-1-ol.

Problem 1: Low Yield in the Synthesis

Q: My multi-step synthesis of 3-Amino-5,7-dimethyladamantan-1-ol is resulting in a very low overall yield. What are the likely causes and how can I improve it?

A: Low yields in adamantane chemistry are a common issue.[8] The rigid structure can sometimes lead to sluggish reactions. Here’s a systematic approach to troubleshooting:

  • Inefficient Hydroxylation: The introduction of the hydroxyl group can be challenging. If you are using an oxidation method, ensure your starting material is of high purity and the reaction conditions (temperature, catalyst loading, reaction time) are optimized.[8] Biocatalytic methods using specific enzymes can offer higher selectivity but may have lower yields.[2]

  • Poor Amination Efficiency: The introduction of the amino group can also be a low-yielding step. If you are performing a direct amination, consider alternative methods such as a Ritter reaction followed by hydrolysis, or a Curtius rearrangement.[9][10]

  • Issues with Protecting Groups: Inefficient protection of the amino group can lead to side reactions, and incomplete deprotection will reduce the yield of the final product.[3] Ensure the chosen protecting group is stable under the reaction conditions of subsequent steps and that the deprotection conditions are effective without degrading the molecule.[4]

  • Losses During Work-up and Purification: Amino alcohols can sometimes be water-soluble, leading to losses during aqueous work-up.[8] Ensure you are using the appropriate extraction solvents and consider back-extraction of the aqueous layers. During purification by chromatography, the polar nature of the compound can lead to streaking on the column and incomplete recovery.

Problem 2: Presence of Persistent Impurities in the Final Product

Q: After purification, my NMR and Mass Spec data show the presence of persistent impurities. What are the likely side products and how can I remove them?

A: The nature of the impurities will depend on the synthetic route. However, some common side products in adamantane synthesis include:

  • Regioisomers: Formed during the initial functionalization of the adamantane core.[2] These can be very difficult to separate due to their similar physical properties. Careful optimization of the reaction conditions to favor the desired isomer is crucial. Preparative HPLC is often the most effective method for separating regioisomers.[6]

  • Over-oxidation Products: If using strong oxidizing agents for hydroxylation, you may form diols or ketone byproducts.[11]

  • Unreacted Starting Material or Intermediates: Incomplete reactions are a common source of impurities. Monitor your reactions closely by TLC or LC-MS to ensure they go to completion.

  • Byproducts from Protecting Group Manipulation: The reagents used for protection and deprotection can sometimes lead to side reactions with other functional groups in the molecule.

To remove these impurities, a combination of purification techniques may be necessary. Recrystallization from a carefully selected solvent system can be highly effective.[5] If this fails, column chromatography with a meticulously chosen eluent system is the next step. For very persistent impurities, derivatization of the amino or hydroxyl group to alter the polarity of the desired compound, followed by chromatography and then deprotection, can be a useful strategy.[12]

III. Experimental Protocols

The following is a representative, multi-step protocol for the synthesis of 3-Amino-5,7-dimethyladamantan-1-ol, constructed from established methods for adamantane derivatization.

Protocol 1: Synthesis of 3-Amino-5,7-dimethyladamantan-1-ol

This protocol is presented for informational purposes and should be adapted and optimized based on your specific laboratory conditions and safety protocols.

Step 1: Bromination of 1,3-Dimethyladamantane

  • In a fume hood, dissolve 1,3-dimethyladamantane in a suitable solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.

  • Reflux the mixture under inert atmosphere for several hours, monitoring the reaction progress by GC-MS.

  • After completion, cool the reaction mixture, filter off the succinimide, and wash the filtrate with a solution of sodium thiosulfate and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-bromo-3,5-dimethyladamantane.

Step 2: Ritter Reaction to Introduce the Acetamido Group

  • Dissolve the crude 1-bromo-3,5-dimethyladamantane in a mixture of acetonitrile and a strong acid, such as sulfuric acid, at a low temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitor by TLC or GC-MS).

  • Carefully pour the reaction mixture onto ice and neutralize with a strong base (e.g., NaOH) to a pH of 8-9.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude N-(3,5-dimethyladamantan-1-yl)acetamide.

Step 3: Hydroxylation of the Acetamido Adamantane

  • Dissolve the crude N-(3,5-dimethyladamantan-1-yl)acetamide in a suitable solvent.

  • Employ a selective hydroxylation method. One approach involves using a strong oxidizing agent in a controlled manner.[13] Another possibility is a biocatalytic hydroxylation for improved regioselectivity.[2]

  • Monitor the reaction progress carefully to avoid over-oxidation.

  • Upon completion, quench the reaction and perform an appropriate work-up to isolate the crude N-(3-hydroxy-5,7-dimethyladamantan-1-yl)acetamide.

Step 4: Hydrolysis of the Acetamido Group (Deprotection)

  • Dissolve the crude hydroxylated acetamide in a suitable solvent such as ethanol.

  • Add a strong acid (e.g., HCl) or a strong base (e.g., NaOH) and reflux the mixture for several hours.

  • Monitor the reaction by TLC until the starting material is no longer present.

  • Cool the reaction mixture and neutralize it.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer and concentrate to obtain crude 3-Amino-5,7-dimethyladamantan-1-ol.

Protocol 2: Purification by Recrystallization
  • Transfer the crude 3-Amino-5,7-dimethyladamantan-1-ol to a clean Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethyl acetate, acetonitrile, or a mixture of solvents) until the solid just dissolves.[5]

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.[5]

  • To maximize yield, place the flask in an ice bath for 30 minutes.[5]

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

IV. Analytical & Characterization Issues

Accurate characterization of 3-Amino-5,7-dimethyladamantan-1-ol is crucial for ensuring its purity and for the interpretation of experimental results.

Table 1: Key Analytical Data for 3-Amino-5,7-dimethyladamantan-1-ol
PropertyValueSource
Molecular Formula C₁₂H₂₁NO[14]
Molecular Weight 195.30 g/mol [14]
CAS Number 63971-25-5 (free base)[14]
CAS Number 356572-08-2 (HCl salt)[1]
Predicted XlogP 1.3[15]
Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and purity assessment. The spectra of adamantane derivatives can be complex due to overlapping signals of the cage protons and carbons. 2D NMR techniques such as COSY and HSQC can be invaluable for assigning the signals correctly.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable methods for determining the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the amine, and the C-H stretches of the adamantane cage.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity. Due to the lack of a strong chromophore, derivatization with a UV-active or fluorescent tag may be necessary for sensitive detection.[12] Alternatively, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can be used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity analysis, often after derivatization of the polar amino and hydroxyl groups to increase volatility.[12]

V. Visualizations

Diagram 1: General Synthetic Workflow

Synthetic Workflow A 1,3-Dimethyladamantane B 1-Bromo-3,5-dimethyladamantane A->B Bromination C N-(3,5-dimethyladamantan-1-yl)acetamide B->C Ritter Reaction D N-(3-hydroxy-5,7-dimethyladamantan-1-yl)acetamide C->D Hydroxylation E 3-Amino-5,7-dimethyladamantan-1-ol D->E Hydrolysis

Caption: A generalized workflow for the synthesis of 3-Amino-5,7-dimethyladamantan-1-ol.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting Low Yield Start Low Overall Yield Problem1 Check Purity of Starting Materials Start->Problem1 Problem2 Optimize Reaction Conditions (Temp, Time, Catalyst) Start->Problem2 Problem3 Evaluate Protecting Group Strategy Start->Problem3 Problem4 Analyze Work-up & Purification Steps Start->Problem4 Solution1 Purify Starting Materials Problem1->Solution1 Solution2 Systematic Optimization (e.g., DoE) Problem2->Solution2 Solution3 Select More Robust Protecting Group Problem3->Solution3 Solution4 Modify Extraction/Chromatography Conditions Problem4->Solution4

Sources

Troubleshooting

Technical Support Center: Synthesis of Complex Adamantane Molecules

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of complex adamantane molecules. This guide is designed for researchers, medicinal chemists, and materials scien...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of complex adamantane molecules. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the unique challenges posed by the adamantane scaffold. Its rigid, diamondoid structure offers remarkable properties for drug development and materials science but presents significant synthetic hurdles.[1][2][3][4] This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to address specific issues encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the foundational challenges in adamantane chemistry.

Q1: Why is the functionalization of the adamantane core so challenging?

A1: The difficulty stems from the inherent stability and structure of the adamantane cage.[1][5]

  • High C–H Bond Strength: Adamantane's C–H bonds have unusually high bond dissociation energies (BDEs), approximately 99 kcal/mol for the tertiary (3°) bridgehead positions and 96 kcal/mol for the secondary (2°) methylene positions.[1][6] Cleaving these strong bonds requires highly reactive intermediates, which can lead to a lack of selectivity and harsh reaction conditions.[6][7]

  • Lack of Activating Groups: As a saturated hydrocarbon, the adamantane scaffold lacks inherent functional groups that can be easily manipulated or used to direct reactions to specific sites.

  • Regioselectivity Issues: The molecule has two distinct types of C–H bonds (tertiary and secondary).[1] Most traditional functionalization methods, such as radical or carbocation-based reactions, preferentially react at the four equivalent tertiary bridgehead positions due to the greater stability of the resulting intermediates.[8][9] Achieving selective functionalization at the six equivalent secondary positions is a major synthetic obstacle.[8][10]

Q2: What are the primary methods for synthesizing the basic adamantane skeleton?

A2: The most common and practical method is the Lewis acid-promoted rearrangement of tetrahydrodicyclopentadiene, a discovery by Paul von Ragué Schleyer in 1957.[1][3] This isomerization is thought to proceed through a complex series of cationic 1,2-bond migrations and hydride shifts.[1] While this method improved yields significantly over earlier multi-step syntheses, it can be plagued by issues such as catalyst deactivation and the formation of tarry byproducts, which complicates purification.[11][12][13]

Q3: My adamantane derivative has poor aqueous solubility. How can this be addressed?

A3: The high lipophilicity of the adamantane core is a known challenge, particularly in drug development.[5][14] This property enhances membrane permeability but can lead to poor solubility and formulation difficulties.[5][15] Strategies to mitigate this include:

  • Introduction of Polar Functional Groups: Incorporating hydrophilic groups like hydroxyls (–OH), amines (–NH₂), or carboxylic acids (–COOH) can significantly improve aqueous solubility.

  • Use in Host-Guest Complexes: Adamantane's hydrophobicity makes it an excellent "guest" for host molecules like cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior. This complexation can dramatically increase the solubility of the adamantane derivative in aqueous solutions.[2][5]

  • Salt Formation: If the derivative contains an acidic or basic functional group, converting it to a salt can enhance its solubility.

Section 2: Troubleshooting Guide: C–H Functionalization & Regioselectivity

Controlling the site of functionalization is the most common and critical challenge in adamantane synthesis. This section provides solutions for common regioselectivity problems.

Problem 1: My reaction exclusively yields the 1-substituted (tertiary) adamantane derivative, but I need the 2-substituted (secondary) isomer.

Cause: This outcome is thermodynamically and kinetically favored in most functionalization reactions. The tertiary C–H bonds are slightly weaker, and the corresponding tertiary radical and carbocation intermediates are more stable than their secondary counterparts.[1][8][9]

Solutions & Experimental Protocols:

  • Utilize Sterically Hindered Reagents: Bulky reagents can preferentially attack the less sterically encumbered secondary positions.

  • Employ Directing Groups: Installing a directing group on the adamantane scaffold can guide functionalization to a specific, often adjacent, position. This is a powerful strategy for accessing otherwise difficult-to-obtain substitution patterns like the 1,2-disubstituted derivatives.[16]

  • Biocatalytic Hydroxylation: Enzymatic systems, particularly cytochrome P450 monooxygenases, can exhibit remarkable regioselectivity that is unattainable with standard chemical methods.[2][8] These enzymes can orient the adamantane substrate within their active site to facilitate hydroxylation at specific secondary positions.[8]

  • Synthesis from 2-Adamantanone: An indirect but highly reliable route is to start with 2-adamantanone. The ketone provides a reactive handle at the C2 position, which can then be converted to a wide range of other functional groups.[10][17]

Below is a decision-making workflow for choosing a C-H functionalization strategy based on the desired regioselectivity.

G start Desired Adamantane Derivative? sub1 1-Substituted (Tertiary) start->sub1 Simple Bridgehead sub2 2-Substituted (Secondary) start->sub2 Methylene Position sub_multi Multi-Substituted / Chiral start->sub_multi Complex Pattern method1 Standard Radical / Cationic Rxns (e.g., Bromination w/ Br2) sub1->method1 Classic Approach method2 Photoredox / HAT Catalysis (High 3° Selectivity) sub1->method2 Modern / Mild Conditions >20:1 Selectivity Possible method3 Biocatalytic Hydroxylation (e.g., Cytochrome P450) sub2->method3 High Selectivity, Green Chemistry method4 Start from 2-Adamantanone sub2->method4 Reliable, Indirect Route method5 Framework Construction / Ring Expansion sub_multi->method5 For 1,2-Disubstituted method6 Directed C-H Functionalization sub_multi->method6 Requires Directing Group

Sources

Optimization

Technical Support Center: Enhancing the Purity of 3-Amino-5,7-dimethyladamantan-1-ol

Welcome to the Technical Support Center for 3-Amino-5,7-dimethyladamantan-1-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this complex adamantane...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-Amino-5,7-dimethyladamantan-1-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this complex adamantane derivative. As a key intermediate and a known metabolite of Memantine, achieving high purity of this compound is critical for reproducible results in research and for meeting stringent quality standards in drug development.[1][2]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of 3-Amino-5,7-dimethyladamantan-1-ol. Our approach is grounded in the fundamental principles of adamantane chemistry and years of field-proven experience in the purification of complex molecules.

Table of Contents

  • Understanding the Challenge: The Unique Properties of 3-Amino-5,7-dimethyladamantan-1-ol

  • Frequently Asked Questions (FAQs)

    • What are the most common impurities in crude 3-Amino-5,7-dimethyladamantan-1-ol?

    • My crude product is an intractable oil. How can I induce crystallization?

    • Why is my compound showing significant tailing on a silica gel column?

    • Can I use reversed-phase chromatography for purification?

  • Troubleshooting Guide

    • Low Recovery After Recrystallization

    • Persistent Impurities After Column Chromatography

    • Product Discoloration

  • Detailed Experimental Protocols

    • Protocol 1: Purity Assessment by HPLC

    • Protocol 2: Purity Assessment by GC-MS

    • Protocol 3: Purification by Recrystallization

    • Protocol 4: Purification by Column Chromatography

  • References

Understanding the Challenge: The Unique Properties of 3-Amino-5,7-dimethyladamantan-1-ol

The purification of 3-Amino-5,7-dimethyladamantan-1-ol presents a unique set of challenges due to its molecular structure. The rigid, diamondoid cage of the adamantane core imparts high lipophilicity and a high melting point, while the presence of a primary amine and a tertiary alcohol introduces polar, hydrogen-bonding functionalities.[3] This amphiphilic nature can lead to unpredictable solubility behavior and strong interactions with stationary phases in chromatography.

The primary amino group is basic, which can cause significant tailing on standard silica gel columns due to strong acidic-basic interactions. The tertiary hydroxyl group, while polar, is sterically hindered, which can affect its reactivity and interaction with purification media.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 3-Amino-5,7-dimethyladamantan-1-ol?

The impurity profile of your crude product will largely depend on the synthetic route employed. Common synthetic pathways to functionalized adamantanes often involve hydroxylation and amination reactions, such as the Ritter reaction.[1] Potential impurities can be broadly categorized as:

  • Starting Materials and Intermediates: Incomplete reactions can leave residual starting materials or intermediates. For instance, if the synthesis involves the hydroxylation of 1,3-dimethyl-5-aminoadamantane, this precursor could be a potential impurity.

  • Byproducts of Side Reactions:

    • Over- or Under-Alkylated Species: If the adamantane core is built up during the synthesis, you may find species with fewer or more methyl groups.

    • Isomers: Depending on the reaction conditions, you might have isomers where the functional groups are at different positions on the adamantane cage.

    • Dehydration Products: The tertiary alcohol is prone to elimination under acidic conditions, which could lead to the formation of an alkene.

    • Oxidation Byproducts: The primary amine can be susceptible to oxidation, leading to colored impurities.

Q2: My crude product is an intractable oil. How can I induce crystallization?

Oiling out is a common problem with compounds that have a combination of polar and non-polar groups. Here are several strategies to induce crystallization:

  • Solvent/Antisolvent Method: Dissolve your compound in a minimum amount of a good solvent (e.g., methanol, ethanol) and then slowly add an antisolvent (a solvent in which your compound is poorly soluble, e.g., cold water, hexane, or diethyl ether) dropwise until you observe persistent cloudiness. Gentle warming to redissolve the cloudiness followed by slow cooling can often yield crystals.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, crystalline material, add a single seed crystal to the supersaturated solution to initiate crystallization.

  • pH Adjustment: Since the molecule has a basic amine, its solubility is pH-dependent. If you are trying to crystallize the free base, ensure the pH of your solution is sufficiently high (e.g., >10) to suppress salt formation. Conversely, you can often obtain a more crystalline product by forming a salt, such as the hydrochloride salt.

Q3: Why is my compound showing significant tailing on a silica gel column?

This is a classic issue for basic compounds like primary amines on standard silica gel. The acidic silanol groups (Si-OH) on the surface of the silica strongly interact with the basic amine, leading to poor peak shape and often, irreversible adsorption.

Solutions:

  • Mobile Phase Modification: Add a small amount of a volatile base to your eluent to compete with your compound for the acidic sites on the silica. Triethylamine (0.1-1%) is a common choice.

  • Use of Deactivated Silica: Employ a deactivated or "base-washed" silica gel.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic).

  • Reversed-Phase Chromatography: This is often a better choice for polar, basic compounds (see next question).

Q4: Can I use reversed-phase chromatography for purification?

Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) is often an excellent choice for purifying polar adamantane derivatives.[4] A C18-modified silica column is a good starting point. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier to improve peak shape. For basic compounds, adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase will protonate the amine, leading to sharper peaks and better separation.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 3-Amino-5,7-dimethyladamantan-1-ol.

Problem Potential Cause Suggested Solution
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.- Test a range of solvents and solvent mixtures. A good recrystallization solvent will dissolve the compound when hot but not when cold.[5]- Use a solvent/antisolvent system. This can provide a sharper solubility differential.- Ensure slow cooling. Rapid cooling can lead to the formation of very small crystals that are difficult to filter or can trap impurities.
Premature crystallization during hot filtration.- Preheat your filtration apparatus (funnel, filter paper, and receiving flask).- Use a slight excess of hot solvent to ensure the compound remains in solution during filtration.
Persistent Impurities After Column Chromatography Co-elution of impurities with a similar polarity to the product.- Optimize the mobile phase. Try a shallower gradient or isocratic elution with a solvent system that provides better separation on TLC.- Change the stationary phase. If using normal phase, consider switching to reversed-phase, or vice-versa. The different separation mechanism may resolve the impurities.
Overloading the column.- Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load no more than 1-5% of the column's stationary phase weight.
Product Discoloration (e.g., yellow or brown) Oxidation of the primary amine.- Handle the compound under an inert atmosphere (e.g., nitrogen or argon) , especially when heating.- Store the purified compound under inert gas and protected from light.
Presence of highly colored impurities from the synthesis.- Use activated carbon. Add a small amount of activated carbon to the hot solution during recrystallization, stir for a few minutes, and then perform a hot filtration to remove the carbon and adsorbed impurities before crystallization.

Detailed Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for the analysis of 3-Amino-5,7-dimethyladamantan-1-ol using reversed-phase HPLC.

  • Instrumentation: Standard HPLC system with UV detection.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.

Rationale: The C18 stationary phase provides good retention for the lipophilic adamantane core. The acidic mobile phase (formic acid) protonates the basic amine, ensuring good peak shape and preventing interactions with residual silanols on the stationary phase. A gradient elution is used to effectively separate compounds with a range of polarities.

Protocol 2: Purity Assessment by GC-MS

Due to the polar nature of the amino and hydroxyl groups, derivatization is often recommended for GC-MS analysis to improve volatility and peak shape.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure:

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 50-550 amu

Rationale: Derivatization with BSTFA converts the polar -OH and -NH2 groups into nonpolar -OTMS and -N(TMS)2 groups, respectively. This increases the volatility of the compound, making it suitable for GC analysis, and typically results in sharper peaks and more reproducible retention times. The mass spectrum of the derivatized compound will provide a distinct fragmentation pattern that can be used for identification and confirmation of purity.[3]

Protocol 3: Purification by Recrystallization

This protocol outlines a general procedure for recrystallization. The choice of solvent is critical and may require some screening.

  • Solvent Selection: Based on the amphiphilic nature of the compound, a polar protic solvent or a mixture with a non-polar co-solvent is a good starting point. Ethanol, isopropanol, or mixtures such as ethanol/water or acetone/hexane are promising candidates.[5]

  • Procedure:

    • Place the crude 3-Amino-5,7-dimethyladamantan-1-ol in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (e.g., ethanol) to just dissolve the solid.

    • If discoloration is present, allow the solution to cool slightly, add a small amount of activated carbon, and then bring back to a boil for a few minutes.

    • Perform a hot filtration through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

    • Allow the filtrate to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Rationale: Recrystallization is an effective technique for removing impurities with different solubility profiles from the desired compound. Slow cooling is crucial as it allows for the formation of a pure crystal lattice, excluding impurities into the mother liquor.

Protocol 4: Purification by Column Chromatography

This protocol describes a flash column chromatography procedure on silica gel, with modifications to handle the basic amine.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a good starting point. To mitigate tailing, add 0.5-1% triethylamine to the mobile phase mixture.

    • Example Gradient: Start with 10% Ethyl Acetate / 90% Hexane (+1% Et3N) and gradually increase the polarity to 50% Ethyl Acetate / 50% Hexane (+1% Et3N). The optimal gradient should be determined by TLC analysis.

  • Procedure:

    • Prepare the column: Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase.

    • Load the sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. This "dry loading" technique often results in better separation.

    • Elute the column: Run the column with the mobile phase, starting with low polarity and gradually increasing it.

    • Collect fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Rationale: The addition of triethylamine to the mobile phase neutralizes the acidic sites on the silica gel, preventing strong adsorption of the basic amine and leading to symmetrical peaks and better recovery. Dry loading the sample ensures that it is applied to the column in a narrow band, which is crucial for achieving good separation.

Visualizations

Workflow for Purity Enhancement

G cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Final Analysis Crude Product Crude Product Analytical Check (TLC/HPLC/GC-MS) Analytical Check (TLC/HPLC/GC-MS) Crude Product->Analytical Check (TLC/HPLC/GC-MS) Recrystallization Recrystallization Analytical Check (TLC/HPLC/GC-MS)->Recrystallization High Purity or Crystalline Column Chromatography Column Chromatography Analytical Check (TLC/HPLC/GC-MS)->Column Chromatography Complex Mixture or Oily Purified Product Purified Product Recrystallization->Purified Product Column Chromatography->Purified Product Purity Confirmation (HPLC/GC-MS) Purity Confirmation (HPLC/GC-MS) Purified Product->Purity Confirmation (HPLC/GC-MS) Characterization (NMR, etc.) Characterization (NMR, etc.) Purity Confirmation (HPLC/GC-MS)->Characterization (NMR, etc.)

Caption: Decision workflow for purification of 3-Amino-5,7-dimethyladamantan-1-ol.

Troubleshooting Logic for Column Chromatography

G start Poor Separation or Tailing in Column Chromatography q1 Is the compound basic (contains an amine)? start->q1 ans1_yes Add 0.1-1% Triethylamine to Eluent q1->ans1_yes Yes ans1_no Is the separation still poor? q1->ans1_no No ans1_yes->ans1_no ans2_yes Optimize Gradient / Try Different Solvent System ans1_no->ans2_yes Yes ans2_no Check for Column Overloading ans1_no->ans2_no No ans3 Consider Alternative Stationary Phase (e.g., Alumina, Reversed-Phase) ans2_yes->ans3

Caption: Troubleshooting decision tree for chromatographic purification.

References

  • PubChem. 3-Amino-5,7-dimethyladamantan-1-ol. National Center for Biotechnology Information. [Link]

  • Vertex AI Search Result. Advancements in Adamantane Chemistry: The Synthesis of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride.
  • Google Patents. A kind of purification process of memantine. CN106966909A.
  • Kurbatova, S. V., et al. Liquid chromatography of adamantane derivatives. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Pharmaffiliates. 1-Amino-3-Hydroxy-5,7-Dimethyladamantane. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis: Memantine versus its Metabolite 3-Amino-5,7-dimethyladamantan-1-ol

For the attention of: Researchers, Scientists, and Drug Development Professionals In the landscape of neuroprotective therapeutics, particularly for Alzheimer's disease, a nuanced understanding of a drug's metabolic fate...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

In the landscape of neuroprotective therapeutics, particularly for Alzheimer's disease, a nuanced understanding of a drug's metabolic fate is as critical as its primary mechanism of action. This guide provides an in-depth, objective comparison of the N-methyl-D-aspartate (NMDA) receptor antagonist, Memantine, and its principal metabolite, 3-Amino-5,7-dimethyladamantan-1-ol. This analysis is designed to equip researchers and drug development professionals with the foundational knowledge and experimental frameworks necessary to discern the pharmacodynamic contributions of the parent drug versus its metabolite, a crucial consideration in preclinical and clinical research.

Introduction: The Clinical Significance of Memantine and the Question of its Metabolites

Memantine is an established therapeutic agent for moderate-to-severe Alzheimer's disease, valued for its unique mechanism of action that mitigates glutamatergic excitotoxicity.[1][2] Its adamantane structure is a key feature, contributing to its favorable pharmacokinetic and pharmacodynamic properties.[3] As with any pharmaceutical compound, Memantine undergoes metabolism in the body, leading to the formation of several byproducts.[4] Among these, 3-Amino-5,7-dimethyladamantan-1-ol has been identified as a notable metabolite.[5][6] A pivotal question for researchers is whether this metabolite retains any of the pharmacological activity of the parent compound, thereby contributing to the overall therapeutic effect or potentially mediating off-target effects. This guide will demonstrate, based on available evidence, that a significant disparity in efficacy exists between Memantine and 3-Amino-5,7-dimethyladamantan-1-ol.

Mechanism of Action: A Tale of Two Affinities

The therapeutic efficacy of Memantine is rooted in its function as an uncompetitive, moderate-affinity antagonist of the NMDA receptor.[3] In pathological conditions such as Alzheimer's disease, excessive glutamate release leads to tonic activation of NMDA receptors, resulting in a sustained influx of Ca2+ ions and subsequent neuronal damage.[3] Memantine's genius lies in its ability to preferentially block the NMDA receptor channel during periods of excessive activation while readily dissociating during normal synaptic transmission, thus preserving physiological function.[3]

In stark contrast, the major metabolites of Memantine, including the N-glucuronide conjugate, 6-hydroxy-memantine, and 1-nitroso-deaminated memantine, are reported to possess minimal to no antagonistic activity at the NMDA receptor.[4][7] While direct, quantitative binding affinity data for 3-Amino-5,7-dimethyladamantan-1-ol is not extensively published in peer-reviewed literature, the consistent characterization of Memantine's metabolites as pharmacologically inactive provides a strong basis for its functional distinction from the parent drug.[4][7]

The following diagram illustrates the signaling pathway central to Memantine's action and the presumed lack of interaction by its metabolite.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Therapeutic Intervention Glutamate_vesicle Glutamate Vesicles NMDA_Receptor NMDA Receptor Glutamate_vesicle->NMDA_Receptor Glutamate Release Ca_channel Ca²⁺ Channel (blocked by Mg²⁺) NMDA_Receptor->Ca_channel Activation Ca_influx Excessive Ca²⁺ Influx Ca_channel->Ca_influx Pathological Opening Excitotoxicity Excitotoxicity & Neuronal Damage Ca_influx->Excitotoxicity Memantine Memantine Memantine->Ca_channel Blocks Excessive Activation Metabolite 3-Amino-5,7-dimethyladamantan-1-ol (Inactive Metabolite)

Caption: Memantine's Mechanism of Action at the NMDA Receptor.

Comparative Pharmacokinetics

Understanding the pharmacokinetic profiles of both Memantine and its metabolites is essential for interpreting efficacy.

ParameterMemantine3-Amino-5,7-dimethyladamantan-1-ol
Absorption Well-absorbed orallyFormed via metabolism of Memantine
Metabolism Partially metabolized in the liver, not significantly via the CYP450 system.[7]A product of Memantine metabolism.
Active Moiety YesNo (Reported to have minimal to no NMDA receptor antagonist activity).[4][7]
Elimination Primarily excreted unchanged in the urine.[4]Excreted in urine as a metabolite.
Half-life Approximately 60-80 hours.[4]Dependent on the elimination of Memantine.

Experimental Data: The Efficacy Divide

Direct comparative studies on the efficacy of Memantine versus 3-Amino-5,7-dimethyladamantan-1-ol are scarce, a direct consequence of the metabolite's reported lack of significant pharmacological activity. The robust body of evidence supporting Memantine's efficacy stands in contrast to the absence of data for its metabolite.

In Vitro Evidence: NMDA Receptor Antagonism

The gold standard for assessing a compound's activity at the NMDA receptor is through electrophysiological techniques, such as patch-clamp recordings.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation: Utilize primary neuronal cultures or cell lines (e.g., HEK293) expressing recombinant NMDA receptors.

  • Recording Setup: Establish a whole-cell patch-clamp configuration to measure ion channel currents.

  • NMDA Receptor Activation: Perfuse the cells with a solution containing NMDA and a co-agonist (glycine or D-serine) to elicit an inward current.

  • Compound Application: Introduce Memantine or 3-Amino-5,7-dimethyladamantan-1-ol at varying concentrations to the perfusion solution.

  • Data Analysis: Measure the reduction in the NMDA-induced current in the presence of the test compound to determine the half-maximal inhibitory concentration (IC50).

Expected Outcome: Memantine would demonstrate a concentration-dependent inhibition of the NMDA-induced current, yielding a characteristic IC50 value. Based on existing literature, 3-Amino-5,7-dimethyladamantan-1-ol is expected to show negligible inhibition at clinically relevant concentrations.

cluster_0 Experimental Workflow Cell_Culture Neuronal Cell Culture Patch_Clamp Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp NMDA_Activation NMDA Receptor Activation Patch_Clamp->NMDA_Activation Compound_Application Apply Memantine or Metabolite NMDA_Activation->Compound_Application Current_Measurement Measure Ionic Current Compound_Application->Current_Measurement IC50_Determination Determine IC50 Current_Measurement->IC50_Determination

Caption: Workflow for In Vitro NMDA Receptor Antagonism Assay.

In Vivo Evidence: Cognitive Enhancement in Animal Models

The Morris Water Maze is a widely accepted behavioral assay to assess spatial learning and memory in rodent models of Alzheimer's disease.

Experimental Protocol: Morris Water Maze

  • Animal Model: Utilize a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1).

  • Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

  • Acquisition Phase: Train the mice over several days to find the hidden platform using spatial cues around the room.

  • Treatment: Administer Memantine, 3-Amino-5,7-dimethyladamantan-1-ol, or a vehicle control to different groups of mice throughout the training period.

  • Probe Trial: Remove the platform and measure the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Compare the escape latency during training and the time spent in the target quadrant during the probe trial between the different treatment groups.

Expected Outcome: Memantine-treated mice are expected to show a significant improvement in learning and memory, as indicated by shorter escape latencies and more time spent in the target quadrant compared to the vehicle-treated group. The 3-Amino-5,7-dimethyladamantan-1-ol-treated group is not expected to show a significant improvement over the vehicle control.[8]

Conclusion: A Clear Distinction in Pharmacological Activity

The available evidence strongly supports a clear demarcation in efficacy between Memantine and its metabolite, 3-Amino-5,7-dimethyladamantan-1-ol. Memantine's therapeutic benefit in Alzheimer's disease is a direct result of its well-characterized, moderate-affinity antagonism of the NMDA receptor. Conversely, its metabolites, including 3-Amino-5,7-dimethyladamantan-1-ol, are considered to be pharmacologically inert at this receptor.

For researchers in neuropharmacology and drug development, this distinction is paramount. It underscores that the observed clinical efficacy of Memantine can be attributed to the parent compound itself and not a cumulative effect involving its metabolites. This knowledge is critical for the design of future neuroprotective agents, where a stable compound with a targeted mechanism of action is often the desired profile. Future research could focus on definitively quantifying the binding affinity of all of Memantine's metabolites to a range of neuroreceptors to further solidify our understanding of its complete pharmacological profile.

References

  • Bromley-Brits, K., Deng, Y., & Song, W. (2011). Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. Journal of Visualized Experiments, (53), 2920. [Link]

  • Drugs.com. (n.d.). Memantine. Retrieved from [Link]

  • Drugs.com. (n.d.). Memantine: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

  • Maj, J., Sowińska, H., Baran, L., & Sarnek, J. (1974). Pharmacological effects of 1,3-dimethyl-5-aminoadamantane, a new adamantane derivative. European Journal of Pharmacology, 26(1), 9-14.
  • MedlinePlus. (2016). Memantine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-5,7-dimethyladamantan-1-ol. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Memantine. PubChem Compound Database. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Advancements in Adamantane Chemistry: The Synthesis of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride. Retrieved from [Link]

  • Patel, K. (2024). Memantine. In StatPearls. StatPearls Publishing. [Link]

  • Tencheva, A., Stankova, I., Angelova, T., & Danalev, D. (2022). ANTIMICROBIAL ACTIVITY OF AMINO ACID DERIVATIVES OF MEMANTINE. Journal of Chemical Technology and Metallurgy, 57(2), 286-290.
  • Veeprho. (n.d.). 1-Amino-3-Hydroxy-5,7-Dimethyl Adamantane. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Memantine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). NMDA receptor. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

Comparative

Validating the Mechanism of Action of 3-Amino-5,7-dimethyladamantan-1-ol: A Comparative Guide for Researchers

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of 3-Amino-5,7-dimethyladamantan-1-ol, a principal metabolite of the Alzhe...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of 3-Amino-5,7-dimethyladamantan-1-ol, a principal metabolite of the Alzheimer's drug, Memantine.[1][2] By leveraging established experimental protocols, this document offers a comparative analysis of its performance against its parent compound and other relevant N-methyl-D-aspartate (NMDA) receptor antagonists.

Introduction: The Significance of 3-Amino-5,7-dimethyladamantan-1-ol

3-Amino-5,7-dimethyladamantan-1-ol is a key metabolite of Memantine, a widely prescribed medication for moderate to severe dementia associated with Alzheimer's disease.[1][3][4] Understanding the pharmacological activity of this metabolite is crucial for a complete comprehension of Memantine's therapeutic profile, including its efficacy and potential side effects. Like its parent compound, 3-Amino-5,7-dimethyladamantan-1-ol is hypothesized to act as an N-methyl-D-aspartate (NMDA) receptor antagonist.[5][6][7] This guide outlines a systematic approach to experimentally validate this proposed mechanism.

The NMDA receptor, a glutamate-gated ion channel, plays a pivotal role in synaptic plasticity, learning, and memory.[6][8] However, its overactivation by the excitatory neurotransmitter glutamate leads to excessive calcium influx, resulting in excitotoxicity and neuronal cell death.[7][8][9] This pathological process is implicated in the progression of neurodegenerative diseases like Alzheimer's.[7] Uncompetitive NMDA receptor antagonists, such as Memantine, offer a therapeutic strategy by blocking the channel only when it is excessively open, thereby preventing neurotoxicity without interfering with normal synaptic transmission.[6][7][10] This guide will explore whether 3-Amino-5,7-dimethyladamantan-1-ol shares this refined mechanism.

The NMDA Receptor Signaling Pathway

The following diagram illustrates the central role of the NMDA receptor in both physiological signaling and excitotoxicity, and the proposed site of action for uncompetitive antagonists.

NMDA_Receptor_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 Pharmacological Intervention Glutamate_Vesicle Glutamate Vesicles Release Action Potential Causes Release Glutamate_Vesicle->Release NMDA_R NMDA Receptor Release->NMDA_R Glutamate Binds AMPA_R AMPA Receptor Release->AMPA_R Glutamate Binds Ca_Channel Ca²⁺ Channel NMDA_R->Ca_Channel Depolarization Depolarization AMPA_R->Depolarization Na⁺ Influx & Depolarization Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Mg_Block Mg²⁺ Block Mg_Block->Ca_Channel Blocks at Resting Potential Signaling Synaptic Plasticity (LTP, Learning, Memory) Ca_Influx->Signaling Physiological Excitotoxicity Excitotoxicity (Neuronal Damage) Ca_Influx->Excitotoxicity Pathological (Overactivation) Depolarization->Mg_Block Relieves Block Memantine_Metabolite 3-Amino-5,7- dimethyladamantan-1-ol Memantine_Metabolite->Ca_Channel Uncompetitive Antagonism

Caption: NMDA receptor signaling and site of antagonist action.

Part 1: In Vitro Validation of NMDA Receptor Antagonism

To ascertain the direct interaction of 3-Amino-5,7-dimethyladamantan-1-ol with the NMDA receptor, a series of in vitro assays are essential. These experiments will quantify the compound's potency and mechanism of channel blockade in a controlled cellular environment.

Patch-Clamp Electrophysiology: The Gold Standard

Whole-cell patch-clamp electrophysiology provides the most direct evidence of ion channel modulation.[11][12][13] This technique allows for the precise measurement of NMDA receptor-mediated currents in response to agonist application, and how these currents are affected by the presence of an antagonist.

Experimental Workflow:

Patch_Clamp_Workflow Start HEK293 cells expressing NMDA receptor subunits (e.g., GluN1/GluN2A) Patch Establish whole-cell patch-clamp configuration Start->Patch Agonist Apply Glutamate/Glycine to elicit NMDA current Patch->Agonist Record_Baseline Record baseline NMDA-evoked current Agonist->Record_Baseline Record_Post Record NMDA current in presence of compound Agonist->Record_Post Apply_Compound Apply 3-Amino-5,7- dimethyladamantan-1-ol (or comparator) Record_Baseline->Apply_Compound Apply_Compound->Agonist Re-apply agonist Analysis Calculate % inhibition and determine IC₅₀ Record_Post->Analysis

Caption: Workflow for patch-clamp electrophysiology.

Detailed Protocol:

  • Cell Culture: Utilize a stable cell line (e.g., HEK293) expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A) to ensure a homogenous receptor population.[12]

  • Recording: Obtain whole-cell voltage-clamp recordings. Hold the cell at a negative potential (e.g., -70 mV) to measure inward currents.

  • Agonist Application: Briefly apply a solution containing NMDA receptor agonists (glutamate and glycine) to evoke a current.[12]

  • Compound Application: After establishing a stable baseline response, co-apply the agonists with varying concentrations of 3-Amino-5,7-dimethyladamantan-1-ol, Memantine, or a potent uncompetitive antagonist like Ketamine.

  • Data Analysis: Measure the peak amplitude of the NMDA-evoked current in the absence and presence of the test compound. Calculate the percentage of inhibition and plot a concentration-response curve to determine the IC₅₀ value.

Comparative Performance Data (Hypothetical):

CompoundIC₅₀ (µM) vs. GluN1/GluN2AOnset of BlockOffset of Block
3-Amino-5,7-dimethyladamantan-1-ol5-10FastFast
Memantine1-5[14]FastFast[14]
Ketamine0.1-0.5[15]Very FastSlow

This data will reveal if the metabolite retains the fast-on, fast-off kinetics and moderate potency of Memantine, which are crucial for its clinical tolerability, distinguishing it from high-affinity blockers like Ketamine that have significant side effects.[5][10][14]

Calcium Imaging Assays: Assessing Functional Blockade

NMDA receptor activation leads to a significant influx of calcium (Ca²⁺).[16][17][18] Fluorometric calcium imaging provides a high-throughput method to assess the functional consequences of NMDA receptor antagonism.

Experimental Workflow:

Calcium_Imaging_Workflow Start Culture primary neurons or NMDA-R expressing cells Load_Dye Load cells with a calcium-sensitive dye (e.g., Fura-2, Fluo-4) Start->Load_Dye Baseline Measure baseline intracellular Ca²⁺ levels Load_Dye->Baseline Pre_Incubate Pre-incubate with 3-Amino-5,7-dimethyladamantan-1-ol (or comparator) Baseline->Pre_Incubate Stimulate Stimulate with Glutamate/Glycine Pre_Incubate->Stimulate Measure_Response Measure peak Ca²⁺ response Stimulate->Measure_Response Analysis Calculate % reduction in Ca²⁺ influx and IC₅₀ Measure_Response->Analysis

Caption: Workflow for calcium imaging assays.

Detailed Protocol:

  • Cell Preparation: Use primary cortical or hippocampal neurons, or the same cell lines from the electrophysiology experiments.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[16][17]

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compounds.

  • Stimulation and Measurement: Stimulate the cells with glutamate and glycine and measure the change in fluorescence, which corresponds to the intracellular calcium concentration.[19][20]

  • Data Analysis: Quantify the peak fluorescence intensity and calculate the percentage reduction in the calcium response to determine the IC₅₀.

Comparative Performance Data (Hypothetical):

CompoundIC₅₀ (µM) for Ca²⁺ Influx Inhibition
3-Amino-5,7-dimethyladamantan-1-ol8-15
Memantine2-8
Ketamine0.2-1.0

These results will corroborate the electrophysiological findings in a more physiologically integrated system, confirming the compound's ability to prevent the downstream consequences of NMDA receptor activation.

Neurotoxicity Assays: Validating Neuroprotection

The therapeutic rationale for NMDA receptor antagonists in neurodegenerative diseases is their ability to prevent excitotoxicity.[7] In vitro neurotoxicity assays can directly test this neuroprotective effect.

Experimental Workflow:

Neurotoxicity_Assay_Workflow Start Culture primary cortical neurons Pretreat Pre-treat with 3-Amino-5,7- dimethyladamantan-1-ol (or comparator) Start->Pretreat Induce_Toxicity Induce excitotoxicity with high concentration of Glutamate Pretreat->Induce_Toxicity Incubate Incubate for 24 hours Induce_Toxicity->Incubate Assess_Viability Assess cell viability using MTT or LDH assay Incubate->Assess_Viability Analysis Calculate % neuroprotection and determine EC₅₀ Assess_Viability->Analysis

Caption: Workflow for neurotoxicity assays.

Detailed Protocol:

  • Cell Culture: Plate primary neurons at a suitable density.

  • Treatment: Pre-treat the neurons with the test compounds for a short period before exposing them to a high, excitotoxic concentration of glutamate for 24 hours.

  • Viability Assessment: Measure cell viability using standard assays like the MTT assay (measures metabolic activity) or the LDH assay (measures membrane integrity by detecting lactate dehydrogenase release from damaged cells).[21][22][23]

  • Data Analysis: Quantify cell survival relative to control (glutamate-treated) wells. Plot a concentration-response curve to determine the EC₅₀ for neuroprotection.

Comparative Performance Data (Hypothetical):

CompoundEC₅₀ (µM) for NeuroprotectionMaximum Protection (%)
3-Amino-5,7-dimethyladamantan-1-ol10-20~85%
Memantine5-10~90%
Ketamine0.5-2.0~95%

This experiment provides crucial evidence for the therapeutic potential of 3-Amino-5,7-dimethyladamantan-1-ol, directly linking its receptor-level activity to a disease-relevant cellular outcome.

Part 2: In Vivo Validation of CNS Effects

While in vitro assays are essential for mechanistic clarity, in vivo studies are necessary to confirm that the compound can cross the blood-brain barrier, engage its target in a living organism, and produce a measurable physiological or behavioral effect.

Behavioral Studies: Morris Water Maze

The Morris Water Maze is a classic behavioral test to assess hippocampal-dependent spatial learning and memory in rodents, functions known to be modulated by NMDA receptors.[24][25][26]

Detailed Protocol:

  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.[25]

  • Acquisition Phase: For several days, mice are trained to find the hidden platform using spatial cues around the room. The time taken to find the platform (escape latency) is recorded.

  • Treatment: Administer 3-Amino-5,7-dimethyladamantan-1-ol, Memantine, or a vehicle control to a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1) and wild-type controls.[26]

  • Probe Trial: After the acquisition phase, the platform is removed, and the time spent in the target quadrant where the platform used to be is measured to assess memory retention.

  • Data Analysis: Compare the escape latencies during acquisition and the time in the target quadrant during the probe trial between treatment groups.[27][28]

Comparative Performance Data (Hypothetical - in APP/PS1 mice):

Treatment GroupMean Escape Latency (Day 5)Time in Target Quadrant (%)
Vehicle45s28%
3-Amino-5,7-dimethyladamantan-1-ol30s40%
Memantine25s45%

Improved performance in this task would suggest that the compound can ameliorate cognitive deficits associated with Alzheimer's pathology, consistent with the effects of an NMDA receptor antagonist like Memantine.[26]

In Vivo Electrophysiology: Electroencephalography (EEG)

EEG measures brain electrical activity and can reveal drug-induced changes in neuronal network function. NMDA receptor antagonists are known to alter specific frequency bands in the EEG.[29][30][31]

Detailed Protocol:

  • Animal Preparation: Implant EEG electrodes over specific brain regions (e.g., cortex and hippocampus) in freely moving rodents.

  • Baseline Recording: Record baseline EEG activity for a defined period.

  • Drug Administration: Administer the test compounds and continue to record EEG activity for several hours to capture the time course of the drug's effect.

  • Data Analysis: Perform spectral analysis on the EEG data to quantify the power in different frequency bands (e.g., delta, theta, alpha, beta, gamma). Compare the changes from baseline across different treatment groups. Studies have shown that Memantine can reduce theta and beta-1 activity.[29][32]

Comparative Performance Data (Hypothetical):

CompoundChange in Theta PowerChange in Gamma Power
3-Amino-5,7-dimethyladamantan-1-ol
Memantine↓[29]↑ (in some contexts)[32]
Ketamine↑↑

Observing an EEG profile for the metabolite that is similar to Memantine would provide in vivo evidence of target engagement and a comparable effect on overall brain network activity.

Conclusion

The validation of 3-Amino-5,7-dimethyladamantan-1-ol's mechanism of action requires a multi-faceted approach, progressing from direct receptor interaction to cellular function and finally to in vivo behavioral and physiological outcomes. The experimental framework presented in this guide provides a robust and logical pathway to:

  • Confirm Target Engagement: Directly demonstrate the compound's ability to block NMDA receptor channels using patch-clamp electrophysiology.

  • Validate Functional Consequences: Show that this blockade translates to a reduction in pathological calcium influx and protection against excitotoxic cell death.

  • Establish In Vivo Efficacy: Provide evidence that the compound can modulate brain activity and improve cognitive function in a disease-relevant animal model.

By comparing the results for 3-Amino-5,7-dimethyladamantan-1-ol with its parent drug, Memantine, and other NMDA receptor antagonists, researchers can precisely characterize its pharmacological profile. This knowledge is indispensable for understanding the full therapeutic picture of Memantine and for the potential future development of adamantane-based neuroprotective agents.

References

  • Mechanism of action of memantine. PubMed - NIH. [Link]

  • What is the mechanism of action of N-methyl-D-aspartate (NMDA) receptor antagonists? AIBD. [Link]

  • Memantine's Mechanism of Action: How This Medication for Alzheimer's Disease Works. GoodRx. [Link]

  • NMDA receptor. Wikipedia. [Link]

  • NMDA receptor antagonist. Wikipedia. [Link]

  • Novel NMDA Receptor Antagonists. University of Virginia School of Medicine. [Link]

  • What are NMDA receptor antagonists and how do they work? Patsnap Synapse. [Link]

  • Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. SpringerLink. [Link]

  • What is the mechanism of Memantine hydrochloride? Patsnap Synapse. [Link]

  • What is the mechanism of action (MOA) of memantine? Dr.Oracle. [Link]

  • Memantine: Uses, Dosage, Side Effects, Warnings. Drugs.com. [Link]

  • Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses. SpringerLink. [Link]

  • Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. Universitat Autònoma de Barcelona. [Link]

  • Behavioral effects of memantine in Alzheimer disease patients receiving donepezil treatment. PubMed. [Link]

  • Behavioral effects of memantine in Alzheimer disease patients receiving donepezil treatment. Neurology.org. [Link]

  • Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies. PubMed Central. [Link]

  • Neurotoxicity Assay Service. Creative Biolabs. [Link]

  • P40: Memantine effects on resting-state EEG sources in Alzheimer's disease. ResearchGate. [Link]

  • Radioelectroencephalographic Comparison of Memantine With Receptor-Specific Drugs Acting on Dopaminergic Transmission in Freely Moving Rats. PubMed. [Link]

  • The effects of memantine on behavioral disturbances in patients with Alzheimer's disease: a meta-analysis. PubMed Central. [Link]

  • Neuronal Cell viability and cytotoxicity assays. NeuroProof. [Link]

  • Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons. Axion Biosystems. [Link]

  • A causal role of the NMDA receptor in recurrent processing during perceptual inference: NMDA receptor antagonist memantine selectively improves EEG decoding of the Kanizsa illusion. eLife. [Link]

  • A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. PubMed Central. [Link]

  • Efficacy of memantine on behavioral and psychological symptoms related to dementia: a systematic meta-analysis. PubMed. [Link]

  • Behavioral effects of memantine in Alzheimer disease patients receiving donepezil treatment | Request PDF. ResearchGate. [Link]

  • Memantine effects on EEG measures of putative excitatory/inhibitory balance in schizophrenia. PubMed Central. [Link]

  • Memantine Effects on Electroencephalographic Measures of Putative Excitatory/Inhibitory Balance in Schizophrenia. PubMed. [Link]

  • Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview. YouTube. [Link]

  • Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. PubMed Central. [Link]

  • MK-801 and memantine act differently on short-term memory tested with different time-intervals in the Morris water maze test. PubMed. [Link]

  • Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications. PubMed Central. [Link]

  • NMDA receptors. Neuropharmacology. [Link]

  • The Role of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride in Alzheimer's Research. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PubMed Central. [Link]

  • Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults. NIH. [Link]

  • Morris Water Maze. MMPC.org. [Link]

  • NMDA receptor antagonists and pain relief: A meta-analysis of experimental trials. PubMed. [Link]

  • Cell models for evaluation of adult and developmental neurotoxicity. Diva-portal.org. [Link]

  • Morris water maze test for memantine and placebo-treated NT and APP/PS1... ResearchGate. [Link]

  • Characterization of the neurotoxic model on cell viability. (A) MTT... ResearchGate. [Link]

  • Memantine affects cognitive flexibility in the Morris water maze. PubMed. [Link]

  • (PDF) Memantine Affects Cognitive Flexibility in the Morris Water Maze. ResearchGate. [Link]

  • The Role of Memantine Metabolites: Focus on 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride in Research. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum. PubMed Central. [Link]

  • Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices. [Link]

  • 3-Amino-5,7-dimethyladamantan-1-ol. PubChem. [Link]

Sources

Validation

A Comparative Guide to the Cross-Reactivity Profile of 3-Amino-5,7-dimethyladamantan-1-ol

This guide provides an in-depth comparative analysis of the cross-reactivity of 3-Amino-5,7-dimethyladamantan-1-ol, a primary metabolite of the N-methyl-D-aspartate (NMDA) receptor antagonist, Memantine.[1][2] As the dev...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the cross-reactivity of 3-Amino-5,7-dimethyladamantan-1-ol, a primary metabolite of the N-methyl-D-aspartate (NMDA) receptor antagonist, Memantine.[1][2] As the development of novel therapeutics increasingly focuses on specificity and safety, understanding the potential for off-target interactions is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating the cross-reactivity of this adamantane derivative against structurally and functionally related compounds.

The adamantane scaffold, a rigid, lipophilic cage-like structure, is a privileged motif in medicinal chemistry, lending favorable pharmacokinetic properties to a range of approved drugs.[3][4][5] Derivatives such as Amantadine and Memantine have found applications in treating viral infections and neurodegenerative diseases.[5][6] 3-Amino-5,7-dimethyladamantan-1-ol, as a metabolite of Memantine, is of particular interest for its potential contribution to the overall pharmacological and toxicological profile of its parent drug.[1] This guide will objectively compare its hypothetical cross-reactivity with Memantine and Amantadine, supported by detailed experimental protocols and data interpretation.

Comparator Compound Selection: A Rationale

To provide a meaningful assessment of cross-reactivity, it is essential to select appropriate comparator compounds. For this guide, we have selected:

  • Memantine: As the parent drug, understanding the cross-reactivity of its metabolite is crucial for a complete pharmacological picture.[7][8] Memantine itself is a low-to-moderate affinity uncompetitive NMDA receptor antagonist.[7][9]

  • Amantadine: A structurally related adamantane derivative with antiviral and anti-Parkinsonian activity.[10][11] Its cross-reactivity profile can offer insights into the broader class of adamantane-based therapeutics.[12]

Comparative Cross-Reactivity Data: A Hypothetical Analysis

The following table summarizes hypothetical data from a series of in-vitro cross-reactivity assays. This data is presented to illustrate the potential cross-reactivity profile of 3-Amino-5,7-dimethyladamantan-1-ol in comparison to Memantine and Amantadine.

Assay Type Target 3-Amino-5,7-dimethyladamantan-1-ol (IC50/Ki in µM) Memantine (IC50/Ki in µM) Amantadine (IC50/Ki in µM)
Receptor Binding Assay NMDA Receptor (GluN2B)> 1001.2[7]50
Receptor Binding Assay Sigma-1 Receptor15.82.68.3
Receptor Binding Assay 5-HT3 Receptor85.23.1[13]> 100
Immunoassay (ELISA) Anti-Memantine Polyclonal Ab25.3 (CR%)100 (CR%)5.1 (CR%)
Immunoassay (ELISA) Anti-Amantadine Monoclonal Ab2.7 (CR%)4.2 (CR%)100 (CR%)

CR% = Cross-Reactivity Percentage

Experimental Protocols: A Step-by-Step Guide

The following protocols outline the methodologies for generating the comparative data presented above. These protocols are designed to be self-validating, with appropriate controls to ensure the trustworthiness of the results.

Radioligand Receptor Binding Assays

This experiment is designed to determine the binding affinity of the test compounds to specific receptor targets.

Workflow for Receptor Binding Assay:

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis A Prepare cell membranes expressing the target receptor (e.g., NMDA, Sigma-1, 5-HT3) D Incubate cell membranes, radioligand, and test compound at a specific temperature and duration A->D B Prepare radioligand specific for the target receptor B->D C Prepare serial dilutions of test compounds (3-Amino-5,7-dimethyladamantan-1-ol, Memantine, Amantadine) C->D E Separate bound from unbound radioligand via rapid filtration D->E F Quantify radioactivity of the filter-bound membranes using a scintillation counter E->F G Calculate the percentage of specific binding at each test compound concentration F->G H Determine the IC50 value using non-linear regression analysis G->H I Calculate the Ki value using the Cheng-Prusoff equation H->I

Caption: Workflow for Radioligand Receptor Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, a known concentration of the specific radioligand (e.g., [3H]MK-801 for the NMDA receptor), and varying concentrations of the test compounds.

  • Incubation: Initiate the binding reaction by adding the prepared cell membranes to each well. Incubate the plate at a controlled temperature for a duration sufficient to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: After the filters have dried, add a scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This immunoassay is designed to assess the cross-reactivity of the test compounds with antibodies raised against a specific target, in this case, Memantine or Amantadine.

Workflow for Competitive ELISA:

G cluster_0 Plate Coating cluster_1 Competitive Binding cluster_2 Detection cluster_3 Data Analysis A Coat microtiter plate wells with a conjugate of the target drug (e.g., Memantine-BSA) B Block non-specific binding sites A->B C Add a fixed concentration of the primary antibody (e.g., anti-Memantine) and varying concentrations of the test compounds B->C D Incubate to allow competition between the free drug and the coated drug for antibody binding C->D E Wash the plate to remove unbound reagents D->E F Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) E->F G Wash the plate again F->G H Add the enzyme substrate to produce a colorimetric signal G->H I Measure the absorbance at a specific wavelength H->I J Calculate the percentage of cross-reactivity relative to the parent drug I->J

Caption: Workflow for Competitive ELISA.

Step-by-Step Protocol:

  • Plate Coating: Coat the wells of a 96-well microtiter plate with a conjugate of the target drug (e.g., Memantine conjugated to a carrier protein like BSA). Incubate overnight at 4°C.

  • Blocking: Wash the plate and block any remaining non-specific binding sites with a blocking buffer (e.g., BSA or non-fat dry milk in PBS).

  • Competitive Reaction: Add a standard dilution of the primary antibody (e.g., rabbit anti-Memantine) to each well, along with varying concentrations of the test compounds (3-Amino-5,7-dimethyladamantan-1-ol, Memantine, and Amantadine). Incubate for a specified time to allow for competitive binding.

  • Secondary Antibody: Wash the plate to remove unbound antibodies and compounds. Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) that will bind to the primary antibody captured on the plate.

  • Substrate Addition: After another wash step, add a chromogenic substrate (e.g., TMB). The enzyme on the secondary antibody will convert the substrate, leading to a color change.

  • Signal Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: The signal intensity is inversely proportional to the concentration of the free compound in the sample. Calculate the percentage of cross-reactivity using the formula: (IC50 of the parent drug / IC50 of the test compound) x 100.

Discussion of Hypothetical Findings

Based on our hypothetical data, 3-Amino-5,7-dimethyladamantan-1-ol demonstrates a significantly lower affinity for the NMDA and 5-HT3 receptors compared to its parent compound, Memantine. This suggests that the hydroxylation and demethylation of Memantine to form this metabolite substantially reduces its activity at these primary targets. The moderate affinity for the Sigma-1 receptor, while lower than that of Memantine, indicates a potential for off-target effects that warrants further investigation.

In the immunoassays, the hypothetical results show that antibodies raised against Memantine have a moderate level of cross-reactivity with 3-Amino-5,7-dimethyladamantan-1-ol. This is expected due to the shared core adamantane structure. Conversely, the cross-reactivity with anti-Amantadine antibodies is minimal, highlighting the specificity of the antibody to the unsubstituted adamantane amine.

Conclusion

This guide provides a comprehensive framework for assessing the cross-reactivity of 3-Amino-5,7-dimethyladamantan-1-ol. The presented hypothetical data and detailed protocols offer a blueprint for conducting such studies. The findings, though illustrative, underscore the importance of characterizing the cross-reactivity profiles of drug metabolites to gain a complete understanding of a drug's safety and efficacy. Further experimental validation is necessary to confirm the cross-reactivity profile of this and other adamantane derivatives.

References

  • Spilovska, K., Zemek, F., Korabecny, J., & Nepovimova, E. (2016). Adamantane in Drug Design: A Review. Current Medicinal Chemistry, 23(26), 2823–2867.
  • Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967–2978.
  • Gaspar, A., et al. (2019). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 26(32), 5939-5964. Available from: [Link]

  • Riva, R., et al. (2019). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 24(18), 3266. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Adamantane Derivatives in Modern Drug Discovery. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 181458, Memantine Hydrochloride. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Advancements in Adamantane Chemistry: The Synthesis of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3382167, 3-Amino-5,7-dimethyladamantan-1-ol. Available from: [Link]

  • ResearchGate. Structure of memantine hydrochloride. Available from: [Link]

  • U.S. Food and Drug Administration. Namenda® Tablets/Oral Solution (memantine hydrochloride). Available from: [Link]

  • Klaschka, F. (1983). [Cross reactions to amantadine preparations in patients with tromantadine contact allergy]. Deutsche medizinische Wochenschrift (1946), 108(45), 1735–1736. Available from: [Link]

  • Aalberse, R. C., van Ree, R., & van der Zee, J. S. (2001). Assessment of allergen cross-reactivity. Clinical and molecular allergy : CMA, 1(1), 2.
  • Metabolic profiling to evaluate the impact of amantadine and rimantadine on the secondary metabolism of a model organism. (2023). Scientific reports, 13(1), 20958.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4054, Memantine. Available from: [Link]

  • Tencheva, A., Stankova, I., Angelova, T., & Danalev, D. (2022). ANTIMICROBIAL ACTIVITY OF AMINO ACID DERIVATIVES OF MEMANTINE. Journal of Chemical Technology and Metallurgy, 57(2), 286-290.
  • National Center for Biotechnology Information. (2020). Amantadine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Available from: [Link]

Sources

Comparative

A Researcher's Guide to the Certificate of Analysis: Evaluating 3-Amino-5,7-dimethyladamantan-1-ol for Purity and Performance

For researchers, scientists, and drug development professionals, the integrity of a starting material is paramount. A Certificate of Analysis (CoA) is more than a mere formality; it is the foundational document that atte...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of a starting material is paramount. A Certificate of Analysis (CoA) is more than a mere formality; it is the foundational document that attests to the identity, purity, and quality of a chemical compound. This guide provides an in-depth technical comparison of the analytical data presented on a CoA for 3-Amino-5,7-dimethyladamantan-1-ol, a key metabolite of the Alzheimer's drug, Memantine.[1] Understanding this document is crucial for ensuring the reliability and reproducibility of experimental data.

This guide will deconstruct a typical CoA for 3-Amino-5,7-dimethyladamantan-1-ol, comparing its analytical profile with relevant alternatives, including a common precursor and a related impurity. We will explore the causality behind the experimental choices and provide the technical data necessary to critically evaluate this important pharmaceutical intermediate.

The Significance of 3-Amino-5,7-dimethyladamantan-1-ol

3-Amino-5,7-dimethyladamantan-1-ol (CAS No. 63971-25-5) is a hydroxylated metabolite of Memantine (3,5-dimethyladamantan-1-amine).[1] Its rigid, diamondoid cage structure, characteristic of adamantane derivatives, imparts unique physicochemical properties that are of significant interest in medicinal chemistry.[1] The presence of both an amino and a hydroxyl group at the bridgehead positions makes it a versatile building block for further chemical modifications. As a primary metabolite, its synthesis and characterization are critical for pharmacokinetic studies and for use as a reference standard in impurity profiling of Memantine drug products.

Deconstructing the Certificate of Analysis: A Comparative Approach

A CoA for a high-purity chemical like 3-Amino-5,7-dimethyladamantan-1-ol is a summary of rigorous analytical testing. Below is a sample CoA, which we will use as a basis for our comparative discussion.

Sample Certificate of Analysis

Product Name: 3-Amino-5,7-dimethyladamantan-1-olLot Number: AX-202512-01
CAS Number: 63971-25-5Molecular Formula: C₁₂H₂₁NO
Molecular Weight: 195.31 g/mol Analysis Date: 2025-12-15
Retest Date: 2027-12-14Storage: 2-8 °C, Inert Atmosphere
Test Specification Result Method Reference
Appearance White to off-white crystalline powderConformsVisual Inspection
Solubility Soluble in MethanolConformsVisual Inspection
Identification by ¹H NMR Conforms to structureConformsInternal Method
Identification by Mass Spec Conforms to structureConformsInternal Method
Purity by HPLC (AUC) ≥ 98.0%99.2%USP <621>
Residual Solvents ≤ 0.5%0.1% (Ethanol)USP <467>
Water Content (Karl Fischer) ≤ 0.5%0.2%USP <921>
Assay (by Titration) 98.0% - 102.0%99.5%Internal Method

Comparative Analysis of Key CoA Parameters

For a meaningful comparison, we will evaluate the analytical data of 3-Amino-5,7-dimethyladamantan-1-ol against two relevant compounds:

  • Alternative 1 (Precursor): 3,5-Dimethyl-1-adamantanol (a potential starting material in some synthetic routes).

  • Alternative 2 (Related Impurity): N-(3,5-dimethyladamantan-1-yl)acetamide (Memantine EP Impurity F), a process-related impurity resulting from incomplete hydrolysis or side reactions.[2][3]

Parameter 3-Amino-5,7-dimethyladamantan-1-ol Alternative 1: 3,5-Dimethyl-1-adamantanol Alternative 2: N-(3,5-dimethyladamantan-1-yl)acetamide
Molecular Formula C₁₂H₂₁NOC₁₂H₂₀OC₁₄H₂₃NO
Molecular Weight 195.31180.29221.34
Key Functional Groups Amine, HydroxylHydroxylAmide
Expected ¹H NMR Signals Signals for methyl groups, adamantane cage protons, and exchangeable amine/hydroxyl protons.Signals for methyl groups and adamantane cage protons. Absence of amine-related signals.Signals for methyl groups, adamantane cage protons, and a characteristic acetyl methyl singlet.
HPLC Retention Time Moderately polar; intermediate retention on a C18 column.Less polar; longer retention time than the amino-alcohol.More polar than the alcohol, but less than the amino-alcohol; distinct retention time.
Identity Confirmation: The Triad of NMR, Mass Spectrometry, and IR

The identity of the compound is unequivocally established through a combination of spectroscopic techniques. A CoA that relies on a single method for identity should be scrutinized.

  • Nuclear Magnetic Resonance (¹H NMR): This is arguably the most powerful tool for structural elucidation of organic molecules. For 3-Amino-5,7-dimethyladamantan-1-ol, the spectrum should confirm the presence of two methyl groups, the complex multiplet pattern of the adamantane cage protons, and broad signals for the -NH₂ and -OH protons. The integration of these signals should correspond to the number of protons in the molecule. In comparison, 3,5-Dimethyl-1-adamantanol would lack the amine proton signals, and the acetamide impurity would show a sharp singlet around 2.0 ppm for the acetyl methyl group.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For our target molecule, a high-resolution mass spectrum should show a molecular ion peak ([M+H]⁺) at m/z 196.1701, corresponding to the formula C₁₂H₂₂NO⁺. This provides a high degree of confidence in the elemental composition.

  • Infrared (IR) Spectroscopy: While less specific than NMR, IR spectroscopy is excellent for confirming the presence of key functional groups. The spectrum for 3-Amino-5,7-dimethyladamantan-1-ol should exhibit characteristic broad absorptions for O-H and N-H stretches (around 3300-3500 cm⁻¹) and C-H stretches of the adamantane cage (around 2850-2950 cm⁻¹).

Purity Assessment: The Central Role of Chromatography

Chromatographic techniques are the gold standard for assessing the purity of a compound by separating it from any impurities.

  • High-Performance Liquid Chromatography (HPLC): A well-resolved HPLC chromatogram is a key piece of evidence on a CoA. For 3-Amino-5,7-dimethyladamantan-1-ol, a reversed-phase HPLC method using a C18 column is typically employed. Since adamantane derivatives lack a strong UV chromophore, derivatization with an agent like 9-fluorenylmethyl chloroformate (FMOC-Cl) is often necessary for sensitive UV detection.[4][5] The purity is reported as the area percentage of the main peak relative to the total area of all peaks. A purity of ≥98.0% is a common specification for research-grade materials.

The chromatogram below illustrates a hypothetical separation of our target compound from its precursor and the acetamide impurity.

cluster_0 HPLC Elution Profile Impurity_2 N-(3,5-dimethyladamantan- 1-yl)acetamide (More Polar) Target 3-Amino-5,7-dimethyl- adamantan-1-ol (Target Compound) Impurity_2->Target Increasing Retention Time Impurity_1 3,5-Dimethyl-1- adamantanol (Less Polar) Target->Impurity_1 cluster_workflow HPLC Derivatization Workflow start Sample Weighing dissolve Dissolve in Methanol start->dissolve derivatize Add Borate Buffer + FMOC-Cl Solution dissolve->derivatize react React for 30 min derivatize->react quench Quench with Glycine react->quench dilute Dilute with Mobile Phase quench->dilute inject Inject into HPLC dilute->inject

Sources

Comparative

A Researcher's Guide to Elucidating the Bioactivity of 3-Amino-5,7-dimethyladamantan-1-ol: A Comparative Analysis of In Vitro and In Vivo Methodologies

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and compare the in vivo and in vitro effects of 3-Amino-5,7-dimethyladamantan-1-ol, a principal...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and compare the in vivo and in vitro effects of 3-Amino-5,7-dimethyladamantan-1-ol, a principal metabolite of the Alzheimer's disease therapeutic, Memantine.[1][2] Given the limited direct experimental data on this metabolite, this document serves as a strategic guide, leveraging the extensive knowledge of its parent compound to design a robust comparative study. We will delve into the established pharmacology of Memantine and propose a detailed, self-validating experimental roadmap to characterize its hydroxylated derivative, thereby illuminating its potential contribution to the therapeutic profile or side effects of the parent drug.

The Rationale: Why Study a Metabolite?

In drug development, the characterization of metabolites is a critical step. A parent drug's biotransformation can result in derivatives with altered efficacy, target affinity, toxicity, or pharmacokinetic properties. 3-Amino-5,7-dimethyladamantan-1-ol (also known as 7-Hydroxy Memantine) is a polar metabolite of Memantine.[3][4] Understanding its biological activity is crucial for a complete picture of Memantine's mechanism of action and overall clinical profile. Does this metabolite retain activity at the N-methyl-D-aspartate (NMDA) receptor? Does its increased polarity affect its ability to cross the blood-brain barrier? This guide provides the experimental logic and detailed protocols to answer these pivotal questions.

The Benchmark: Profiling the Parent Compound, Memantine

Before characterizing the metabolite, it is essential to establish a benchmark using the parent compound, Memantine (1-amino-3,5-dimethyladamantane).[5] Memantine is a well-characterized, uncompetitive, low-to-moderate affinity antagonist of the NMDA receptor.[6][7] Its mechanism involves blocking the ion channel when it is excessively open due to pathological glutamate levels, thereby preventing excitotoxicity, while preserving normal synaptic function.[8][9]

Memantine: In Vitro Characteristics

The in vitro profile of Memantine is defined by its interaction with the NMDA receptor. Key parameters to establish include binding affinity and functional antagonism.

  • Mechanism of Action: Memantine acts as an uncompetitive, low-affinity, open-channel blocker of the NMDA receptor. This action mitigates neuronal damage caused by excessive glutamate, a process implicated in Alzheimer's disease.[10] It can also act as a non-competitive antagonist at the serotonin 5-HT3 receptor.[9]

  • Binding Affinity (Ki): Typically in the low micromolar range for the NMDA receptor.

  • Functional Antagonism (IC50): Demonstrates dose-dependent inhibition of NMDA-induced ion influx.

Memantine: In Vivo Characteristics

In vivo, Memantine's effects are assessed through pharmacokinetic profiling and efficacy in animal models of neurological disorders.[11]

  • Pharmacokinetics: Memantine is well-absorbed orally and exhibits linear pharmacokinetics.[3][12] It is primarily excreted unchanged in the urine, with a long elimination half-life of approximately 60-80 hours in humans.[6][10]

  • Efficacy Models: In transgenic mouse models of Alzheimer's disease (e.g., Tg2576, 5xFAD), chronic Memantine administration has been shown to improve cognitive deficits and, in some studies, reduce amyloid-beta (Aβ) plaque deposition and tau hyperphosphorylation.[13][14][15]

  • Neuroprotection: Animal studies have demonstrated Memantine's neuroprotective effects in models of ischemic stroke, traumatic brain injury, and rotenone-induced retinal degeneration.[16][17][18]

A Proposed Experimental Roadmap for Comparative Analysis

The core of this guide is a detailed plan to directly compare 3-Amino-5,7-dimethyladamantan-1-ol to its parent compound, Memantine. The following workflows are designed to be self-validating by including the well-characterized parent compound as a positive control and benchmark.

In Vitro Comparative Workflow

The primary in vitro question is whether 3-Amino-5,7-dimethyladamantan-1-ol retains activity at the NMDA receptor. The proposed workflow will assess its binding affinity, functional antagonism, and neuroprotective potential.

InVitro_Workflow cluster_0 Phase 1: Receptor Interaction cluster_1 Phase 2: Cellular Efficacy cluster_2 Data Analysis & Comparison A Experiment 1: Competitive Binding Assay (NMDA Receptor) B Experiment 2: Functional Antagonism (Calcium Flux Assay) A->B Evaluate functional consequence of binding C Experiment 3: Neuroprotection Assay (Aβ-induced Toxicity) B->C Test in disease-relevant model D Determine Ki, IC50, and % Protection for Memantine vs. Metabolite C->D E Comparative Potency & Efficacy Profile D->E

Caption: Proposed workflow for in vitro comparison of Memantine and its metabolite.

Protocol 1: NMDA Receptor Competitive Binding Assay

  • Objective: To determine the binding affinity (Ki) of 3-Amino-5,7-dimethyladamantan-1-ol for the NMDA receptor compared to Memantine.

  • Causality: This assay directly measures the physical interaction between the test compound and the receptor. A change in affinity for the metabolite would fundamentally alter its potential biological effect. The use of a radiolabeled ligand like [3H]MK-801, which binds within the ion channel, is ideal for assessing channel-blocking drugs.[19][20]

  • Methodology:

    • Membrane Preparation: Homogenize whole rat brains in a cold buffer and prepare a crude membrane fraction containing NMDA receptors via centrifugation.

    • Assay Setup: In a 96-well plate, combine the brain membrane preparation, a fixed concentration of [3H]MK-801, and varying concentrations of the unlabeled competitor (either Memantine or 3-Amino-5,7-dimethyladamantan-1-ol).

    • Incubation: Incubate the plates to allow the binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters quickly with a cold buffer to remove non-specific binding.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of [3H]MK-801 binding against the log concentration of the competitor. Use non-linear regression to calculate the IC50 value, which can then be converted to the affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: In Vitro Neuroprotection Assay Against Aβ Toxicity

  • Objective: To assess the ability of 3-Amino-5,7-dimethyladamantan-1-ol to protect neurons from amyloid-beta (Aβ)-induced toxicity.[21]

  • Causality: Aβ peptides are known to induce excitotoxicity, in part by over-activating NMDA receptors.[15] This assay provides a disease-relevant context to evaluate the functional consequences of NMDA receptor antagonism.

  • Methodology:

    • Cell Culture: Plate a human neuroblastoma cell line (e.g., SH-SY5Y) or primary rodent cortical neurons in 96-well plates. Differentiate cells to a neuronal phenotype if necessary.[22]

    • Pre-treatment: Pre-incubate the cells with various concentrations of Memantine or 3-Amino-5,7-dimethyladamantan-1-ol for 1-2 hours.

    • Toxin Addition: Add a toxic concentration of aggregated Aβ peptide (e.g., Aβ1-42) to the wells. Include control wells with no drug and no toxin, and wells with only the toxin.

    • Incubation: Incubate for 24-48 hours.

    • Viability Assessment: Measure cell viability using a standard method such as the MTT or LDH assay. The MTT assay measures mitochondrial function in living cells, while the LDH assay measures the release of lactate dehydrogenase from damaged cells.[23]

    • Data Analysis: Calculate the percentage of neuroprotection afforded by each compound concentration relative to the Aβ-only treated cells. Plot the results to determine the EC50 for neuroprotection.

In Vivo Comparative Workflow

The key in vivo questions concern the metabolite's pharmacokinetic profile—especially its ability to enter the brain—and its resulting efficacy on a behavioral level.

InVivo_Workflow cluster_0 Phase 1: Pharmacokinetics cluster_1 Phase 2: Pharmacodynamics (Efficacy) cluster_2 Data Analysis & Comparison A Experiment 4: PK Profiling (Single Dose Administration) B Measure Plasma & Brain Concentrations (LC-MS/MS) A->B C Calculate Cmax, Tmax, AUC, and Brain/Plasma Ratio B->C G Compare PK Parameters & CNS Exposure C->G D Experiment 5: Behavioral Testing (Alzheimer's Mouse Model) E Chronic Dosing Regimen (Memantine vs. Metabolite) D->E F Cognitive Assessment (e.g., Morris Water Maze) E->F H Compare Behavioral Outcomes (Cognitive Improvement) F->H

Caption: Proposed workflow for in vivo comparison of Memantine and its metabolite.

Protocol 3: Comparative Pharmacokinetic (PK) Study in Mice

  • Objective: To determine and compare the pharmacokinetic profiles and brain penetration of Memantine and 3-Amino-5,7-dimethyladamantan-1-ol.

  • Causality: The addition of a hydroxyl group significantly increases the polarity of the molecule, which is expected to reduce its ability to cross the blood-brain barrier via passive diffusion. This experiment directly quantifies this critical parameter, which dictates whether the metabolite can reach its CNS target.[24]

  • Methodology:

    • Animal Model: Use healthy, adult male C57BL/6 mice.

    • Compound Administration: Administer a single dose of either Memantine or 3-Amino-5,7-dimethyladamantan-1-ol via oral gavage or intraperitoneal injection.

    • Sample Collection: At designated time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via cardiac puncture and immediately harvest the brains.

    • Sample Processing: Separate plasma from the blood. Homogenize the brain tissue.

    • Quantification: Use a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method to accurately quantify the concentrations of the respective compound in plasma and brain homogenates.

    • Data Analysis: Plot the concentration-time curves for both plasma and brain. From these curves, calculate key PK parameters: Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve). Crucially, calculate the brain-to-plasma concentration ratio at each time point to assess CNS penetration.

Synthesizing the Data: Building a Comparative Profile

Upon completion of these experiments, the collected data should be organized into clear, comparative tables to facilitate interpretation.

Table 1: Comparative In Vitro Profile

Parameter Memantine (Control) 3-Amino-5,7-dimethyladamantan-1-ol Fold Difference
NMDA Receptor Binding (Ki) e.g., 1.5 µM Experimental Value Calculated
Functional Antagonism (IC50) e.g., 2.0 µM Experimental Value Calculated

| Neuroprotection (EC50) | e.g., 5.0 µM | Experimental Value | Calculated |

Table 2: Comparative In Vivo Pharmacokinetic Profile (Single Dose)

Parameter Memantine (Control) 3-Amino-5,7-dimethyladamantan-1-ol Fold Difference
Plasma Cmax (ng/mL) Experimental Value Experimental Value Calculated
Plasma AUC (ng*h/mL) Experimental Value Experimental Value Calculated
Brain Cmax (ng/g) Experimental Value Experimental Value Calculated

| Brain/Plasma Ratio (at Tmax) | e.g., 1.2 | Experimental Value | Calculated |

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to define the in vitro and in vivo effects of 3-Amino-5,7-dimethyladamantan-1-ol relative to its parent drug, Memantine. The potential outcomes are manifold:

  • Scenario 1: Metabolite is Inactive and CNS-Impenetrant. If the metabolite shows significantly reduced affinity for the NMDA receptor and poor brain penetration, it can be concluded that it likely does not contribute to Memantine's therapeutic effects.

  • Scenario 2: Metabolite is Active but CNS-Impenetrant. This would suggest the metabolite might have peripheral effects but is unlikely to be a major contributor to the central neuroprotective actions of Memantine.

  • Scenario 3: Metabolite is Active and CNS-Penetrant. If the metabolite retains significant NMDA receptor activity and achieves meaningful concentrations in the brain, it could be considered an active metabolite that contributes to the overall efficacy of Memantine. This would be a significant finding, potentially influencing future drug design and development of adamantane derivatives.[25][26]

By executing this comparative framework, researchers can move beyond speculation and generate the crucial data needed to fully understand the pharmacology of Memantine and its metabolites, contributing valuable knowledge to the field of neurodegenerative disease therapeutics.

References

  • GlobalRx. Memantine Hydrochloride 5mg Tablet: A Clinical Overview.
  • Patel, K. & Tadi, P. (2024). Memantine. In: StatPearls [Internet].
  • Kolocouris, A., et al. (1996).
  • Auctores. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease.
  • Patsnap Synapse. (2024). What is the mechanism of Memantine hydrochloride?
  • Drugs.com.
  • Stagni, G., et al. (2015). Pharmacokinetic Properties of Memantine after a Single Intraperitoneal Administration and Multiple Oral Doses in Euploid Mice and in the Ts65Dn Mouse Model of Down's Syndrome. PubMed.
  • de Oliveira, C. R., et al. (2008). Design, Synthesis, and Trypanocidal Activity of New Aminoadamantane Derivatives. Journal of Medicinal Chemistry.
  • FDA. (2013). Namenda® Tablets/Oral Solution (memantine hydrochloride) Label.
  • Noetzli, M., & Eap, C. B. (2013). The Concentration of Memantine in the Cerebrospinal Fluid of Alzheimer's Disease Patients and Its Consequence to Oxidative Stress Biomarkers. Frontiers in Pharmacology.
  • GoodRx. (2024).
  • Wikipedia. Memantine.
  • De Kimpe, N., et al. (1992). Synthesis and Antiviral Activity Evaluation of Some New Aminoadamantane Derivatives. 2. Journal of Medicinal Chemistry.
  • InnoSer. In vitro neurology assays.
  • ResearchGate. (2015). (PDF)
  • Inotiv. Alzheimer's Disease Models.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Neuroprotection Assays of Onjixanthone II.
  • Marchetti, F., & Klein, W. L. (2008). Effects of memantine on neuronal structure and conditioned fear in the Tg2576 mouse model of Alzheimer's disease. PubMed.
  • TCI AMERICA. 3,5-Dimethyl-1-adamantanamine Hydrochloride 41100-52-1.
  • Asadi, S., et al. (2025). Can the neuroprotective effects of memantine prevent the complications of brain injuries?
  • Rojas, J. C., et al. (2008).
  • Kumar, P., Kumar, A., & Padi, S. S. V. (2015). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of Chemical and Pharmaceutical Research.
  • Reynolds, I. J. (1997). The Use of Ligand Binding in Assays of NMDA Receptor Function. In: The NMDA Receptor. Humana Press.
  • Rojas, J. C., et al. (2008).
  • Martinez-Coria, H., et al. (2010). Memantine Improves Cognition and Reduces Alzheimer's-Like Neuropathology in Transgenic Mice.
  • Reaction Biology. NMDA Biochemical Binding Assay Service.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride in Alzheimer's Research.
  • Ningbo Inno Pharmchem Co., Ltd. Advancements in Adamantane Chemistry: The Synthesis of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride.
  • PubChem. 3-Amino-5,7-dimethyltricyclo(3.3.1.13,7)decan-1-ol--hydrogen chloride (1/1).
  • Al-Hadedi, A. A. M., et al. (2022). Synthesis, Neuroprotective Effect and Physicochemical Studies of Novel Peptide and Nootropic Analogues of Alzheimer Disease Drug. PubMed Central.

Sources

Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 3-Amino-5,7-dimethyladamantan-1-ol Derivatives as NMDA Receptor Antagonists

For researchers, medicinal chemists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analys...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-Amino-5,7-dimethyladamantan-1-ol derivatives, a class of compounds with significant therapeutic potential, primarily as N-methyl-D-aspartate (NMDA) receptor antagonists. The parent compound of this family, memantine, is an approved treatment for moderate-to-severe Alzheimer's disease, making this chemical scaffold a critical area of study for novel neuroprotective agents.[1]

This guide will dissect the key structural features of 3-Amino-5,7-dimethyladamantan-1-ol derivatives that govern their interaction with the NMDA receptor, offering a comparative analysis based on available experimental data. We will delve into the mechanistic underpinnings of their activity, provide detailed experimental protocols for their synthesis and evaluation, and present visualizations to clarify complex relationships.

The Adamantane Cage: A Scaffold for CNS Drug Discovery

The rigid, tricyclic adamantane core is a privileged scaffold in medicinal chemistry. Its lipophilic nature facilitates penetration of the blood-brain barrier, a critical hurdle for centrally acting drugs. The three-dimensional structure of the adamantane cage allows for precise positioning of functional groups to interact with biological targets. In the context of 3-Amino-5,7-dimethyladamantan-1-ol derivatives, the key pharmacophoric elements are the amino group, the hydroxyl group, and the methyl substituents on the adamantane framework.

Mechanism of Action: Uncompetitive Antagonism of the NMDA Receptor

The primary biological target of 3-Amino-5,7-dimethyladamantan-1-ol derivatives, like memantine, is the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[2] Overactivation of NMDA receptors leads to excessive calcium influx and subsequent excitotoxicity, a pathological process implicated in various neurodegenerative diseases.[2]

These derivatives act as uncompetitive, low-to-moderate affinity open-channel blockers.[1][2] This mechanism is key to their therapeutic success and tolerability. Unlike competitive antagonists that block the glutamate binding site, these compounds only bind within the ion channel when it is opened by the presence of both glutamate and a co-agonist (glycine or D-serine).[1] The binding is voltage-dependent, meaning the antagonist is more likely to enter and block the channel during prolonged depolarization, a hallmark of pathological overstimulation. The relatively fast on/off kinetics allow for the preservation of normal synaptic transmission while preferentially blocking pathological, sustained NMDA receptor activation.[1]

NMDA_Receptor_Antagonism cluster_0 Normal Synaptic Transmission cluster_1 Pathological Excitotoxicity cluster_2 Therapeutic Intervention Glutamate_Normal Transient Glutamate Release NMDA_Open_Briefly Brief NMDA Receptor Opening Glutamate_Normal->NMDA_Open_Briefly Binds Ca_Influx_Normal Physiological Ca2+ Influx NMDA_Open_Briefly->Ca_Influx_Normal Synaptic_Plasticity Synaptic Plasticity, Learning & Memory Ca_Influx_Normal->Synaptic_Plasticity Glutamate_Excess Excessive Glutamate NMDA_Open_Sustained Sustained NMDA Receptor Opening Glutamate_Excess->NMDA_Open_Sustained Binds Ca_Influx_Excess Pathological Ca2+ Overload NMDA_Open_Sustained->Ca_Influx_Excess Channel_Block Blocks Open Channel NMDA_Open_Sustained->Channel_Block Allows binding Neuronal_Damage Neuronal Damage Ca_Influx_Excess->Neuronal_Damage Adamantane_Derivative 3-Amino-5,7-dimethyladamantan-1-ol Derivative (Memantine) Adamantane_Derivative->Channel_Block Modulation Modulation of Ca2+ Influx Channel_Block->Modulation Neuroprotection Neuroprotection Modulation->Neuroprotection SAR_Summary cluster_SAR Structural Modifications and Impact on NMDA Receptor Antagonism Core 3-Amino-5,7-dimethyladamantan-1-ol Core Amino_Group 3-Amino Group - Crucial for activity (protonated at physiological pH) - N-alkylation/arylation can modulate potency - Conversion to amides abolishes activity Core:f0->Amino_Group:head Modification at Amino Group Methyl_Groups 5,7-Dimethyl Groups - Significantly increase potency compared to amantadine - Hydrophobic interactions with channel residues - A third methyl group decreases affinity Core:f0->Methyl_Groups:head Role of Methyl Groups Hydroxyl_Group 1-Hydroxyl Group - Presence significantly reduces NMDA receptor antagonist activity - Increases polarity, likely hindering channel interaction - Potential site for prodrug modification (esters/ethers) Core:f0->Hydroxyl_Group:head Impact of Hydroxyl Group

Caption: Summary of the Structure-Activity Relationship of 3-Amino-5,7-dimethyladamantan-1-ol derivatives.

Experimental Protocols

For researchers aiming to synthesize and evaluate novel derivatives, the following protocols provide a starting point.

Synthesis of 3-Amino-5,7-dimethyladamantan-1-ol Precursors

The synthesis of the core scaffold can be achieved through various routes, often starting from 1,3-dimethyladamantane. A common approach involves the functionalization of the adamantane core followed by the introduction of the amino and hydroxyl groups.

Example Protocol: Synthesis of Memantine (a precursor to the hydroxylated derivative)

This protocol is adapted from established methods for the synthesis of memantine hydrochloride.

Step 1: Bromination of 1,3-dimethyladamantane

  • To a solution of 1,3-dimethyladamantane in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

  • Reflux the mixture under inert atmosphere for several hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.

  • Purify the resulting 1-bromo-3,5-dimethyladamantane by distillation or chromatography.

Step 2: Amination of 1-bromo-3,5-dimethyladamantane

  • In a sealed reaction vessel, combine 1-bromo-3,5-dimethyladamantane with a source of ammonia (e.g., a solution of ammonia in methanol or formamide).

  • Heat the mixture at a high temperature (e.g., 150-200 °C) for several hours.

  • Cool the reaction mixture and partition between an organic solvent (e.g., diethyl ether) and an aqueous base (e.g., NaOH solution).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain crude memantine.

  • The crude product can be purified by conversion to its hydrochloride salt by treating the ethereal solution with HCl gas or an HCl solution in ether.

Step 3: Hydroxylation to 3-Amino-5,7-dimethyladamantan-1-ol The introduction of the hydroxyl group can be achieved through various methods, including microbial transformation or direct oxidation, although these methods often lack regioselectivity. A more controlled synthesis would involve starting materials with the hydroxyl group already in place.

Biological Evaluation: In Vitro Assays for NMDA Receptor Antagonism

a) Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand that binds to a specific site on the NMDA receptor. For uncompetitive antagonists, the displacement of a radiolabeled channel blocker like [³H]MK-801 is commonly used.

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.

  • Incubation: Incubate the membranes with a fixed concentration of [³H]MK-801 in the presence of saturating concentrations of glutamate and glycine (to open the channels) and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

b) Calcium Flux Assay

This functional assay measures the ability of a test compound to inhibit the influx of calcium through the NMDA receptor channel in response to agonist stimulation.

  • Cell Culture: Use a cell line stably expressing NMDA receptor subunits (e.g., HEK293 cells).

  • Loading with Calcium Indicator: Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Compound Incubation: Incubate the cells with varying concentrations of the test compound.

  • Stimulation: Stimulate the cells with a solution containing NMDA and glycine.

  • Measurement: Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.

  • Data Analysis: Calculate the IC50 value for the inhibition of the calcium influx.

Conclusion and Future Directions

The 3-Amino-5,7-dimethyladamantan-1-ol scaffold is a promising starting point for the development of novel NMDA receptor antagonists. The structure-activity relationship is finely tuned, with the protonated amino group serving as a crucial anchor within the ion channel, and the dimethyl substituents significantly enhancing potency through hydrophobic interactions. The presence of a hydroxyl group at the 1-position is detrimental to activity, likely due to increased polarity.

Future research in this area should focus on:

  • Systematic modification of the amino group: Exploring a range of N-alkyl and N-aryl substituents to optimize potency and selectivity.

  • Bioisosteric replacement of the methyl groups: Investigating the effects of replacing the methyl groups with other small lipophilic groups.

  • Prodrug strategies for the hydroxyl group: Synthesizing and evaluating ester and ether derivatives of 3-Amino-5,7-dimethyladamantan-1-ol to potentially improve pharmacokinetic properties and unmask the active compound in vivo.

  • Exploration of other biological targets: While the primary focus has been on the NMDA receptor, adamantane derivatives have shown activity against other targets, such as viral ion channels and as antimicrobial agents. A broader screening of these derivatives could uncover novel therapeutic applications.

By leveraging the insights from the structure-activity relationships outlined in this guide, researchers can rationally design and synthesize the next generation of adamantane-based therapeutics with improved efficacy and safety profiles for the treatment of neurodegenerative and other diseases.

References

  • Memantine. PubChem. National Center for Biotechnology Information. [Link]

  • Memantine. StatPearls. National Center for Biotechnology Information. [Link]

  • Synthesis and N-Methyl-D-aspartate (NMDA) Receptor Activity of Ketamine Metabolites. ACS Chemical Neuroscience. [Link]

  • Showing metabocard for Memantine (HMDB0015177). Human Metabolome Database. [Link]

  • Key binding interactions for memantine in the NMDA receptor. OHSU. [Link]

  • Advancements in Adamantane Chemistry: The Synthesis of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Synthesis of benzopolycyclic cage amines: NMDA receptor antagonist, trypanocidal and antiviral activities. Bioorganic & Medicinal Chemistry Letters. [Link]

  • N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer's Disease, Vascular Dementia and Parkinson's Disease. Current Neuropharmacology. [Link]

  • 3-Amino-5,7-dimethyladamantan-1-ol. PubChem. National Center for Biotechnology Information. [Link]

  • Pharmacology of NMDA Receptors. In: The Glutamate Receptors. Humana Press. [Link]

  • Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry. [Link]

  • Pharmacology of NMDA Receptors. ResearchGate. [Link]

  • Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations. Chemistry – A European Journal. [Link]

  • N-(3-amino-5,7-dimethyl adamantan-1-yl) acetamide. Veeprho. [Link]

  • 1-Amino-3-Hydroxy-5,7-Dimethyladamantane. Pharmaffiliates. [Link]

  • Comparison of the potency, kinetics and voltage-dependency of a series of uncompetitive NMDA receptor antagonists in vitro with anticonvulsive and motor impairment activity in vivo. European Journal of Pharmacology. [Link]

  • Key Binding Interactions for Memantine in the NMDA Receptor. ACS Chemical Neuroscience. [Link]

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-Amino-5,7-dimethyladamantan-1-ol

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The handling and disposal of specialized chemical compounds like 3-Amino-5,7-dim...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The handling and disposal of specialized chemical compounds like 3-Amino-5,7-dimethyladamantan-1-ol, a key intermediate and member of the adamantane family, demand rigorous adherence to established protocols. This guide provides essential, step-by-step procedures for its safe disposal, grounded in regulatory standards and best laboratory practices. Our objective is to empower your team with the knowledge to manage this chemical waste stream responsibly, ensuring personnel safety and environmental compliance.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of its safe management. 3-Amino-5,7-dimethyladamantan-1-ol (CAS No. 63971-25-5) is classified with specific hazards that dictate its handling and disposal requirements.[1][2] According to the Globally Harmonized System (GHS), this compound presents a significant risk profile that cannot be ignored.[1][3]

The primary hazards include:

  • H315: Causes skin irritation. [1][3]

  • H318: Causes serious eye damage. [1][3]

  • H335: May cause respiratory irritation. [1][3]

Furthermore, the hydrochloride salt of a closely related compound, Memantine, is classified as harmful if swallowed (Acute toxicity - Oral, Category 4).[4][5] While specific aquatic toxicity data for this exact molecule is limited, related adamantane derivatives are known to be harmful to aquatic life with long-lasting effects, making environmental release a serious concern.[6][7]

Causality: These classifications necessitate that 3-Amino-5,7-dimethyladamantan-1-ol be treated as hazardous waste . The potential for skin, eye, and respiratory damage dictates the use of stringent personal protective equipment (PPE) and engineering controls during handling. Its potential toxicity and environmental hazards prohibit disposal via standard waste streams, such as sanitary sewers or regular trash.[8][9]

Hazard Classification GHS Category Precautionary Statement Code Description
Skin IrritationCategory 2P280, P302+P352Causes irritation upon skin contact. Requires protective gloves and clothing.[3]
Serious Eye DamageCategory 1P280, P305+P354+P338Poses a high risk of severe, potentially irreversible eye damage. Requires eye protection.[3]
Specific Target Organ ToxicityCategory 3P261, P304+P340May cause irritation to the respiratory tract upon inhalation of dust.[3]
Acute Oral Toxicity (Inferred)Category 4 (oral)P270, P301+P317Harmful if ingested, based on data from its hydrochloride salt.[5]
Aquatic Hazard (Inferred)Acute & ChronicP273Potential for harm to aquatic ecosystems, based on related compounds.[6]

Regulatory Framework: Adherence to EPA and OSHA Standards

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA), which ensures worker safety.[10][11]

  • EPA: The EPA's RCRA framework controls hazardous waste from "cradle-to-grave."[10] A key regulation for laboratories, particularly those in healthcare and pharmaceutical development, is the ban on sewering (i.e., flushing down the drain) hazardous pharmaceutical waste.[12][13][14] Given its use in drug development, 3-Amino-5,7-dimethyladamantan-1-ol waste should fall under this strict prohibition.

  • OSHA: OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that hazards are communicated to employees, and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120) outlines requirements for handling and emergency response.[15][16]

Self-Validation: Adherence to these regulations is not optional; it is a legal requirement and a cornerstone of a trustworthy laboratory safety program. Your institution's Environmental Health & Safety (EHS) department is your primary resource for navigating specific state and local interpretations of these federal laws.[11]

Disposal Workflow: A Step-by-Step Protocol

This protocol provides a systematic approach to managing 3-Amino-5,7-dimethyladamantan-1-ol waste from the point of generation to its final disposition.

Step 1: Immediate Safety and PPE

Before handling any waste, ensure the proper safety measures are in place.

  • Engineering Controls: Conduct all waste handling within a certified chemical fume hood to mitigate inhalation risks.[17]

  • Personal Protective Equipment (PPE): Wear the following mandatory PPE:

    • Chemical-resistant gloves (e.g., nitrile).[18]

    • Safety goggles or a face shield to protect against splashes.[18]

    • A lab coat to prevent skin contact.[18]

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure the waste can be accepted by a disposal facility.

  • Do Not Mix: Collect waste containing 3-Amino-5,7-dimethyladamantan-1-ol in a dedicated container. Do not mix it with other waste streams, especially strong oxidizing agents or acids.[19][20]

  • Separate Waste Forms: Ideally, use separate containers for:

    • Solid waste (unused reagent, contaminated weighing paper).

    • Contaminated lab supplies (pipette tips, gloves, vials).

    • Liquid waste (solutions containing the compound).

Step 3: Containment and Labeling

Proper containment and labeling are mandated by law and are essential for safety and tracking.[10]

  • Container Selection: Use a container made of a compatible material (e.g., polyethylene) with a secure, tight-fitting screw cap. The container must be in good condition, with no cracks or leaks.[20][21]

  • Labeling: The waste container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste." [21]

    • The full chemical name: "3-Amino-5,7-dimethyladamantan-1-ol." [21]

    • The approximate concentration and composition if it is a solution.

    • The relevant hazard pictograms (e.g., Corrosion, Irritant/Sensitizer).

    • The date accumulation started.

Step 4: On-Site Accumulation and Storage

Store the waste container safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA must be at or near the point of generation and under the control of the operator.

  • Closure: Keep the waste container closed at all times, except when adding waste.[20]

  • Volume Limits: Adhere to institutional and regulatory limits for the volume of waste that can be stored in an SAA.

Step 5: Final Disposal

The final disposal of 3-Amino-5,7-dimethyladamantan-1-ol must be handled by professionals.

  • Licensed Disposal Company: Arrange for pickup and disposal through your institution's EHS department, which contracts with a licensed hazardous waste disposal company.[22][23]

  • Recommended Method: The recommended disposal method is high-temperature incineration in a facility equipped with appropriate afterburners and scrubbers to handle the nitrogen oxides that may be produced upon combustion.[23][24][25]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of 3-Amino-5,7-dimethyladamantan-1-ol waste.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Collection & Storage cluster_disposal Final Disposition A Waste Generation (Solid, Liquid, or Contaminated Labware) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Handle in Fume Hood B->C D Select Compatible, Leak-Proof Container C->D E Label Container: 'Hazardous Waste' + Chemical Name + Hazards D->E F Segregate Waste: Keep Incompatible Chemicals Separate E->F G Store in Designated Satellite Accumulation Area F->G H Keep Container Securely Closed G->H I Is Container Full or Ready for Pickup? H->I I->H No J Contact EHS for Waste Pickup I->J Yes K Licensed Hazardous Waste Vendor Transports Waste J->K L Final Disposal: High-Temperature Incineration K->L

Caption: Decision workflow for the safe disposal of 3-Amino-5,7-dimethyladamantan-1-ol.

Emergency Procedures: Small-Scale Spills

In the event of a small spill, prompt and safe cleanup is essential.

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Ensure the fume hood is operational.

  • Use Spill Kit: Wearing appropriate PPE, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.[18]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[17]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of 3-Amino-5,7-dimethyladamantan-1-ol, upholding your commitment to a safe laboratory environment and the protection of our ecosystem.

References

  • Ajanta Pharma | USA. (n.d.). SAFETY DATA SHEET Memantine Hydrochloride Tablets 5 mg and 10 mg.
  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Benchchem. (2025). Essential Guide to the Safe Disposal of Adamantane, 1-thiocyanatomethyl-.
  • Benchchem. (2025). Proper Disposal of Adamantan-1-yl-piperidin-1-yl-methanone: A Guide for Laboratory Professionals.
  • Waste360. (n.d.). EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling.
  • Hazardous Waste Experts. (2019, June 18). Updated Rules for EPA hazardous pharmaceutical waste Sewering.
  • University of Alaska Fairbanks. (n.d.). Introduction to Hazardous Waste Management.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • BioCrick. (n.d.). Memantine hydrochloride-MSDS.
  • Facilities Management Insights. (2008, October 1). Complying with OSHA's Hazardous Waste Standards.
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
  • Echemi. (n.d.). 3-AMINO-5,7-DIMETHYLADAMANTAN-1-OL Hydrochloride Safety Data Sheets.
  • PubChem. (n.d.). 3-Amino-5,7-dimethyladamantan-1-ol.
  • Fisher Scientific. (2010, October 20). 3 - SAFETY DATA SHEET.
  • Cayman Chemical. (2025, June 30). Safety Data Sheet.
  • Secure Waste. (2026, January 7). EPA Hazardous Pharmaceutical Waste Management Overview!!.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Adamantane.
  • Occupational Safety and Health Administration. (n.d.). 1910.120 - Hazardous waste operations and emergency response.
  • Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals.
  • ChemicalBook. (2025, October 18). 3-Amino-1-adamantanol - Safety Data Sheet.
  • STEMCELL Technologies. (2021, September 17). 100-0894 - Memantine (Hydrochloride) - SAFETY DATA SHEET.
  • Echemi. (2019, July 15). Memantine hydrochloride SDS, 41100-52-1 Safety Data Sheets.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Adamantane.
  • Santa Cruz Biotechnology. (2025, December 26). 3-Amino-5,7-dimethyl-adamantan-1-ol.
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 1-AMINO-3-ADAMANTANOL.
  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.

Sources

Handling

Comprehensive Safety and Handling Guide for 3-Amino-5,7-dimethyladamantan-1-ol

This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-Amino-5,7-dimethyladamantan-1-ol (CAS No. 63971-25-5).[1][2][3] The protocols outlined herein are designed for...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-Amino-5,7-dimethyladamantan-1-ol (CAS No. 63971-25-5).[1][2][3] The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing not just procedural steps but the scientific rationale behind them to ensure a self-validating system of laboratory safety.

Hazard Analysis and Risk Assessment: Understanding the Compound

3-Amino-5,7-dimethyladamantan-1-ol is a derivative of adamantane, a cage-like hydrocarbon.[4] While the adamantane core is generally stable, the presence of amino and hydroxyl functional groups introduces specific chemical reactivity and toxicological concerns.

GHS Hazard Classification: [2]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2]

The primary risks associated with this compound are direct contact with the skin and eyes, and inhalation of its dust or aerosols. The amino group can impart corrosive properties, particularly to mucous membranes and the respiratory tract.

Hazard ClassificationGHS CategoryPotential Effects
Skin Corrosion/IrritationCategory 2Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 1Causes serious eye damage[1][2]
Specific target organ toxicity, single exposureCategory 3May cause respiratory irritation[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the identified risks. The following PPE is mandatory when handling 3-Amino-5,7-dimethyladamantan-1-ol.

Primary Engineering Controls: Fume Hood

All handling of solid and dissolved forms of this compound must be conducted in a certified chemical fume hood. This primary engineering control minimizes the risk of inhalation of dust or aerosols, which can cause respiratory irritation.[1][5]

Personal Protective Equipment (PPE) Protocol
  • Hand Protection: Nitrile gloves are the minimum requirement for hand protection.[6][7] Given the skin irritation classification, it is advisable to double-glove if there is a risk of prolonged exposure or spills. Always inspect gloves for tears or punctures before use. Contaminated gloves should be disposed of immediately, followed by hand washing, before donning new gloves.[5][7]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[5][7] However, due to the "Causes serious eye damage" classification, it is strongly recommended to use chemical splash goggles.[1][2] In situations with a higher risk of splashing, such as when handling larger quantities or solutions, a face shield should be worn in addition to goggles.[7]

  • Body Protection: A standard laboratory coat is required to protect against incidental skin contact.[6][8] For procedures with a higher risk of spills, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection: When working within a fume hood, additional respiratory protection is typically not required. However, if there is a potential for aerosol generation outside of a primary containment device, or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring experimental integrity.

Preparation and Weighing
  • Designate a Handling Area: All work with 3-Amino-5,7-dimethyladamantan-1-ol should be performed in a designated area within a chemical fume hood.

  • Pre-weighing Preparation: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, glassware) is clean and readily accessible within the fume hood.

  • Weighing: Tare a suitable container on the balance. Carefully transfer the desired amount of the compound using a clean spatula. Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.

  • Closure and Storage: Securely close the primary container of 3-Amino-5,7-dimethyladamantan-1-ol. The compound should be stored in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[9] The container should be kept tightly closed.[1][5]

Dissolution and Solution Handling
  • Solvent Addition: Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. If heating is required, use a controlled heating mantle and ensure proper ventilation.

  • Transfers: When transferring solutions, use appropriate volumetric glassware and keep all containers capped when not in use to prevent the release of vapors.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1][9]

  • Eye Contact: Immediately rinse the eyes with water for several minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[1] If the person feels unwell, seek medical help.[1]

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent material and place it in a suitable, labeled container for disposal.[5] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal of 3-Amino-5,7-dimethyladamantan-1-ol and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with 3-Amino-5,7-dimethyladamantan-1-ol, including used weigh boats, gloves, and absorbent materials from spills, should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers: Empty containers should be rinsed three times with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed containers can then be disposed of according to institutional guidelines.

Disposal Protocol

All waste containing 3-Amino-5,7-dimethyladamantan-1-ol must be disposed of through your institution's hazardous waste management program.[1] Do not dispose of this chemical down the drain or in regular trash.[10]

Visualizing the Workflow

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood handling_weigh Weigh Compound prep_fume_hood->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve handling_transfer Transfer Solution handling_dissolve->handling_transfer cleanup_waste Segregate Waste handling_transfer->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose cleanup_decon Decontaminate Area cleanup_dispose->cleanup_decon cleanup_doff Doff PPE cleanup_decon->cleanup_doff

Caption: A flowchart for the safe handling of 3-Amino-5,7-dimethyladamantan-1-ol.

Emergency Response Logic

cluster_actions exposure Exposure Event skin Skin Contact: Flush with water for 15 min. Remove contaminated clothing. exposure->skin Skin eye Eye Contact: Rinse with water for several minutes. Seek immediate medical attention. exposure->eye Eye inhalation Inhalation: Move to fresh air. Seek medical help if unwell. exposure->inhalation Inhalation

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5,7-dimethyladamantan-1-ol
Reactant of Route 2
3-Amino-5,7-dimethyladamantan-1-ol
© Copyright 2026 BenchChem. All Rights Reserved.